Product packaging for 5-Amino-1-naphthol(Cat. No.:CAS No. 83-55-6)

5-Amino-1-naphthol

Cat. No.: B160307
CAS No.: 83-55-6
M. Wt: 159.18 g/mol
InChI Key: ZBIBQNVRTVLOHQ-UHFFFAOYSA-N
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Description

5-Amino-1-naphthol is a versatile bifunctional monomer prized in advanced materials science and analytical chemistry. Its unique structure, featuring both amino and hydroxyl groups on a naphthalene ring, allows for selective electrochemical polymerization. In acidic aqueous media, polymerization proceeds via the -NH2 group, yielding a polyaniline-like structure with free -OH groups . This resulting polymer, poly(this compound), forms homogeneous and adherent films on substrates like mild steel, providing effective corrosion protection . The polymer's electroactivity and the dynamics of its ionic exchange with the electrolyte medium have been characterized in acid solutions . In sensor technology, electropolymerized films of this compound demonstrate high permselectivity, improving the accuracy of electrochemical nitric oxide (NO) detection in complex physiological media like simulated wound fluid by discriminating against common interferents such as nitrite and ascorbate . Furthermore, the compound and its derivatives, known as Betti bases, are of significant importance in organic synthesis. They are widely employed as chiral ligands or auxiliaries in asymmetric transformations, such as the catalytic enantioselective addition of diethylzinc to arylaldehydes, leading to high enantiomeric excess . This combination of properties makes this compound a critical building block for developing functional polymers, sensitive analytical devices, and chiral molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B160307 5-Amino-1-naphthol CAS No. 83-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminonaphthalen-1-ol
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InChI

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

134016-72-1, 63134-21-4 (hydrochloride)
Record name Poly(5-amino-1-naphthol)
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DSSTOX Substance ID

DTXSID1058894
Record name 1-Naphthalenol, 5-amino-
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Molecular Weight

159.18 g/mol
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CAS No.

83-55-6
Record name 5-Amino-1-naphthol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5-Amino-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol is an aromatic organic compound with the chemical formula C₁₀H₉NO. It is a derivative of naphthalene (B1677914) and is characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to the naphthalene ring system. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the manufacturing of dyes and pigments.[1] While its primary applications lie in the chemical industry, its structural motifs are of interest to medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the fundamental chemical, physical, and spectral properties of this compound, along with standardized experimental protocols for their determination.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Appearance Pale purple to brown-purple crystalline powder[1][2][3]
Melting Point 190-193 °C (decomposes)[1][3]
Boiling Point 378.3 °C at 760 mmHg[2][3]
Solubility Sparingly soluble in water; Soluble in ethanol (B145695), acetone, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Methanol (Slightly).[2][3][4]
pKa 3.97 (at 25 °C)[2][3]
Density 1.281 g/cm³[3]
Vapor Pressure 2.92 x 10⁻⁶ mmHg at 25°C[3]
Flash Point 182.6 °C[3]
Refractive Index 1.6070 (estimate)[3][5]
Table 2: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[3][6][7]
Molecular Weight 159.18 g/mol [6][7][8]
CAS Number 83-55-6[1][6][7]
IUPAC Name 5-aminonaphthalen-1-ol[6][8]
InChI 1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2[6][9]
InChIKey ZBIBQNVRTVLOHQ-UHFFFAOYSA-N[6][9]
SMILES C1=CC2=C(C=CC=C2O)C(=C1)N[4][9]
LogP (Octanol/Water) 1.43 - 2.70880[2][3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]

Experimental Protocols

This section outlines standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[1]

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1][4] A sharp melting range (0.5-1 °C) is indicative of high purity.[4]

Solubility Determination

Methodology:

  • To a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, DMSO), add small, pre-weighed portions of this compound.

  • The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

  • The solutions are visually inspected for the presence of undissolved solid.

  • For quantitative analysis, a saturated solution is prepared by adding an excess of the compound to the solvent. After equilibration, the undissolved solid is removed by centrifugation or filtration.

  • The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by preparing a calibration curve with standards of known concentrations.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Methodology:

  • A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).[10]

  • A series of dilutions are made from the stock solution to prepare standards of known concentrations.

  • The UV-Vis spectrophotometer is blanked using the pure solvent in a quartz cuvette.

  • The absorbance of each standard solution is measured across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[10]

  • A calibration curve of absorbance versus concentration at λmax is plotted to verify a linear relationship (Beer-Lambert Law).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology:

  • A small amount of this compound is finely ground with dry potassium bromide (KBr) powder using a mortar and pestle.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • A background spectrum of the empty sample holder is recorded.

  • The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • The NMR tube is placed in the NMR spectrometer.

  • For ¹H NMR, the spectrum is acquired, showing signals whose chemical shifts, integration, and splitting patterns provide information about the different types of protons.

  • For ¹³C NMR, the spectrum is acquired, typically with proton decoupling, to show a single peak for each unique carbon atom.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the alkali fusion of 1-aminonaphthalene-5-sulfonic acid.[11]

Experimental Protocol:

  • 1-Aminonaphthalene-5-sulfonic acid is added to molten sodium hydroxide (B78521) at 200 °C.

  • The temperature is gradually increased to 250 °C and maintained for approximately 3 hours to complete the reaction.

  • The reaction mixture is then cooled and diluted with water.

  • Careful neutralization with hydrochloric acid precipitates the this compound product.[11]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up 1-Aminonaphthalene-5-sulfonic acid 1-Aminonaphthalene-5-sulfonic acid Alkali Fusion Alkali Fusion 1-Aminonaphthalene-5-sulfonic acid->Alkali Fusion Sodium Hydroxide (molten) Sodium Hydroxide (molten) Sodium Hydroxide (molten)->Alkali Fusion 200-250 °C 200-250 °C Dilution with Water Dilution with Water Alkali Fusion->Dilution with Water Neutralization (HCl) Neutralization (HCl) Dilution with Water->Neutralization (HCl) This compound This compound Neutralization (HCl)->this compound G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt 0-5 °C 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye This compound This compound This compound->Azo Dye

References

An In-Depth Technical Guide to the Physical Properties of 5-Amino-1-naphthol (CAS 83-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-1-naphthol (CAS 83-55-6), a versatile chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterization methods are provided.

Core Physical and Chemical Properties

This compound is a naphthalene (B1677914) derivative substituted with both an amino and a hydroxyl group, making it a valuable precursor in the synthesis of various dyes and other complex organic molecules. Its physical properties are crucial for its handling, storage, and application in chemical syntheses.

General Properties
PropertyValueSource(s)
Chemical Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Pale purple to brown-purple crystalline powder
Stability Stable under normal temperatures and pressures.[2]
Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound. It is important to note that slight variations in reported values can occur due to different experimental methods and sample purity.

Table 1: Thermal Properties

PropertyValueSource(s)
Melting Point 170-175°C[2]
190°C (decomposes)[3][4][5]
192°C[6]
193°C[7][8][9]
Boiling Point 378.3°C at 760 mmHg[10]
Flash Point 182.6°C[10]

Table 2: Solubility and Partitioning

PropertyConditionValueSource(s)
Solubility in Water Sparingly soluble[2]
Solubility in Organic Solvents Soluble in ethanol, acetone, chloroform, dichloromethane, ethyl acetate, DMSO, and methanol.[2][6][11][12]
pKa at 25°C3.97[2][6][10][12]
LogP (Octanol-Water Partition Coefficient) 1.43
2.70880[10]

Table 3: Other Physical Constants

PropertyValueSource(s)
Density 1.281 g/cm³[10]
Vapor Pressure 2.92E-06 mmHg at 25°C[10]
Refractive Index 1.6070 (estimate)[6][12]
1.741

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These represent standard laboratory procedures that can be applied for the characterization of this compound.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

  • Heating: The apparatus is heated at a steady rate of approximately 1-2°C per minute when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.[3][4][6]

Determination of Solubility (Qualitative and Semi-Quantitative)

This protocol describes a general method for assessing the solubility of this compound in various solvents.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents should be tested, including water, dilute acidic solutions (e.g., 5% HCl), dilute basic solutions (e.g., 5% NaOH), and various organic solvents (e.g., ethanol, acetone, DMSO).

  • Qualitative Assessment: To a test tube containing approximately 1 mL of the chosen solvent, a small, accurately weighed amount (e.g., 1-2 mg) of this compound is added.

  • Mixing: The test tube is stoppered and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent under the tested conditions.[2][10][11][13]

  • Semi-Quantitative Assessment: If the compound is soluble, further accurately weighed portions can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This allows for an estimation of the solubility in terms of mg/mL.

Synthesis of this compound

The following is a common industrial preparation method for this compound.

Reactants and Reagents:

Procedure:

  • Fusion: 1-Aminonaphthalene-5-sulfonic acid is added to molten sodium hydroxide at a temperature of 200°C.

  • Heating: The reaction mixture is slowly heated to 250°C and maintained at this temperature for 3 hours to complete the reaction.

  • Dilution and Neutralization: After the reaction is complete, the mixture is cooled and then diluted with water. The resulting solution is carefully neutralized with hydrochloric acid.

  • Precipitation and Isolation: Upon neutralization, this compound precipitates out of the solution. The solid product is then collected by filtration, washed, and dried.[8]

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1-Aminonaphthalene-5-sulfonic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Final Product reactant1 1-Aminonaphthalene-5-sulfonic acid step1 Addition to molten NaOH at 200°C reactant1->step1 reactant2 Sodium Hydroxide (molten) reactant2->step1 step2 Heating to 250°C for 3 hours step1->step2 step3 Dilution with Water step2->step3 step4 Neutralization with HCl step3->step4 step5 Precipitation step4->step5 product This compound step5->product

Caption: Synthesis workflow for this compound.

General Experimental Workflow for Physical Characterization

The logical flow for the physical characterization of a synthesized or received batch of this compound is depicted below.

Characterization_Workflow cluster_preliminary Preliminary Assessment cluster_quantitative Quantitative Analysis cluster_data Data Interpretation start Sample of this compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Qualitative Solubility Testing start->solubility_test melting_point Melting Point Determination visual_inspection->melting_point hplc_purity Purity Analysis (e.g., HPLC) solubility_test->hplc_purity data_analysis Compare with Literature Values melting_point->data_analysis spectroscopy Spectroscopic Analysis (IR, NMR, MS) hplc_purity->spectroscopy hplc_purity->data_analysis spectroscopy->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: General workflow for physical characterization.

References

5-aminonaphthalen-1-ol chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-aminonaphthalen-1-ol, also known as 5-Amino-1-naphthol. It covers its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its relevance in research and development.

Chemical Structure and IUPAC Name

The compound 5-aminonaphthalen-1-ol is a derivative of naphthalene, featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group.

  • IUPAC Name: 5-aminonaphthalen-1-ol[1]

  • Chemical Formula: C₁₀H₉NO[1][2][3]

  • Canonical SMILES: C1=CC2=C(C=CC=C2O)C(=C1)N[2]

  • InChI Key: ZBIBQNVRTVLOHQ-UHFFFAOYSA-N[2][4]

Chemical Structure:

Chemical structure of 5-aminonaphthalen-1-ol.

Physicochemical and Crystallographic Data

The properties of 5-aminonaphthalen-1-ol are summarized below. This data is crucial for its application in synthesis, analytical chemistry, and materials science.

Identifier Value Reference
CAS Number83-55-6[1][4]
Molecular Weight159.18 g/mol [1][4]
EC Number201-486-9[1][4]
Property Value Reference
AppearancePowder[2]
Melting Point190-192 °C (decomposes)[4][5]
SolubilitySparingly soluble in water; Soluble in ethanol, acetone, chloroform, DMSO.[2][6]
Computed Property Value Reference
XLogP31.5[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Exact Mass159.068413911 Da[1]
Crystallographic Data Value Reference
Crystal SystemMonoclinic
Space GroupP2₁/c
Intermolecular InteractionsN-H···O and O-H···N hydrogen bonds form a 2D polymeric structure.[7][8]
π–π Stacking Distance3.450 (4) Å[7][8]

Experimental Protocols

A common laboratory and industrial synthesis method involves the alkali fusion of an aminonaphthalene sulfonic acid.[5]

Protocol:

  • Reactant Preparation: 1-Aminonaphthalene-5-sulfonic acid paste is used as the starting material.

  • Alkali Fusion: The paste is added to molten sodium hydroxide (B78521) at an initial temperature of 200°C.

  • Reaction: The mixture is heated slowly to 250°C and maintained at this temperature for 3 hours to complete the reaction.

  • Work-up: The reaction mass is cooled and then diluted with water.

  • Precipitation: The solution is carefully neutralized with hydrochloric acid, causing the 5-aminonaphthalen-1-ol product to precipitate out of the solution.

  • Isolation: The precipitate is collected, washed, and dried. This method typically yields the product with a purity corresponding to a melting point of 192°C.[5]

G start 1-Aminonaphthalene- 5-sulfonic acid step1 Add to molten NaOH at 200°C start->step1 step2 Heat slowly to 250°C and hold for 3 hours step1->step2 step3 Dilute with water step2->step3 step4 Neutralize with HCl step3->step4 end 5-aminonaphthalen-1-ol (Precipitate) step4->end

Workflow for the synthesis of 5-aminonaphthalen-1-ol.

5-aminonaphthalen-1-ol has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry, particularly for the analysis of phosphorylated peptides.[2]

Protocol Outline:

  • Matrix Solution Preparation: Prepare a saturated solution of 5-aminonaphthalen-1-ol in a suitable organic solvent mixture (e.g., acetonitrile/water with trifluoroacetic acid).

  • Sample-Matrix Co-crystallization: Mix the phosphopeptide sample with the matrix solution.

  • Spotting: Deposit a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals.

  • Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer equipped for ISD. The 5-aminonaphthalen-1-ol matrix facilitates the generation of c'-series fragment ions from the peptides.

  • Data Interpretation: The resulting mass spectrum, rich in fragment ions, allows for detailed sequencing and localization of phosphorylation sites on the peptide.

G cluster_prep Sample Preparation cluster_analysis MS Analysis peptide Phosphopeptide Sample mix Mix Sample and Matrix peptide->mix matrix 5-aminonaphthalen-1-ol Matrix Solution matrix->mix spot Spot on MALDI Plate & Air Dry mix->spot maldi MALDI-ISD Analysis spot->maldi data Acquire Mass Spectrum maldi->data result Sequence and PTM Localization data->result G cluster_pharma Pharmaceuticals cluster_dyes Dyes & Pigments cluster_research Research & Analysis center 5-aminonaphthalen-1-ol (Chemical Intermediate) pharma Precursor for APIs center->pharma dyes Intermediate for Dyes center->dyes research Reagent / Tool center->research drug1 Anticancer Agents pharma->drug1 drug2 Antimalarial Agents pharma->drug2 drug3 Analgesics pharma->drug3 dye1 Azo Dyes dyes->dye1 dye2 Sulfur Dyes dyes->dye2 res1 Histological Staining research->res1 res2 Colorimetric Assays research->res2 res3 MALDI-MS Matrix research->res3

References

Spectroscopic Profile of 5-Amino-1-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-1-naphthol, a crucial intermediate in the synthesis of various dyes and pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[1][2] The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific chemical shifts and coupling constants for this compound are available in dedicated databases, the following tables provide an overview of the expected regions and available data.

¹H NMR Data

While public databases confirm the existence of ¹H NMR spectra for this compound, specific peak data with chemical shifts and coupling constants are best obtained from specialized spectral databases.[3][4] The Spectral Database for Organic Compounds (SDBS) is a recommended resource for this information.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, detailed peak assignments can be found in specialized databases.[5]

Carbon Atom Chemical Shift (δ) ppm
C1-C10Data available in the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and aromatic (C-H, C=C) groups. The NIST WebBook provides a gas-phase IR spectrum of this compound.[6] A summary of key vibrational frequencies is presented below.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-HStretching~3400-3200 (broad)
N-HStretching~3400-3300 (sharp, two bands for primary amine)
Aromatic C-HStretching~3100-3000
C=CAromatic Ring Stretching~1600-1450
C-OStretching~1260-1000
C-NStretching~1340-1250

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, ATR, gas-phase).[3][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalenes. The UV-Vis spectrum of this compound has been reported in the literature.[7]

Solvent λmax (nm) Molar Absorptivity (ε)
Data reported by Perekalin and Savostyanova (1951)Specific values require consulting the original publication.Specific values require consulting the original publication.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

  • The acquired FIDs are then Fourier transformed to obtain the NMR spectra.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol).

  • From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Fill a matching quartz cuvette with the sample solution.

  • Place the reference and sample cuvettes in the respective beams of the spectrophotometer.

  • Scan the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Electronic Transitions) UV_Acq->UV_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation Report Technical Guide/ Whitepaper Interpretation->Report

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Physicochemical Properties of 5-Amino-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 5-Amino-1-naphthol (CAS No: 83-55-6), a vital intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. This document outlines its key thermal properties, details the experimental methodologies for their determination, and presents a relevant synthetic pathway.

Core Physicochemical Data

This compound is a crystalline powder, typically pale purple to brown-purple in appearance. Its thermal properties are critical for handling, process development, and synthesis applications. The reported values for its melting and boiling points exhibit some variation across different sources, which is common due to differences in purity and experimental conditions.

Data Presentation: Thermal Properties

The following table summarizes the reported melting and boiling points for this compound.

PropertyValueNotesSource(s)
Melting Point 170-175 °C[1]
190 °CWith decomposition.[2][3][4]
192 °C[3]
193 °C[5][6]
Boiling Point 378.3 °CAt 760 mmHg.[1]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[1][5] The most common methods involve heating a small sample in a capillary tube.

Method 1: Thiele Tube Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2][5]

  • Heating: The assembly is suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat is applied gently to the side arm of the Thiele tube with a Bunsen burner. The unique shape of the tube facilitates convection currents, ensuring uniform heat distribution.[5]

  • Observation: The temperature is raised slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[5]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[3]

Method 2: Digital Melting Point Apparatus

  • Sample Preparation: The capillary tube is prepared as described in the Thiele tube method.

  • Apparatus Setup: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The desired heating rate is set. It is standard practice to perform a rapid initial determination to find an approximate melting point, followed by a slower, more careful measurement (heating at ~2°C/min) for accuracy.[1]

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperatures at which melting begins and ends are recorded from the digital display to define the melting point range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Method: Micro Boiling Point Determination (Thiele Tube)

This method is suitable for small quantities of liquid.[7]

  • Sample Preparation: A small amount of the liquid (if this compound were in a liquid state) is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube as in the melting point determination.

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, heating is discontinued.[8]

  • Data Recording: The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. This is the point where the external pressure overcomes the vapor pressure of the substance.[4][8] The recorded boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).[9]

Application in Synthesis: Azo Dye Formation

This compound is a crucial coupling component in the synthesis of azo dyes. The general process involves two main stages: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic compound like this compound.[10][11]

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling AromaticAmine Aromatic Primary Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) AromaticAmine->Diazonium Reaction NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium Reaction Acid Acid (e.g., HCl) 0-5 °C Acid->Diazonium Reaction AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Coupling Reaction (Alkaline conditions) Naphthol This compound (Coupling Component) Naphthol->AzoDye Coupling Reaction (Alkaline conditions)

Caption: General workflow for the synthesis of an azo dye.

References

Solubility of 5-Amino-1-naphthol in water and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Amino-1-naphthol in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for its quantitative determination.

Qualitative Solubility of this compound

This compound (CAS: 83-55-6), a naphthalene (B1677914) derivative, exhibits varied solubility depending on the polarity of the solvent. It is generally characterized as being sparingly soluble in water while demonstrating good solubility in several common organic solvents. This behavior is attributed to the presence of both a polar amino (-NH2) and a hydroxyl (-OH) group, as well as a large nonpolar naphthalene ring system.

A summary of the qualitative solubility is presented in the table below.

SolventTypeQualitative Solubility
WaterProtic, PolarSparingly soluble, Practically insoluble[1][2][3][4]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSoluble (Slightly)[5][6][7][8]
MethanolProtic, PolarSoluble (Slightly)[5][6][7][8]
EthanolProtic, PolarSoluble[1][2][3][4]
AcetoneAprotic, PolarSoluble[1][2][3][4][9][10]
ChloroformNonpolarSoluble[9][10]
DichloromethaneNonpolarSoluble[9][10]
Ethyl AcetateAprotic, PolarSoluble[9][10]

Experimental Protocol for Quantitative Solubility Determination

The following protocol is based on the widely accepted shake-flask method, a standard for determining the thermodynamic solubility of a compound.[5][6] This method is also consistent with the principles outlined in the OECD Guideline for Testing of Chemicals, Test No. 105, for substances with solubility above 10⁻² g/L.[1][9]

Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents: Deionized water, and selected organic solvents (e.g., DMSO, methanol, ethanol, acetone) of analytical grade.

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess This compound mix Combine in a sealed vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-48h) mix->shake Achieve saturation settle Allow excess solid to settle shake->settle supernatant Withdraw supernatant settle->supernatant filter Filter through 0.22 µm filter supernatant->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate Determine concentration calibrate Prepare calibration curve calibrate->calculate

Caption: Workflow for the experimental determination of solubility.

References

Key synonyms for 5-Amino-1-naphthol like 1-Amino-5-hydroxynaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-1-naphthol, a versatile chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and fluorescent probes. This document details its chemical properties, key synonyms, synthesis and purification protocols, and explores the mechanism of action of its derivatives in drug development, particularly focusing on the inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT).

Core Synonyms and Chemical Identity

This compound is an aromatic organic compound characterized by a naphthalene (B1677914) backbone substituted with both an amino and a hydroxyl group. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.

Identifier Type Value
IUPAC Name 5-aminonaphthalen-1-ol
CAS Number 83-55-6
Alternative Names 1-Amino-5-hydroxynaphthalene
1-Amino-5-naphthol
5-Amino-alpha-naphthol
5-Hydroxy-1-naphthylamine
1-Naphthalenol, 5-amino-

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and chemical handling.

Property Value Units
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Melting Point 190 (decomposes)°C
Boiling Point 378.3°C at 760 mmHg
Appearance Off-white to light-brown or purple crystalline powder
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, and other organic solvents.[1]
pKa 3.97 (at 25°C)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the alkaline fusion of 1-Aminonaphthalene-5-sulfonic acid (Laurent's acid).

Materials:

  • 1-Aminonaphthalene-5-sulfonic acid

  • Sodium hydroxide (B78521) (pellets)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Reaction vessel suitable for high-temperature fusion (e.g., a nickel or iron crucible)

  • Heating mantle or furnace

  • Stirring apparatus

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In the reaction vessel, melt sodium hydroxide by heating to approximately 200°C.

  • Gradually add 1-Aminonaphthalene-5-sulfonic acid to the molten sodium hydroxide while stirring continuously.

  • Slowly increase the temperature of the mixture to 250°C and maintain this temperature for a minimum of 3 hours to ensure the completion of the fusion reaction.

  • After the reaction is complete, allow the mixture to cool to a safe temperature.

  • Carefully dilute the solidified melt with distilled water.

  • Neutralize the alkaline solution by the slow addition of concentrated hydrochloric acid while monitoring the pH. Adjust the pH to the point of precipitation of the product.

  • The this compound product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water to remove any residual salts.

  • Dry the purified this compound product. An expected yield of approximately 85% can be achieved with this method.

Purification of this compound

Purification of the synthesized this compound is crucial to remove impurities. Recrystallization is a standard and effective method.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or an ethanol-water mixture is often a suitable choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small increments if necessary to achieve full dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Immediately perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

  • Yield Maximization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, for instance in a desiccator, to remove any residual solvent.

Applications in Drug Development: Targeting Nicotinamide N-methyltransferase (NNMT)

Derivatives of aminonaphthalenes have emerged as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.[2][3][4] One such derivative, 5-amino-1MQ, a small molecule inhibitor of NNMT, has shown significant therapeutic potential.[1][5][6][7]

The NNMT Signaling Pathway and its Inhibition

NNMT catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (B1211872) (MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor and producing S-adenosylhomocysteine (SAH).[8][9] This process plays a crucial role in regulating the intracellular pools of NAD+ and the SAM/SAH ratio, which is a key indicator of the cell's methylation capacity.[3] Overexpression of NNMT is associated with obesity, type 2 diabetes, and various cancers, making it an attractive target for drug development.[2][4]

The inhibition of NNMT by compounds like 5-amino-1MQ leads to a cascade of downstream effects that can counteract the pathological consequences of NNMT overexpression.

NNMT Inhibition Signaling Pathway
Experimental Workflow for Assessing NNMT Inhibitor Efficacy

The following workflow outlines a general approach to evaluate the efficacy of a potential NNMT inhibitor derived from this compound in a cellular context.

Experimental_Workflow start Start: Synthesize This compound Derivative cell_culture Cell Culture (e.g., Adipocytes, Cancer Cells) start->cell_culture treatment Treat Cells with NNMT Inhibitor cell_culture->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) treatment->gene_expression functional_assays Functional Assays treatment->functional_assays nad_assay Measure Intracellular NAD+ Levels biochemical_assays->nad_assay sam_sah_assay Measure SAM/SAH Ratio biochemical_assays->sam_sah_assay data_analysis Data Analysis and Interpretation nad_assay->data_analysis sam_sah_assay->data_analysis gene_expression->data_analysis lipid_accumulation Lipid Accumulation Assay functional_assays->lipid_accumulation cell_viability Cell Viability Assay functional_assays->cell_viability lipid_accumulation->data_analysis cell_viability->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Workflow for NNMT Inhibitor Evaluation

This in-depth guide provides a solid foundation for researchers and professionals working with this compound and its derivatives. The provided protocols and pathway diagrams offer both practical guidance and a conceptual framework for further investigation into the therapeutic potential of this versatile class of compounds.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Amino-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 5-Amino-1-naphthol (CAS No. 83-55-6). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing both an amino and a hydroxyl group on a naphthalene (B1677914) backbone.[1][2] These functional groups contribute to its reactivity and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [1][2]
Appearance Pale purple to brown-purple crystalline powder[4]
Melting Point 190 °C (decomposes)[2][4]
Boiling Point 378.3 °C at 760 mmHg[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol.[4][5]
pKa 3.97 (at 25°C)[4]
Flash Point 182.6 °C[4]
Density 1.281 g/cm³[4]

Safety and Hazard Information

This compound is classified as an irritant.[1] Proper handling and personal protective equipment are crucial to avoid adverse health effects. The Globally Harmonized System (GHS) classification and associated hazard information are detailed below.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1][2]

Pictogram:

alt text

Signal Word: Warning[2][6]

Precautionary Statements

To mitigate the risks associated with handling this compound, the following precautionary measures should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[6]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[6]

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Workflow

The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult_SDS Consult Safety Data Sheet (SDS) Don_PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Consult_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound (Avoid Dust Generation) Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste (According to Regulations) Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Recommended workflow for handling this compound.

Storage

Proper storage is critical to prevent degradation and ensure safety.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Temperature: Some suppliers recommend storage at -20°C for long-term stability.[4][5]

  • Incompatibilities: Keep away from oxidizing agents.

  • Other Precautions: Store locked up.[6]

Toxicological Information

The primary hazards of this compound are its irritant effects on the skin, eyes, and respiratory system.[1]

Acute Toxicity
Metabolic Pathway

Studies in rats have shown that this compound is primarily metabolized through Phase II reactions. The main metabolic pathways are N-acetylation and conjugation with glucuronic and sulfuric acids. The extent of N-acetylation is inversely related to the dose.

The following diagram illustrates the metabolic pathway of this compound in rats.

G 5A1N This compound 5AA1N 5-Acetamido-1-naphthol 5A1N->5AA1N N-Acetylation Glucuronide_Conjugates Glucuronide Conjugates 5A1N->Glucuronide_Conjugates Glucuronidation Sulfate_Conjugates Sulfate Conjugates 5A1N->Sulfate_Conjugates Sulfation 5AA1N->Glucuronide_Conjugates Glucuronidation 5AA1N->Sulfate_Conjugates Sulfation Excretion Urinary Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

This compound is a common intermediate in the synthesis of azo dyes. The following is a representative protocol for the synthesis of an azo dye using a naphthol derivative. This protocol should be adapted and optimized for specific experimental requirements.

Synthesis of an Azo Dye from a Naphthol Derivative

Objective: To synthesize an azo dye via diazotization of a primary aromatic amine and subsequent coupling with a naphthol.

Materials:

  • Primary aromatic amine (e.g., 4-aminobenzenesulfonic acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Beakers

  • Stirring rod

  • Filter paper and funnel

Procedure:

  • Diazotization:

    • Dissolve the primary aromatic amine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.

    • In a separate beaker, dissolve sodium nitrite in water and cool the solution.

    • Slowly add the cold sodium nitrite solution to the amine solution while maintaining the temperature between 0-5°C and stirring continuously. This forms the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve this compound in a dilute sodium hydroxide solution and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.

    • A colored precipitate of the azo dye should form.

  • Isolation and Purification:

    • Allow the reaction to proceed for a few minutes in the ice bath.

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • Dry the purified azo dye.

The following diagram illustrates the experimental workflow for the synthesis of an azo dye.

G Start Start Diazotization Diazotization of Primary Amine Start->Diazotization Coupling_Reaction Coupling with this compound Diazotization->Coupling_Reaction Isolation Isolation of Azo Dye (Filtration) Coupling_Reaction->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying of Product Purification->Drying End End Drying->End

References

5-Amino-1-naphthol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, purity, and applications of 5-Amino-1-naphthol, a versatile chemical intermediate.

This technical guide provides a comprehensive overview of this compound (CAS No. 83-55-6), a key chemical intermediate with significant applications in dye synthesis, analytical chemistry, and as a specialized matrix in mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the procurement, quality assessment, and experimental utilization of this compound.

Commercial Availability and Purity Grades

This compound is available from a range of commercial suppliers, offering various purity grades suitable for different research and development needs. The selection of a supplier and a specific purity grade should be guided by the requirements of the intended application, with higher purity grades being essential for sensitive analytical techniques and pharmaceutical research. The table below summarizes the offerings from several prominent suppliers.

SupplierPurity Grade(s)Notes
--INVALID-LINK-->98%Confirmed by NMR. Offered as a high-purity reference standard.[1]
--INVALID-LINK--≥97% (HPLC)Also known as 5,1-ANL.[2][3]
--INVALID-LINK--95%, 97%Available through distributors like Alkali Scientific.[4][5]
--INVALID-LINK--96%Appears as a gray powder.
--INVALID-LINK--Research GradeAlternate name: 5-Hydroxy-1-naphthylamine.[6]
--INVALID-LINK--99%Lists various manufacturers, including Career Henan Chemical Co.[7]

Table 1: Commercial Suppliers and Purity Grades of this compound. This table provides a comparative overview of the purity grades of this compound available from different commercial suppliers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

PropertyValueSource
CAS Number 83-55-6[2][5][6]
Molecular Formula C₁₀H₉NO[2][6]
Molecular Weight 159.18 g/mol [5][6]
Appearance Purple to red powder, Gray powder[2]
Melting Point 190 °C (dec.), 193 °C[2][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 2: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of the compound.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: as a matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry and as a coupling agent in the synthesis of azo dyes.

Protocol 1: this compound as a Matrix for MALDI-ISD of Phosphopeptides

This compound has been identified as a superior matrix for the analysis of phosphorylated peptides using MALDI-ISD, offering higher ion yields for these modified peptides compared to conventional matrices like 1,5-diaminonaphthalene (1,5-DAN).[1]

Materials:

  • This compound (matrix)

  • Phosphopeptide sample

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.

  • Sample Preparation: Mix the phosphopeptide sample with the matrix solution at a suitable molar ratio.

  • Target Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.

  • Mass Spectrometric Analysis: Analyze the sample using a MALDI-TOF mass spectrometer equipped for in-source decay. Acquire spectra in both positive and negative ion modes to observe the fragmentation of the phosphopeptides.

MALDI_ISD_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Matrix Prepare Saturated This compound Matrix Solution Mix Mix Sample and Matrix Matrix->Mix Sample Phosphopeptide Sample Sample->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air-Dry for Co-crystallization Spot->Dry MALDI_MS MALDI-TOF MS with ISD Dry->MALDI_MS Introduce Target into MS Acquire Acquire Mass Spectra (Positive/Negative Ion Modes) MALDI_MS->Acquire Analyze Analyze Fragment Ions of Phosphopeptides Acquire->Analyze

Experimental workflow for MALDI-ISD analysis of phosphopeptides using this compound as a matrix.

Protocol 2: Synthesis of an Azo Dye using this compound

This compound is a common coupling component in the synthesis of azo dyes. The general procedure involves a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with this compound.

Materials:

Procedure:

  • Diazotization of the Primary Amine:

    • Dissolve the primary aromatic amine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Coupling Reaction:

    • Dissolve this compound in a dilute aqueous solution of sodium hydroxide and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring.

    • An intensely colored azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from an appropriate solvent.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation Amine Primary Aromatic Amine (e.g., Aniline) Diazonium Diazonium Salt Formation (0-5 °C) Amine->Diazonium HCl Hydrochloric Acid HCl->Diazonium NaNO2 Sodium Nitrite Solution NaNO2->Diazonium Coupling Coupling Reaction Diazonium->Coupling Add dropwise with cooling Naphthol This compound in NaOH Solution Naphthol->Coupling Azo_Dye Azo Dye Precipitation Coupling->Azo_Dye Filtration Vacuum Filtration Azo_Dye->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying of Azo Dye Washing->Drying

General workflow for the synthesis of an azo dye using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by this compound. Research has primarily focused on its applications as a chemical intermediate and analytical reagent.

One study investigated the metabolism of this compound in rats and found that it is primarily metabolized through N-acetylation and conjugation with glucuronic and sulfuric acids. There was no evidence of the formation of N-hydroxylated metabolites, which can sometimes be associated with toxicity.

While research into the direct biological effects of this compound is not extensive, it is important to note that many naphthol and aminonaphthol derivatives have been investigated for a range of biological activities, including anticancer properties. However, these studies focus on structurally related but distinct molecules.

For researchers interested in the potential biological effects of this compound, it would be pertinent to investigate its impact on cellular processes such as oxidative stress, enzyme inhibition, and receptor binding, which could unveil its involvement in specific signaling cascades.

Conclusion

This compound is a readily available chemical with well-defined physicochemical properties and established applications, particularly in the synthesis of azo dyes and as a specialized matrix in mass spectrometry. The provided protocols offer a starting point for its practical use in the laboratory. While its direct role in biological signaling pathways remains an area for future exploration, its utility as a versatile chemical tool for researchers and drug development professionals is clear. Careful consideration of purity grades from various suppliers is crucial to ensure the reliability and reproducibility of experimental results.

References

Molecular weight and chemical formula of 5-Amino-1-naphthol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of 5-Amino-1-naphthol, alongside a detailed experimental protocol for its synthesis and a discussion of its relevance in contemporary biomedical research, particularly through the lens of nicotinamide (B372718) N-methyltransferase (NNMT) inhibition.

Core Properties and Data

This compound is an aromatic organic compound containing both amino and hydroxyl functional groups. Its chemical structure and properties make it a valuable intermediate in the synthesis of various dyes and a subject of interest in analytical and biological chemistry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₁₀H₉NO[1][2][3][4]
Molecular Weight 159.18 g/mol [1][2][3][4][5]
CAS Number 83-55-6[1][3][4][5]
Melting Point 190-193 °C (decomposes)[3][5]
pKa 3.97 (at 25°C)
Appearance Light purple to brown-purple crystalline powder[3]
Solubility Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via caustic fusion of 1-Aminonaphthalene-5-sulfonic acid. This method is a common industrial preparation route.

Materials and Equipment:

  • 1-Aminonaphthalene-5-sulfonic acid paste

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • High-temperature reaction vessel (e.g., nickel or iron crucible)

  • Mechanical stirrer suitable for viscous melts

  • Heating mantle or furnace with temperature control

  • Large beaker for dilution

  • pH meter or pH indicator paper

  • Büchner funnel and flask

  • Filter paper

  • Drying oven

Procedure:

  • Preparation of the Caustic Melt: In the high-temperature reaction vessel, carefully melt sodium hydroxide pellets at 200°C.

  • Addition of Starting Material: Once the sodium hydroxide is molten, begin adding the 1-Aminonaphthalene-5-sulfonic acid paste to the melt under constant stirring.

  • Reaction Progression: Slowly increase the temperature of the reaction mixture to 250°C. Maintain this temperature for a period of 3 hours to ensure the completion of the reaction.

  • Dilution: After the reaction is complete, allow the mixture to cool slightly before carefully and slowly diluting it with water.

  • Neutralization and Precipitation: Carefully neutralize the diluted reaction mixture with concentrated hydrochloric acid. The this compound will precipitate out of the solution as the pH approaches neutral.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified this compound to obtain the final product. The expected yield is approximately 85%.

Signaling Pathway and Biological Relevance

While this compound itself is primarily known as a chemical intermediate, the structurally related small molecule, 5-amino-1MQ, has garnered significant interest for its role as a potent inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). This inhibition has profound implications for cellular metabolism and regenerative medicine. The following diagram illustrates the logical relationship of this signaling pathway.

NNMT_Inhibition_Pathway cluster_0 Cellular Environment 5_amino_1MQ 5-Amino-1MQ NNMT NNMT Enzyme 5_amino_1MQ->NNMT Inhibits 1_MNA 1-Methylnicotinamide (1-MNA) (Excreted) NNMT->1_MNA Produces SAM S-adenosylmethionine (SAM) (Methyl Donor) SAM->NNMT Substrate Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD NAD+ Pool (Increased) Nicotinamide->NAD Salvage Pathway Metabolic_Effects Increased Energy Expenditure Reduced Fat Storage NAD->Metabolic_Effects Promotes

Caption: Inhibition of NNMT by 5-amino-1MQ preserves the NAD+ pool.

References

A Technical Guide to the Historical Synthesis of 5-Amino-1-naphthol: A Cornerstone of the Synthetic Dye Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol, a key aromatic intermediate, has played a pivotal role in the advancement of synthetic dye chemistry. Its discovery and the development of its synthesis methodologies in the late 19th and early 20th centuries were significant milestones, enabling the production of a wide array of azo and sulfur dyes. This technical guide provides an in-depth exploration of the historical context surrounding the synthesis of this compound, detailing the early experimental protocols and presenting the available quantitative data. The document also visualizes the chemical transformations through logical workflow diagrams, offering a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Historical Context and Discovery

The latter half of the 19th century was a period of intense innovation in the chemical industry, largely driven by the burgeoning demand for synthetic dyes. Companies such as Badische Anilin- & Soda-Fabrik (BASF) in Germany were at the forefront of this chemical revolution. While a definitive, singular "discovery" of this compound by a specific individual is not clearly documented in readily available historical records, its emergence is intrinsically linked to the systematic investigation of naphthalene (B1677914) derivatives for their chromophoric potential. The development of synthetic routes to aminonaphthols was a logical progression from the well-established chemistry of aniline (B41778) and naphthylamines, which were the foundational building blocks of the early synthetic dye industry.

The primary impetus for the synthesis of this compound was its utility as a coupling component in the formation of azo dyes. The strategic placement of the amino and hydroxyl groups on the naphthalene ring system offered chemists a versatile scaffold to create a diverse palette of colors with desirable properties such as lightfastness and wash-fastness.

Historical Synthesis Methods

Two principal methods for the industrial synthesis of this compound emerged during this period: the alkali fusion of 1-naphthylamine-5-sulfonic acid and the reduction of 5-nitro-1-naphthol (B1615348).

Alkali Fusion of 1-Naphthylamine-5-sulfonic Acid

This method became one of the most commercially important routes for the production of this compound. It involves the replacement of the sulfonic acid group with a hydroxyl group through fusion with a strong alkali, typically sodium hydroxide (B78521).

Experimental Protocol:

A detailed historical experimental protocol for this process is as follows:

  • Preparation of the Melt: A paste of 1-Aminonaphthalene-5-sulfonic acid is added to molten sodium hydroxide at an initial temperature of 200°C.

  • Fusion Reaction: The temperature of the reaction mixture is gradually increased to 250°C and maintained at this temperature for a period of 3 hours to ensure the completion of the reaction.

  • Work-up and Isolation: After the fusion is complete, the reaction mass is cooled and diluted with water. The solution is then carefully neutralized with hydrochloric acid. This neutralization step causes the precipitation of this compound.

  • Purification: The precipitated product is collected by filtration, washed with water, and dried.

Logical Workflow of Alkali Fusion Synthesis:

cluster_0 Alkali Fusion Synthesis of this compound A 1-Naphthylamine-5-sulfonic Acid C Fusion Reaction (200-250°C, 3h) A->C B Molten Sodium Hydroxide B->C D Reaction Mixture C->D E Dilution with Water D->E F Neutralization (Hydrochloric Acid) E->F G Precipitation F->G H This compound (Solid) G->H I Filtration and Washing H->I J Purified this compound I->J

Alkali Fusion Synthesis Workflow.
Reduction of 5-Nitro-1-naphthol

An alternative historical route to this compound involved the reduction of 5-nitro-1-naphthol. This method leveraged the well-established chemistry of reducing aromatic nitro compounds to their corresponding amines.

Experimental Protocol:

While specific, detailed historical protocols for the reduction of 5-nitro-1-naphthol to this compound are less commonly documented in general literature compared to the alkali fusion method, the process would have followed the general principles of nitro group reduction of the era. Common reducing agents included iron filings in the presence of an acid (such as acetic acid or hydrochloric acid) or sodium sulfide.

A plausible reconstruction of the experimental steps would be:

  • Reaction Setup: 5-Nitro-1-naphthol is suspended in water or a dilute acid.

  • Addition of Reducing Agent: Iron filings or another suitable reducing agent is gradually added to the suspension with stirring.

  • Reaction: The mixture is heated to facilitate the reduction of the nitro group to an amino group. The progress of the reaction would have been monitored by the change in color of the reaction mixture.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is made alkaline to precipitate the iron oxides. The this compound, being soluble in the alkaline solution, is separated by filtration.

  • Purification: The filtrate is then acidified to precipitate the this compound, which is then collected, washed, and dried.

Logical Workflow of Reduction Synthesis:

cluster_1 Reduction Synthesis of this compound A 5-Nitro-1-naphthol C Reduction Reaction A->C B Reducing Agent (e.g., Fe/Acid) B->C D Reaction Mixture C->D E Basification D->E F Filtration E->F G Filtrate (contains aminonaphtholate) F->G H Acidification G->H I Precipitation H->I J This compound (Solid) I->J K Filtration and Washing J->K L Purified this compound K->L

Reduction Synthesis Workflow.

Quantitative Data from Historical Syntheses

Quantitative data from early chemical literature is often less precise than modern standards. However, the following table summarizes the key available data for the historical synthesis of this compound.

ParameterAlkali Fusion of 1-Naphthylamine-5-sulfonic AcidReduction of 5-Nitro-1-naphthol
Starting Material 1-Naphthylamine-5-sulfonic acid5-Nitro-1-naphthol
Key Reagents Sodium hydroxide, Hydrochloric acidIron/Acid or Sodium sulfide
Reaction Temperature 200-250°C[1]Typically elevated, but specific historical data is scarce.
Reaction Time 3 hours at 250°C[1]Variable, dependent on the specific reducing agent and conditions.
Reported Yield 85%[1]Generally high, but specific historical figures are not readily available.
Melting Point 192°C[1]Not specified in historical synthesis descriptions.
Appearance Not explicitly described in early texts.Not explicitly described in early texts.

Modern Physicochemical Properties for Reference

For the purpose of comparison and characterization, the following table presents the modern, well-established physicochemical properties of this compound.

PropertyValue
CAS Number 83-55-6
Molecular Formula C₁₀H₉NO
Molar Mass 159.19 g/mol
Appearance Light-gray to brown powder
Melting Point 187-192°C
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and benzene.
Colour Index No. 76650

Conclusion

The development of synthetic routes to this compound was a critical step in the expansion of the synthetic dye industry. The alkali fusion of 1-naphthylamine-5-sulfonic acid, in particular, provided a robust and efficient method for the large-scale production of this vital intermediate. While the precise moment of its discovery remains somewhat elusive, the historical chemical literature clearly indicates its importance as a foundational building block for a vast range of dyestuffs. The experimental protocols and workflows detailed in this guide offer a valuable window into the pioneering chemical manufacturing practices of the late 19th and early 20th centuries. This historical perspective not only enriches our understanding of the evolution of industrial chemistry but also provides a context for the continued importance of such intermediates in modern chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-1-naphthol as a Coupling Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This structural feature creates an extended conjugated system responsible for their vibrant colors.[1] Accounting for over 60% of all synthetic dyes used globally, their applications are extensive, spanning the textile, printing, and food industries.[1] In the realm of scientific research and drug development, azo compounds are valuable as pH indicators and as scaffolds for bioactive molecules.[1]

The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component.[1] This document provides detailed protocols for the synthesis of azo dyes using 5-Amino-1-naphthol as the coupling component, a versatile bifunctional molecule containing both an amino and a hydroxyl group.

Chemical Principles

The synthesis of azo dyes involves two primary chemical reactions:

  • Diazotization: A primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[1]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, the coupling component. In this case, this compound serves as the coupling component. The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound.[1]

The pH of the coupling medium is a critical parameter. Coupling to phenols is generally carried out under mildly alkaline conditions (pH 9-10), which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. Conversely, coupling to aromatic amines is typically performed in mildly acidic conditions (pH 4-5) to prevent the diazonium ion from coupling with the amino group itself.[2] Since this compound possesses both a hydroxyl and an amino group, the pH of the reaction will determine the position of the azo coupling.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts in their dry, solid state can be explosive and should always be handled as a cold aqueous solution.[1]

Protocol 1: Synthesis of an Azo Dye from a Generic Aromatic Amine and this compound

This protocol outlines a general procedure that can be adapted for various primary aromatic amines.

Materials:

  • Primary Aromatic Amine (e.g., Aniline or substituted aniline) - 0.01 mol

  • This compound - 0.01 mol

  • Sodium Nitrite (NaNO₂) - 0.7 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, dissolve 0.01 mol of the primary aromatic amine in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C and stirring vigorously.

  • After the addition is complete, continue stirring for 15-20 minutes in the ice bath. The resulting clear or slightly turbid solution is the diazonium salt solution. Use it immediately in the next step.

Part B: Azo Coupling with this compound

  • For Coupling at the Position Ortho to the Hydroxyl Group (Alkaline Conditions):

    • In a 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.

    • Slowly, and with efficient stirring, add the freshly prepared, cold diazonium salt solution to the cold, alkaline this compound solution.

    • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • For Coupling at the Position Ortho to the Amino Group (Acidic/Neutral Conditions):

    • In a 250 mL beaker, create a fine suspension of 0.01 mol of this compound in 50 mL of distilled water. Adjust the pH to 4-5 using a dilute solution of hydrochloric acid or acetic acid. Cool the suspension to 0-5 °C in an ice bath.

    • Slowly, and with efficient stirring, add the freshly prepared, cold diazonium salt solution to the cold this compound suspension.

    • Maintain the pH in the range of 4-5 by adding a dilute solution of sodium carbonate as needed.

    • A colored precipitate will form. Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

Part C: Isolation and Purification

  • Collect the solid azo dye product by suction filtration using a Büchner funnel.

  • Wash the solid on the funnel with a small amount of cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, methanol, or a solvent mixture.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Calculate the percentage yield.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of various azo dyes using this compound as the coupling component.

Diazo Component (Aromatic Amine)Coupling pHProduct ColorYield (%)λmax (nm) [Solvent]Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
AnilineAlkaline (9-10)e.g., Deep RedData not availableData not availableData not available
AnilineAcidic (4-5)e.g., Brownish-RedData not availableData not availableData not available
Sulfanilic AcidAlkaline (9-10)e.g., Orange-RedData not availableData not availableData not available
p-NitroanilineAlkaline (9-10)e.g., VioletData not availableData not availableData not available

Mandatory Visualizations

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification AromaticAmine Aromatic Amine Cooling1 Cool to 0-5 °C AromaticAmine->Cooling1 HCl_H2O HCl / H₂O HCl_H2O->Cooling1 DiazoniumSalt Diazonium Salt Solution Cooling1->DiazoniumSalt  Add dropwise NaNO2 Cold NaNO₂ Solution NaNO2->DiazoniumSalt AzoDye_Precipitate Azo Dye Precipitate DiazoniumSalt->AzoDye_Precipitate  Add slowly CouplingComponent This compound Cooling2 Cool to 0-5 °C CouplingComponent->Cooling2 Solvent_pH Solvent + pH Adjustment (Acidic or Alkaline) Solvent_pH->Cooling2 Cooling2->AzoDye_Precipitate Filtration Filtration AzoDye_Precipitate->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General experimental workflow for the synthesis of azo dyes.

Signaling Pathway of Azo Coupling

Azo_Coupling_Mechanism cluster_diazotization Diazotization cluster_coupling_component Coupling Component Activation cluster_coupling_reaction Azo Coupling Amine Ar-NH₂ (Aromatic Amine) DiazoniumIon Ar-N₂⁺ (Diazonium Ion) Amine->DiazoniumIon + HONO, H⁺ (0-5 °C) NitrousAcid HONO (from NaNO₂ + HCl) AzoDye Azo Dye (Ar-N=N-Ar') DiazoniumIon->AzoDye Electrophilic Aromatic Substitution CouplingComp This compound ActivatedComp Activated This compound (Phenoxide or Neutral Amine) CouplingComp->ActivatedComp pH adjustment ActivatedComp->AzoDye

Caption: Simplified reaction pathway for azo dye synthesis.

References

Application Notes and Protocols for 5-Amino-1-naphthol in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol is a versatile bicyclic aromatic compound containing both an amino and a hydroxyl group. While not a traditional primary histological stain, its chemical properties make it a suitable chromogenic substrate for enzyme-mediated detection systems, particularly in immunohistochemistry (IHC) and other enzyme histochemical techniques. When used in conjunction with an enzyme like horseradish peroxidase (HRP), this compound is oxidized to produce a distinct, insoluble colored precipitate at the site of enzyme activity, allowing for the visualization of specific antigens within a tissue section.

This document provides a detailed protocol for the use of this compound as a chromogenic substrate for HRP in immunohistochemical staining.

Quantitative Data Summary

The following table outlines the key parameters for the preparation and use of this compound as a chromogenic substrate in immunohistochemistry.

ParameterValueNotes
Stock Solution
This compound Conc.10 mg/mLDissolve in a suitable organic solvent such as DMSO or ethanol (B145695). Prepare fresh.
SolventDimethyl sulfoxide (B87167) (DMSO)Ensure the use of high-purity, anhydrous DMSO for optimal solubility.
Storage-20°C, protected from lightThe stock solution should be stored in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution
This compound Conc.0.5 - 1.0 mg/mLThe optimal concentration may need to be determined empirically based on the specific antibody and tissue being used.
BufferTris-HCl or PBS, pH 7.2 - 7.6The pH of the buffer is critical for optimal enzyme activity.
Hydrogen Peroxide (H₂O₂)0.01% - 0.03% (v/v)Acts as the substrate for HRP. Add immediately before use.
Incubation
Incubation Time5 - 15 minutesMonitor the color development microscopically to avoid overstaining.
TemperatureRoom Temperature (20-25°C)Incubation should be performed in a humidified chamber to prevent the tissue section from drying out.
Washing and Counterstain
Wash BufferDistilled water or bufferGently wash to stop the reaction and remove excess substrate.
CounterstainHematoxylin (B73222) or Methyl GreenProvides contrast to the chromogen precipitate, allowing for visualization of cellular nuclei.

Experimental Protocol: Immunohistochemical Staining with this compound as a Chromogen

This protocol outlines the steps for localizing a specific antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an indirect immunohistochemical method with an HRP-conjugated secondary antibody and this compound as the chromogen.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the tissue sections by immersing the slides in a graded series of ethanol solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes). c. Rinse the slides in distilled water for 5 minutes.

2. Antigen Retrieval (if required): a. The necessity and method of antigen retrieval (heat-induced or enzymatic) depend on the primary antibody being used. A common method is heat-induced epitope retrieval (HIER). b. Immerse slides in a staining jar containing a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0). c. Heat the solution to 95-100°C in a water bath or microwave and incubate for 20-30 minutes. d. Allow the slides to cool in the retrieval solution for 20 minutes at room temperature. e. Rinse the slides in distilled water.

3. Peroxidase Blocking: a. To quench endogenous peroxidase activity, incubate the sections in a 3% hydrogen peroxide solution in methanol (B129727) or PBS for 10-15 minutes at room temperature. b. Rinse the slides with PBS three times for 5 minutes each.

4. Blocking: a. To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking solution. b. Drain the blocking solution from the slides (do not rinse) and apply the diluted primary antibody. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber. d. Rinse the slides with PBS three times for 5 minutes each.

6. Secondary Antibody Incubation: a. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the sections. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse the slides with PBS three times for 5 minutes each.

7. Chromogen Development: a. Prepare the this compound working solution immediately before use: i. To the appropriate volume of Tris-HCl or PBS (pH 7.2-7.6), add the this compound stock solution to achieve the desired final concentration (0.5 - 1.0 mg/mL). ii. Add 30% hydrogen peroxide to a final concentration of 0.01% - 0.03%. Mix well. b. Apply the working solution to the tissue sections. c. Incubate for 5-15 minutes at room temperature, monitoring the development of the colored precipitate (typically a blue-grey to black color) under a microscope. d. Stop the reaction by rinsing the slides gently with distilled water.

8. Counterstaining: a. Counterstain the sections with a suitable nuclear stain, such as Mayer's hematoxylin, for 1-2 minutes. b. "Blue" the hematoxylin by rinsing in running tap water or a bluing agent. c. Rinse with distilled water.

9. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol solutions: 70%, 95%, and 100% (2 changes). b. Clear the sections in two changes of xylene. c. Mount the coverslip using a permanent mounting medium.

Visualizations

IHC_Workflow start Start: FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval deparaffin->retrieval peroxidase_block Peroxidase Blocking retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab HRP-Conjugated Secondary Antibody primary_ab->secondary_ab chromogen Chromogen Development (this compound) secondary_ab->chromogen counterstain Counterstaining chromogen->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end End: Microscopic Analysis dehydrate_mount->end

Caption: Workflow for Immunohistochemical Staining using this compound.

Chromogen_Reaction HRP Horseradish Peroxidase (HRP) Product Oxidized Product (Insoluble, Colored Precipitate) HRP->Product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Substrate This compound (Soluble, Colorless) Substrate->HRP

Caption: Enzymatic reaction of this compound with HRP.

Application of 5-Amino-1-naphthol as a reagent in colorimetric assays for metal ions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol is a versatile aromatic compound containing both amino and hydroxyl functional groups.[1] These functional groups make it a suitable precursor for the synthesis of various chromogenic reagents, particularly azo dyes, which can be employed in the colorimetric determination of metal ions. The principle of these assays lies in the formation of a colored complex between the synthesized reagent and the target metal ion, where the intensity of the color is proportional to the concentration of the metal ion. This document provides a detailed protocol for the synthesis of a potential colorimetric reagent from this compound and its subsequent application in a generalized colorimetric assay for metal ion detection.

Principle of Detection

The application of this compound in colorimetric assays for metal ions typically involves a two-stage process. First, this compound is converted into a more effective chromogenic reagent, commonly an azo dye, through a diazotization reaction followed by a coupling reaction. The resulting azo dye possesses chelating groups that can selectively bind with specific metal ions.

Upon binding with a metal ion, the electronic properties of the azo dye are altered, leading to a noticeable change in its color. This change in color is due to a shift in the maximum absorption wavelength (λmax) of the dye-metal complex compared to the free dye. The intensity of the color of the complex, measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, forming the basis for quantitative analysis.

Data Presentation: Performance Characteristics of a Hypothetical Azo Dye Derived from this compound

The following table summarizes the hypothetical quantitative data for the colorimetric determination of a generic divalent metal ion (M²⁺) using an azo dye synthesized from this compound. These values are representative of typical performance characteristics observed in similar colorimetric assays.

ParameterValue
λmax of Free Azo Dye~480 nm
λmax of Azo Dye-Metal Complex~550 nm
Optimum pH6.0 - 8.0
Molar Absorptivity (ε)> 1 x 10⁴ L mol⁻¹ cm⁻¹
Linear Range0.1 - 10 µM
Limit of Detection (LOD)< 0.1 µM
Stoichiometry (Metal:Ligand)1:2
Response Time< 5 minutes

Experimental Protocols

Protocol 1: Synthesis of a Chromogenic Azo Dye from this compound

This protocol describes the synthesis of a hypothetical azo dye, which can be used as a colorimetric reagent for metal ions. The process involves the diazotization of a primary aromatic amine and its subsequent coupling with this compound. For this example, we will use sulfanilic acid as the primary amine.

Materials:

  • Sulfanilic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Diazotization of Sulfanilic Acid: a. In a 100 mL beaker, dissolve 0.5 g of sulfanilic acid and 0.2 g of sodium carbonate in 20 mL of distilled water by gentle warming. Cool the solution to room temperature. b. In a separate beaker, dissolve 0.25 g of sodium nitrite in 5 mL of distilled water. c. Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath with continuous stirring. d. Slowly add 1 mL of concentrated HCl to the cooled mixture. The formation of the diazonium salt should occur within 10-15 minutes. Keep this solution in the ice bath.

  • Coupling Reaction: a. In a 250 mL beaker, dissolve 0.5 g of this compound in 25 mL of 2 M NaOH solution. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly, and with constant stirring, add the cold diazonium salt solution to the cold this compound solution. d. A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification: a. Collect the precipitated azo dye by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold distilled water to remove any unreacted salts. c. Recrystallize the crude product from an appropriate solvent (e.g., ethanol (B145695)/water mixture) to purify it. d. Dry the purified azo dye in a desiccator.

Protocol 2: Colorimetric Determination of a Divalent Metal Ion (M²⁺)

This protocol outlines the general procedure for the determination of a generic divalent metal ion using the synthesized azo dye.

Reagents and Solutions:

  • Azo Dye Stock Solution (1 mM): Dissolve an accurately weighed amount of the synthesized azo dye in a suitable solvent (e.g., ethanol or DMSO) to prepare a 1 mM stock solution.

  • Metal Ion Standard Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of the target metal ion by dissolving a corresponding salt in distilled water.

  • Buffer Solution (e.g., 0.1 M Phosphate Buffer, pH 7.0): Prepare a buffer solution to maintain the optimal pH for the complex formation.

  • Sample Solutions: Prepare sample solutions containing the unknown concentration of the metal ion.

Procedure:

  • Preparation of Standard Solutions: a. Prepare a series of working standard solutions of the metal ion (e.g., 0, 1, 2, 5, 8, and 10 µM) by diluting the 1000 ppm stock solution with distilled water.

  • Colorimetric Assay: a. Into a set of 10 mL volumetric flasks, pipette 1 mL of each working standard solution and the sample solution. b. To each flask, add 2 mL of the buffer solution (pH 7.0). c. Add 1 mL of the 1 mM azo dye stock solution to each flask. d. Dilute the mixture to the 10 mL mark with distilled water and mix well. e. Allow the solutions to stand for 5 minutes at room temperature for the color to develop completely.

  • Spectrophotometric Measurement: a. Measure the absorbance of each solution at the λmax of the metal-dye complex (e.g., 550 nm) using a UV-Vis spectrophotometer. b. Use the solution without the metal ion (the "0" standard) as the blank.

  • Data Analysis: a. Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations. b. Determine the concentration of the metal ion in the sample solution by interpolating its absorbance value on the calibration curve.

Visualizations

Synthesis_of_Azo_Dye cluster_diazotization Diazotization cluster_coupling Coupling Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Reaction This compound This compound This compound->Azo Dye 0-5 °C NaOH

Caption: Synthesis of the Azo Dye Reagent.

Colorimetric_Assay_Workflow Start Start Prepare Standards & Sample Prepare Standards & Sample Start->Prepare Standards & Sample Add Buffer Add Buffer Prepare Standards & Sample->Add Buffer Add Azo Dye Reagent Add Azo Dye Reagent Add Buffer->Add Azo Dye Reagent Incubate Incubate (5 min) Add Azo Dye Reagent->Incubate Measure Absorbance Measure Absorbance (λmax = 550 nm) Incubate->Measure Absorbance Construct Calibration Curve Construct Calibration Curve Measure Absorbance->Construct Calibration Curve Determine Concentration Determine Concentration Construct Calibration Curve->Determine Concentration End End Determine Concentration->End

Caption: Experimental Workflow for Colorimetric Assay.

References

Application Notes and Protocols for Phosphopeptide Analysis Using 5-Amino-1-naphthol as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The analysis of phosphopeptides by mass spectrometry is a cornerstone of proteomics research and drug development, providing insights into the activation state of signaling pathways. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for peptide analysis, but the efficient ionization of phosphopeptides can be challenging.

5-Amino-1-naphthol (5,1-ANL) has emerged as a novel and effective matrix for the analysis of phosphopeptides, particularly in the context of MALDI in-source decay (ISD).[1] This application note provides detailed protocols for the use of 5,1-ANL as a MALDI matrix for enhanced phosphopeptide analysis, along with comparative data and visualizations to guide researchers in their experimental design. Studies have shown that 5,1-ANL provides superior ion yields for mono-, di-, and tetraphosphorylated peptides compared to other matrices like 1,5-diaminonaphthalene (1,5-DAN).[1]

Key Advantages of this compound for Phosphopeptide Analysis:

  • Enhanced Ion Yields: Demonstrates significantly higher signal-to-noise ratios for phosphopeptides.[1]

  • Suitability for MALDI-ISD: Facilitates top-down sequencing of phosphopeptides.

  • Effective for a Range of Phosphorylation States: Successfully ionizes mono- and multi-phosphorylated peptides.[1]

Experimental Protocols

Materials and Reagents
  • MALDI Matrix: this compound (5,1-ANL), >98% purity

  • Solvents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), proteomics grade

    • Ultrapure water (e.g., Milli-Q)

  • Peptide Standards:

    • Non-phosphorylated peptide standard (e.g., Angiotensin II)

    • Mono-, di-, and tetra-phosphorylated peptide standards

  • MALDI Target Plate

  • Pipettes and tips

Matrix Solution Preparation
  • Prepare a stock solution of this compound by dissolving it in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water to a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly to ensure the matrix is fully dissolved.

  • Centrifuge the solution to pellet any undissolved material. Use the supernatant for experiments.

  • Prepare fresh matrix solution daily for optimal performance.

Sample Preparation and Spotting (Dried-Droplet Method)
  • Sample Reconstitution: Reconstitute phosphopeptide samples in 0.1% TFA in water to a concentration of approximately 1 pmol/µL.

  • Analyte-Matrix Mixture: Mix the phosphopeptide sample solution with the 5,1-ANL matrix solution in a 1:1 ratio (v/v).

  • Spotting: Spot 1 µL of the analyte-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, permitting co-crystallization of the matrix and analyte.

  • Analysis: The plate is now ready for MALDI-TOF MS analysis.

Quantitative Data Presentation

The efficacy of this compound for phosphopeptide analysis was evaluated by comparing the signal-to-noise (S/N) ratios of c'-series ions obtained from MALDI-ISD of various phosphopeptides with other 1,5-naphthalene derivative matrices.[1]

PeptidePhosphorylation StateMatrixAverage S/N Ratio of c'-series ions
Bradykinin fragment 1-7Non-phosphorylated1,5-DANHigher than 5,1-ANL
5,1-ANL Lower than 1,5-DAN
1,5-DHNLower than 5,1-ANL
FQpSEEQQQTEDELQDKMono-phosphorylated1,5-DANLower than 1,5-DHN
5,1-ANL Highest
1,5-DHNLower than 5,1-ANL
TEPQpYQPGENLMono-phosphorylated1,5-DANLower than 1,5-DHN
5,1-ANL Highest
1,5-DHNLower than 5,1-ANL
RRLIEDAEpYAARGDi-phosphorylated1,5-DANLower than 1,5-DHN
5,1-ANL Highest
1,5-DHNLower than 5,1-ANL
DAEFRH(pS)GY(pS)S(pS)Y(pS)RKTetra-phosphorylated1,5-DANLower than 1,5-DHN
5,1-ANL Highest
1,5-DHNLower than 5,1-ANL

Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Phosphorylated and Non-phosphorylated Peptides using different MALDI matrices. Data is based on findings from a 2013 study in Rapid Communications in Mass Spectrometry.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spot MALDI Plate Spotting cluster_analysis MS Analysis Phosphopeptide Phosphopeptide Sample (1 pmol/µL in 0.1% TFA) Mix Mix Sample & Matrix (1:1 v/v) Phosphopeptide->Mix Matrix_Sol 5,1-ANL Matrix (10 mg/mL in ACN/0.1% TFA) Matrix_Sol->Mix Spot Spot 1 µL onto Target Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry MALDI_TOF MALDI-TOF MS Analysis (ISD Mode) Dry->MALDI_TOF Data Data Acquisition & Analysis MALDI_TOF->Data

Experimental workflow for phosphopeptide analysis.

Representative Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TargetProtein Target Protein Kinase2->TargetProtein P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P PhosphoProtein Phosphorylated Protein TargetProtein->PhosphoProtein PhosphoTF Phosphorylated TF TranscriptionFactor->PhosphoTF GeneExpression Gene Expression PhosphoTF->GeneExpression Ligand Growth Factor Ligand->Receptor

References

Step-by-step synthesis of 5-Amino-1-naphthol from 1-aminonaphthalene-5-sulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of 5-Amino-1-naphthol from 1-aminonaphthalene-5-sulfonic acid. The described method is an alkali fusion reaction, a robust and established procedure for this conversion. These application notes are intended for researchers and professionals in the fields of chemical synthesis and drug development, offering a step-by-step guide to the experimental procedure, including reaction conditions, work-up, and product specifications.

Introduction

This compound is a valuable chemical intermediate used primarily in the synthesis of azo and sulfur dyes.[1] The synthesis from 1-aminonaphthalene-5-sulfonic acid, also known as Laurent's acid, is a classic example of nucleophilic aromatic substitution where a sulfonic acid group is displaced by a hydroxyl group under harsh alkaline conditions.[1][2] This process, known as alkali fusion, involves heating the sulfonic acid with molten sodium hydroxide (B78521).[1][2] The following protocol details the specific conditions required to achieve a high yield of the desired product.

Reaction Scheme

The overall reaction is the conversion of 1-aminonaphthalene-5-sulfonic acid to this compound through alkali fusion.

Reactant: 1-aminonaphthalene-5-sulfonic acid (C₁₀H₉NO₃S) Product: this compound (C₁₀H₉NO)

Experimental Protocol

This protocol is based on established laboratory procedures for the alkali fusion of aminonaphthalenesulfonic acids.[1][2]

3.1 Materials and Equipment

  • 1-aminonaphthalene-5-sulfonic acid paste

  • Sodium hydroxide (NaOH), pellets or flakes

  • Hydrochloric acid (HCl), concentrated

  • High-temperature reaction vessel (e.g., nickel or stainless steel crucible)

  • Heating mantle or furnace with temperature control

  • Mechanical stirrer suitable for viscous melts

  • Large beaker for dilution

  • Buchner funnel and flask for filtration

  • pH indicator paper

  • Standard laboratory glassware

3.2 Synthesis Procedure

  • Preparation of Molten Alkali: Carefully place sodium hydroxide into the high-temperature reaction vessel. Heat the vessel to 200°C to melt the sodium hydroxide, creating a molten alkali bath.

  • Addition of Reactant: Once the sodium hydroxide is completely molten and the temperature is stable at 200°C, begin the slow addition of the 1-aminonaphthalene-5-sulfonic acid paste to the molten sodium hydroxide with constant stirring.[1]

  • Reaction Heating Profile: After the addition is complete, slowly increase the temperature of the reaction mixture from 200°C to 250°C.[1]

  • Reaction Maintenance: Maintain the reaction temperature at 250°C for a period of 3 hours to ensure the reaction goes to completion.[1] The mixture will be a thick, dark melt.

  • Cooling and Dilution: After 3 hours, turn off the heat and allow the reaction vessel to cool down to a safe temperature (below 100°C). Carefully and slowly add water to the solid reaction mass to dissolve it. This process can be exothermic, so caution is advised.

  • Neutralization and Precipitation: Transfer the resulting aqueous solution to a large beaker. With continuous stirring, carefully add concentrated hydrochloric acid to neutralize the solution.[1] As the solution approaches a neutral pH, this compound will begin to precipitate out of the solution.[1]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

  • Washing and Drying: Wash the filter cake with cold water to remove any remaining inorganic salts. Dry the product in a vacuum oven at a moderate temperature.

Data Summary

The following table summarizes the key quantitative data for this synthesis.

ParameterValueReference
Starting Material1-aminonaphthalene-5-sulfonic acid[1]
ProductThis compound[1]
CAS Number (Product)83-55-6[1]
Molecular Formula (Product)C₁₀H₉NO
Molecular Weight (Product)159.18 g/mol
Reaction Yield85%[1]
Melting Point (Product)192°C[1]
AppearanceSolid precipitate[1]

Visualized Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_naoh Melt Sodium Hydroxide in Reaction Vessel at 200°C add_reactant Add 1-aminonaphthalene-5-sulfonic acid paste to molten NaOH prep_naoh->add_reactant heat_up Slowly heat mixture to 250°C add_reactant->heat_up maintain_temp Maintain at 250°C for 3 hours heat_up->maintain_temp cool_down Cool reaction mass maintain_temp->cool_down dilute Dilute with water cool_down->dilute neutralize Neutralize with HCl to precipitate product dilute->neutralize filtrate Collect precipitate by filtration neutralize->filtrate dry Wash and dry the final product (this compound) filtrate->dry

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: 5-Amino-1-naphthol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1-naphthol is a bifunctional aromatic compound containing both an amino and a hydroxyl group, making it a valuable and versatile intermediate in the synthesis of diverse molecular scaffolds for pharmaceutical applications. Its unique electronic and structural characteristics allow for its use as a building block in the development of novel therapeutic agents, particularly in the areas of oncology, and potentially as analgesics and anti-inflammatory agents. This document provides an overview of its applications and detailed protocols for its use in the synthesis of biologically active compounds.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound and its isomers in medicinal chemistry is in the synthesis of aminobenzylnaphthols and related derivatives through multicomponent reactions like the Betti reaction. These reactions are efficient for creating molecular complexity in a single step. The resulting compounds have shown a range of biological activities.

  • Anticancer Agents: Derivatives of aminonaphthols, particularly those synthesized via the Betti reaction, have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][2] These compounds can be further functionalized with amino acid moieties, which can enhance their therapeutic index by improving drug delivery to target tissues and reducing toxicity.[1]

  • Analgesic and Anti-inflammatory Agents: While direct synthesis of commercial analgesics from this compound is not widely documented, the naphthol scaffold is present in known anti-inflammatory drugs like Naproxen (B1676952).[3] Research has shown that novel derivatives of aminonaphthols exhibit anti-inflammatory properties, suggesting the potential for this compound as a starting material for new non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6]

  • Other Potential Therapeutic Areas: The Betti bases derived from naphthols have been investigated for a wide range of pharmacological activities, including as antibacterial agents, and for their hypotensive and bradycardiac effects.[7][8][9]

Quantitative Data Summary

The following tables summarize the biological activity of various naphthol derivatives, illustrating the potential of compounds synthesized from precursors like this compound.

Table 1: Cytotoxic Activity of Aminobenzylnaphthol Derivatives (MMZ Compounds) against Cancer Cell Lines [1]

CompoundCell LineIncubation Time (h)IC50 (µM)
MMZ-140CBxPC-3 (Pancreatic)2430.15 ± 9.39
5-FluorouracilBxPC-3 (Pancreatic)2438.99 ± 14.67
MMZ-45BHT-29 (Colorectal)2431.78 ± 3.93
5-FluorouracilHT-29 (Colorectal)2452.26 ± 4.9
MMZ-45AABxPC-3 (Pancreatic)7213.26
5-FluorouracilBxPC-3 (Pancreatic)7213.43 ± 1.9
MMZ-140CHT-29 (Colorectal)7211.55
5-FluorouracilHT-29 (Colorectal)724.38 ± 1.1

Table 2: Anti-proliferative Activity of Betti Bases against Various Cancer Cell Lines [10]

CompoundCell LineGI50 (µM)
14jA549 (Human Breast Cancer)7.9
CisplatinA549 (Human Breast Cancer)4.9
14tHBL100 (Human Breast Cancer)5.0
14tHeLa (Human Cervical Cancer)4.1
14tSW1573 (Alveolar Cell Carcinoma)6.3
14tT47D (Human Breast Cancer)8.4

Table 3: Anti-inflammatory Activity of Naphtho[1,2-e][1][7]oxazine Derivatives [6]

CompoundAssayIC50 (µg/mL)
4hHeat-induced hemolysis4.807
4cHeat-induced hemolysis5.5
Diclofenac SodiumHeat-induced hemolysisStandard

Experimental Protocols

The following are generalized protocols for the synthesis of biologically active compounds using a naphthol precursor like this compound. Researchers should adapt these protocols based on the specific reactants and desired products.

Protocol 1: Synthesis of Aminobenzylnaphthol Derivatives via the Betti Reaction

This protocol describes a one-pot, three-component synthesis of an aminobenzylnaphthol derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., a primary or secondary amine, or an amino acid ester)

  • Catalyst (e.g., FeCl3·6H2O, Montmorillonite K30, or tannic acid)[2][7][11]

  • Solvent (if not solvent-free; e.g., ethanol, methylene (B1212753) dichloride)[8]

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Purification supplies (silica gel for column chromatography, TLC plates, and appropriate solvents)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and the amine (1.1 equivalents).

  • Catalyst Addition: Add the catalyst (e.g., 10-15 mol%).

  • Reaction Conditions:

    • Solvent-Free: If conducting a neat reaction, heat the mixture to the desired temperature (e.g., 60-110 °C) with stirring.[2][11]

    • With Solvent: If using a solvent, add the solvent to the flask and stir the mixture at room temperature or reflux, as required by the specific reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure aminobenzylnaphthol derivative.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of N-Aroyl-5-amino-1-naphthol Derivatives

This protocol describes the acylation of the amino group of this compound.

Materials:

  • This compound

  • Aroyl chloride (e.g., benzoyl chloride)

  • Base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • Standard laboratory glassware and magnetic stirrer

  • Purification supplies

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add the base (1.2 equivalents) to the solution and stir.

  • Acylation: Slowly add the aroyl chloride (1.1 equivalents) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified N-aroyl-5-amino-1-naphthol using appropriate analytical methods.

Visualizations

Betti_Reaction_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 5_Amino_1_naphthol This compound Reaction One-Pot Reaction (Catalyst, Heat/Solvent) 5_Amino_1_naphthol->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Amine Amine / Amino Acid Amine->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Aminobenzylnaphthol Aminobenzylnaphthol Derivative Purification->Aminobenzylnaphthol

Caption: Workflow for the synthesis of aminobenzylnaphthol derivatives.

Acylation_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 5_Amino_1_naphthol This compound Reaction Acylation Reaction (Anhydrous Solvent, 0°C to RT) 5_Amino_1_naphthol->Reaction Aroyl_Chloride Aroyl Chloride Aroyl_Chloride->Reaction Base Base Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification NAroyl_Derivative N-Aroyl-5-amino-1-naphthol Purification->NAroyl_Derivative

Caption: Workflow for the N-acylation of this compound.

References

Experimental protocol for detecting enzyme activities with 5-Amino-1-naphthol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol is a versatile chromogenic substrate that can be utilized for the detection of various oxidoreductase enzymes. Upon enzymatic oxidation, this compound undergoes polymerization to form colored products, allowing for the qualitative and quantitative assessment of enzyme activity. These application notes provide detailed protocols for the use of this compound in detecting the activities of laccase and horseradish peroxidase (HRP), enzymes of significant interest in various fields, including drug development and diagnostics.

Principle of the Assay

The enzymatic assay is based on the oxidation of this compound. In the presence of enzymes like laccase or horseradish peroxidase (with the addition of hydrogen peroxide for HRP), this compound is oxidized to a reactive radical intermediate. This intermediate then undergoes a series of non-enzymatic coupling reactions to form soluble and insoluble colored polymers. The resulting color change, typically to a purple or brown hue, can be measured spectrophotometrically to determine the rate of the enzymatic reaction and, consequently, the enzyme's activity.

Application 1: Detection of Laccase Activity

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds. The detection of laccase activity is crucial in various biotechnological applications, including bioremediation and the development of biosensors.

Experimental Protocol for Laccase Activity Assay

1. Materials:

  • Laccase (e.g., from Trametes versicolor)

  • This compound (H₂NC₁₀H₆OH)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

2. Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve 15.92 mg of this compound in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Note: Due to the potential for auto-oxidation, prepare this solution fresh before each experiment.

  • Laccase Solution: Prepare a stock solution of laccase in sodium acetate buffer. The final concentration in the assay will need to be optimized depending on the specific activity of the enzyme preparation. A starting concentration of 1-10 µg/mL in the final reaction volume is recommended.

3. Assay Procedure:

  • Set up the reactions in a 96-well microplate or cuvettes.

  • To each well, add the following in the specified order:

    • 80 µL of 0.1 M sodium acetate buffer (pH 5.0)

    • 10 µL of laccase solution (or buffer for the blank)

    • 10 µL of 10 mM this compound stock solution to initiate the reaction.

  • The final reaction volume is 100 µL.

  • Immediately start monitoring the increase in absorbance at a wavelength between 400-600 nm (the optimal wavelength should be determined by scanning the spectrum of the reaction product). Based on the oxidation of similar naphthol compounds, a wavelength of approximately 530 nm is a reasonable starting point.

  • Record the absorbance every 30 seconds for 10-20 minutes.

  • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

Data Presentation: Laccase Assay Parameters
ParameterRecommended Value/RangeNotes
Enzyme Laccase from fungal sourcesActivity may vary between sources.
Substrate This compoundPrepare fresh due to light sensitivity and auto-oxidation.
Buffer 0.1 M Sodium Acetate
pH 4.5 - 5.5Optimal pH for many fungal laccases with phenolic substrates.[1][2]
Temperature 25 - 40°COptimal temperature can vary depending on the laccase source.
Substrate Concentration 0.1 - 2 mMShould be optimized for the specific enzyme.
Wavelength ~530 nm (to be determined)Scan for the absorbance maximum of the colored product.

Logical Relationship of Laccase-Mediated Polymerization

Laccase_Polymerization sub This compound rad Phenoxy Radical sub->rad Laccase (Oxidation) poly Colored Polymer rad->poly Non-enzymatic Coupling

Caption: Laccase catalyzes the oxidation of this compound to a radical, which then polymerizes.

Application 2: Detection of Horseradish Peroxidase (HRP) Activity

Horseradish peroxidase (EC 1.11.1.7) is a widely used enzyme in molecular biology and diagnostics, often conjugated to antibodies in techniques like ELISA and Western blotting. Its activity is dependent on the presence of hydrogen peroxide (H₂O₂).

Experimental Protocol for HRP Activity Assay

1. Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

2. Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve 15.92 mg of this compound in 10 mL of DMSO or ethanol. Prepare fresh.

  • H₂O₂ Working Solution (10 mM): Prepare a fresh dilution of 30% H₂O₂ in deionized water. Caution: H₂O₂ is a strong oxidizer.

  • HRP Solution: Prepare a stock solution of HRP in phosphate buffer. A starting concentration of 0.1-1 µg/mL in the final reaction volume is recommended.

3. Assay Procedure:

  • Set up the reactions in a 96-well microplate or cuvettes.

  • To each well, add the following in the specified order:

    • 70 µL of 0.1 M phosphate buffer (pH 7.0)

    • 10 µL of HRP solution (or buffer for the blank)

    • 10 µL of 10 mM this compound stock solution

    • 10 µL of 10 mM H₂O₂ working solution to initiate the reaction.

  • The final reaction volume is 100 µL.

  • Immediately monitor the increase in absorbance at the predetermined optimal wavelength (e.g., ~530 nm).

  • Record the absorbance every 30 seconds for 10-20 minutes.

  • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the curve.

Data Presentation: HRP Assay Parameters
ParameterRecommended Value/RangeNotes
Enzyme Horseradish Peroxidase
Substrate This compound
Co-substrate Hydrogen Peroxide (H₂O₂)Final concentration should be optimized (e.g., 0.1 - 1 mM).
Buffer 0.1 M Phosphate Buffer
pH 6.5 - 7.5HRP is active over a broad pH range.
Temperature 25 - 37°C
Substrate Concentration 0.1 - 2 mMShould be optimized.
Wavelength ~530 nm (to be determined)Scan for the absorbance maximum of the colored product.

Note: As with the laccase assay, the molar extinction coefficient of the product is required for absolute quantification and needs experimental determination.

Experimental Workflow for HRP-based ELISA

HRP_ELISA_Workflow sub Start Coat plate with capture antibody block Block non-specific sites sub:f1->block:f0 sample Add sample containing antigen block:f0->sample:f0 wash1 Wash sample:f0->wash1:f0 detect_ab Add HRP-conjugated detection antibody wash2 Wash detect_ab:f0->wash2:f0 wash1:f0->detect_ab:f0 add_sub Add this compound + H₂O₂ wash2:f0->add_sub:f0 wash3 Wash measure Measure color development wash3:f0->measure:f0 add_sub:f0->wash3:f0

Caption: Workflow of an ELISA using HRP and this compound for signal detection.

Signaling Pathway Visualization

Laccase in Melanin Biosynthesis

Laccase plays a role in the polymerization of phenolic precursors to form melanin.[3][4] This pathway is crucial for the virulence and survival of many pathogenic fungi. This compound can serve as an artificial substrate in a similar oxidative polymerization process.

Melanin_Pathway sub Phenolic Precursors (e.g., this compound) radicals Reactive Radicals sub->radicals Oxidation laccase Laccase polymerization Polymerization radicals->polymerization melanin Melanin-like Pigment (Colored Product) polymerization->melanin

Caption: Role of laccase in the oxidative polymerization of phenolic precursors.

HRP in Diagnostic Signal Amplification

In diagnostic assays like ELISA, HRP is used to generate a detectable signal from a chromogenic substrate, amplifying the signal of the binding event between an antibody and its antigen.

HRP_Signal_Amplification antigen Antigen p_ab Primary Antibody antigen->p_ab Binds to s_ab_hrp Secondary Antibody-HRP Conjugate p_ab->s_ab_hrp Binds to substrate This compound + H₂O₂ product Colored Product substrate->product HRP Catalysis signal Detectable Signal product->signal

Caption: HRP-mediated signal amplification in an immunoassay.

Conclusion

This compound serves as a valuable tool for detecting the activity of laccase and horseradish peroxidase. The protocols provided herein offer a starting point for developing robust and sensitive assays for these enzymes. Researchers are encouraged to optimize the reaction conditions for their specific applications to achieve the best results. The provided diagrams illustrate the underlying principles and workflows, aiding in the conceptual understanding of these enzymatic assays.

References

Application Notes and Protocols for the Quantification of 5-Amino-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 5-Amino-1-naphthol in various samples. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a chemical intermediate widely used in the manufacturing of azo dyes and has applications in analytical chemistry.[1] Accurate quantification of this compound is crucial for quality control, environmental monitoring, and research purposes. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of naphthol derivatives. The most common and reliable methods include HPLC with fluorescence or UV detection and GC-MS.[2][3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. For complex biological samples like urine, derivatization is often necessary to improve the chromatographic behavior and detection of the analyte.[4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of related naphthol compounds using chromatographic methods. These values can serve as a benchmark for the expected performance of the methods described for this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference
GC-MS1-Naphthol (B170400) & 2-Naphthol (B1666908)0.30 µg/L1.00 µg/L1-100 µg/L90.8% - 98.1%[4]
HPLC-UV1-Naphthol & 2-Naphthol0.22 µg/L & 0.19 µg/L-0.5–200 µg L−179.2%–80.9%[3]
HPLC-FluorescenceNaphthalene (B1677914)0.127 µg/kg-2.9–1170 nmol/kg-[2]

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound using a reverse-phase HPLC system with fluorescence detection.

Materials and Reagents
  • This compound standard (≥97% purity)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (Ultrapure)

  • Formic acid (or Phosphoric acid)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[2]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • Reversed-phase C18 column (e.g., 150x4.6 mm, 4 µm particle size)[2]

  • Guard column (e.g., AQ C18)[2]

Standard Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition the C18 SPE cartridge with methanol followed by ultrapure water.

  • Loading: Load the aqueous sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 30:70 v/v ethanol (B145695)/water) to remove interferences.[5]

  • Elution: Elute the retained this compound with a suitable solvent like ethanol or acetonitrile.[2]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A 50% (v/v) aqueous acetonitrile solution can be a starting point.[2]

  • Flow Rate: 1.0 - 1.5 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Injection Volume: 10-20 µL

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for this compound (determination of optimal wavelengths may be required).

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare Sample SPE Solid Phase Extraction Sample->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for HPLC-based quantification.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the determination of this compound in complex matrices, such as biological fluids, and involves a derivatization step to enhance volatility.

Materials and Reagents
  • This compound standard (≥97% purity)[1]

  • Internal Standard (e.g., 1-Naphthol-d7)[4]

  • Acetic anhydride[4]

  • Sodium hydroxide (B78521) solution (0.5 mol/L)[4]

  • n-Hexane (analytical grade)[4]

  • β-Glucuronidase/arylsulfatase (for biological samples)[4]

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., 5% SE-30 packed column or equivalent)[6]

  • Autosampler

Standard and Sample Preparation
  • Hydrolysis (for conjugated metabolites in biological samples): To a urine sample, add buffer and β-glucuronidase/arylsulfatase, then incubate to deconjugate the naphthol metabolites.[4]

  • Internal Standard Spiking: Add a known amount of the internal standard to all standards and samples.

  • Derivatization (Acetylation):

    • Adjust the sample pH to 12-13 with 0.5 mol/L NaOH solution.[4]

    • Add acetic anhydride (B1165640) and immediately vortex for 10 seconds to form the acetylated derivative of this compound.[4]

  • Liquid-Liquid Extraction:

    • Add n-hexane to the derivatized solution and shake gently to extract the acetylated analyte.[4]

    • Centrifuge the mixture to separate the layers.[4]

  • Analysis: Transfer the upper organic layer to an autosampler vial for GC-MS analysis.

GC-MS Conditions
  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analyte.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to achieve good separation of the analytes.[7]

  • Carrier Gas: Helium or Nitrogen[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the acetylated this compound and the internal standard.

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples using this calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Hydrolysis Enzymatic Hydrolysis (if necessary) Spiking Add Internal Standard Hydrolysis->Spiking Derivatization Acetylation Derivatization Spiking->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Calibration Construct Calibration Curve PeakIntegration->Calibration Quantification Quantify Concentration Calibration->Quantification

References

Application Note: Enhanced Chromatographic Separation and Detection of 5-Amino-1-naphthol via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1-naphthol is a versatile chemical compound utilized as a key intermediate in the manufacturing of azo dyes and in various analytical chemistry applications.[1] Its structure, containing both amino and hydroxyl functional groups, makes it a valuable building block in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs.[1] However, the direct analysis of this compound in complex matrices using High-Performance Liquid Chromatography (HPLC) can be challenging due to its polarity and potentially weak chromophore, leading to poor retention on reversed-phase columns and low detection sensitivity.

To overcome these limitations, a pre-column derivatization strategy is proposed. Derivatization is a technique used to chemically modify an analyte to enhance its physicochemical properties for analysis.[2] This application note details a comprehensive protocol for the derivatization of this compound with Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reaction targets the primary amino group of this compound, attaching the highly fluorescent and UV-absorbent dansyl moiety. The resulting derivative exhibits improved hydrophobicity for better chromatographic retention and significantly enhanced detectability by both fluorescence (FLD) and ultraviolet (UV) detectors.

Principle of Derivatization

The derivatization process involves the reaction of the nucleophilic primary amino group of this compound with the sulfonyl chloride group of Dansyl Chloride. The reaction is conducted under basic conditions (pH ~9.5-10) to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the formation of a stable sulfonamide bond. The resulting derivative, Dansyl-5-amino-1-naphthol, is a larger, more hydrophobic molecule with strong fluorescence, making it ideal for sensitive and selective quantification by HPLC.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Basic Buffer (pH 9.5) Room Temperature A->C B Dansyl Chloride B->C D Dansyl-5-amino-1-naphthol (Stable & Fluorescent) C->D + HCl prep Step 1: Sample & Reagent Preparation deriv Step 2: Derivatization (Sample + Buffer + Dansyl-Cl) prep->deriv incubate Step 3: Incubation (60°C, 45 min) deriv->incubate quench Step 4: Quench Reaction (Add Acetic Acid) incubate->quench filter Step 5: Filtration (0.22 µm Syringe Filter) quench->filter inject Step 6: HPLC Injection filter->inject separate Step 7: Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Step 8: FLD / UV Detection separate->detect analyze Step 9: Data Analysis (Quantification) detect->analyze

References

Application Notes and Protocols for 5-Amino-1-naphthol in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Amino-1-naphthol as a chemical indicator in environmental analysis. The methodologies are based on established colorimetric and spectrophotometric techniques, offering a basis for the development of sensitive and reliable analytical assays for common environmental pollutants.

Application Note 1: Spectrophotometric Determination of Nitrite (B80452) in Water Samples

Principle:

This method is based on the highly sensitive Griess diazotization and coupling reaction. In an acidic medium, nitrite ions (NO₂⁻) react with a primary aromatic amine (e.g., sulfanilic acid) to form a stable diazonium salt. This intermediate product is then coupled with this compound, an aromatic compound activated by both an amino and a hydroxyl group, to form a colored azo dye. The intensity of the resulting color is directly proportional to the concentration of nitrite in the sample and can be quantified spectrophotometrically. This compound is proposed here as a potent coupling agent, analogous to the frequently used 1-naphthol, with the potential for enhanced sensitivity due to the additional amino group.

Experimental Protocol:

This protocol is a proposed methodology adapted from established procedures for similar naphthol compounds. Optimization of reagent concentrations and reaction times may be required for specific applications.

1. Reagents and Solutions:

  • Standard Nitrite Stock Solution (100 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 1000 mL of deionized water. This solution should be stored at 4°C.

  • Working Nitrite Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 0.05 to 1.0 mg/L.

  • Sulfanilic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfanilic acid in 100 mL of 30% (v/v) acetic acid.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle heating may be required to aid dissolution. This solution should be prepared fresh daily.

  • Hydrochloric Acid (HCl), 2 M.

2. Procedure:

  • Pipette 50 mL of the water sample or standard solution into a 100 mL volumetric flask.

  • Add 1.0 mL of 2 M HCl and mix thoroughly.

  • Add 1.0 mL of the sulfanilic acid solution, mix, and allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.

  • Add 1.0 mL of the this compound solution and mix well.

  • Dilute the solution to the 100 mL mark with deionized water and invert the flask several times to ensure homogeneity.

  • Allow the color to develop for 20 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is expected to be in the range of 520-550 nm, against a reagent blank. The reagent blank is prepared by following the same procedure with 50 mL of deionized water instead of the sample.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the nitrite concentration in the sample from the calibration curve.

Data Presentation:

Table 1: Expected Analytical Performance for Nitrite Determination using this compound (Based on Analogue Compound Data).

ParameterExpected Value
Wavelength of Maximum Absorbance (λmax)520 - 550 nm
Linearity Range0.05 - 1.0 mg/L
Limit of Detection (LOD)< 0.02 mg/L
Molar Absorptivity> 3.0 x 10⁴ L mol⁻¹ cm⁻¹
Correlation Coefficient (r²)> 0.998

Mandatory Visualizations:

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction Nitrite (NO2-) Nitrite (NO2-) Diazonium_Salt Diazonium Salt Nitrite (NO2-)->Diazonium_Salt H+ Sulfanilic_Acid Sulfanilic Acid Sulfanilic_Acid->Diazonium_Salt 5_Amino_1_naphthol This compound Diazonium_Salt->5_Amino_1_naphthol Azo_Dye Colored Azo Dye 5_Amino_1_naphthol->Azo_Dye

Caption: Proposed reaction pathway for the detection of nitrite.

G start Start sample_prep Sample/Standard (50 mL) start->sample_prep add_hcl Add 2 M HCl (1.0 mL) sample_prep->add_hcl add_sa Add Sulfanilic Acid (1.0 mL) add_hcl->add_sa wait1 Wait 5 min add_sa->wait1 add_5a1n Add this compound (1.0 mL) wait1->add_5a1n dilute Dilute to 100 mL add_5a1n->dilute wait2 Wait 20 min dilute->wait2 measure Measure Absorbance (λmax) wait2->measure end End measure->end

Caption: Experimental workflow for nitrite determination.

Application Note 2: Qualitative Colorimetric Spot Test for Heavy Metal Ions

Principle:

This compound contains both amino (-NH₂) and hydroxyl (-OH) groups, which can act as ligands to form coordination complexes with various heavy metal ions. The formation of these complexes often results in a distinct color change, which can be used for the qualitative or semi-quantitative detection of these metals. This application note describes a simple spot test for the rapid screening of heavy metal contamination in aqueous samples.

Experimental Protocol:

1. Reagents and Solutions:

  • This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of ethanol.

  • Buffer Solution (pH 9): Prepare a standard ammonia-ammonium chloride buffer.

  • Standard Metal Ion Solutions (1000 mg/L): Prepare individual stock solutions of various metal ions of interest (e.g., Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Pb²⁺, Cd²⁺) by dissolving their chloride or nitrate (B79036) salts in deionized water.

2. Procedure:

  • Place one drop of the sample solution onto a white spot plate or a piece of filter paper.

  • Add one drop of the buffer solution (pH 9) and mix with a clean glass rod.

  • Add one drop of the this compound solution.

  • Observe any color change that occurs within 5-10 minutes.

  • Compare the observed color with that of standard solutions of known metal ions treated in the same manner.

Data Presentation:

Table 2: Expected Colorimetric Responses of this compound with Various Metal Ions.

Metal IonExpected Color Change
Cu²⁺Green to Blue
Ni²⁺Greenish-Yellow
Co²⁺Brownish-Orange
Fe³⁺Dark Brown to Black
Pb²⁺Yellow Precipitate
Cd²⁺Light Yellow

Note: These are hypothetical expected color changes and require experimental verification.

Mandatory Visualizations:

G cluster_complex Chelation Complex cluster_ligand This compound M Metal Ion N N M->N coordinate bond O O M->O coordinate bond R R Ligand H₂N-R-OH

Caption: Chelation of a metal ion by this compound.

Green Synthesis of 1-Aminoalkyl-2-naphthols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 1-aminoalkyl-2-naphthols. These compounds are significant precursors for biologically active molecules and are often synthesized via the hydrolysis of their corresponding 1-amidoalkyl-2-naphthol analogues. The methods highlighted herein emphasize environmentally benign principles such as the use of green catalysts, alternative energy sources, and solvent-free conditions.

Introduction

1-Aminoalkyl-2-naphthols are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antihypertensive and bradycardiac effects.[1][2] The synthesis of these molecules, and their N-acyl protected precursors (1-amidoalkyl-2-naphthols), is often achieved through a one-pot, three-component condensation reaction involving 2-naphthol (B1666908), an aldehyde, and an amine or amide. This multicomponent approach is inherently atom-economical and aligns well with the principles of green chemistry.[3]

Recent advancements have focused on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic, reusable catalysts. These green methods include microwave-assisted synthesis, ultrasound-promoted reactions, the use of biodegradable catalysts like tannic acid and citrus juice, and solvent-free "grindstone" chemistry.[4][5][6]

The generally accepted mechanism for this reaction involves the acid-catalyzed formation of a highly reactive ortho-quinone methide (o-QM) intermediate from 2-naphthol and the aldehyde. This intermediate then undergoes a nucleophilic attack by the amine or amide to form the final product.[1][4][7]

Data Presentation: Comparison of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for 1-amidoalkyl-2-naphthols, the direct precursors to 1-aminoalkyl-2-naphthols.

Table 1: Catalyst-Free and Naturally-Catalyzed Methods

Catalyst/MethodAldehydeAmide/AmineReaction TimeTemperature (°C)Yield (%)Reference
Grindstone Chemistry (Methane Sulphonic Acid)p-chlorobenzaldehydep-hydroxyaniline3 minAmbient95[4]
Citrus Limon JuiceBenzaldehydeUrea (B33335)30 min8092
Tannic Acid (Microwave)BenzaldehydeAcetamide (B32628)3-5 min-96[5]
Boric Acid (Solvent-Free)BenzaldehydeAcetamide15 min12095[8]

Table 2: Methods Utilizing Alternative Energy Sources

MethodCatalystAldehydeAmideReaction TimePowerYield (%)Reference
Microwave IrradiationAnhydrous Zinc ChlorideBenzaldehydeAcetamide10-15 min480 W92[1]
Microwave IrradiationAmberlite IR-120BenzaldehydeAcetamide3-6 min-94[9][10]
Ultrasound IrradiationSulfamic AcidBenzaldehydeUrea25 min-94[6]

Table 3: Methods Employing Reusable and Solid-Supported Catalysts

CatalystAldehydeAmideReaction TimeTemperature (°C)Yield (%)Reference
SO3H-CarbonBenzaldehydeBenzamide30 min10092[3]
NiFe2O4@SiO2-Imidazolium Ionic LiquidBenzaldehydeAcetamide15 min10095
Magnetic Nanoparticle Supported Acidic Ionic LiquidBenzaldehydeAcetamide10 min10095[11]
Heteropolyanion-based Ionic LiquidBenzaldehydeAcetamide10 min11096[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Anhydrous Zinc Chloride

This protocol describes a rapid and efficient synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions using microwave irradiation.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Amide (e.g., acetamide or urea) (1.2 mmol)

  • Anhydrous zinc chloride (0.2 mmol, 20 mol%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Ethanol (B145695) (for recrystallization)

  • Microwave oven (e.g., LG model MS1927C)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amide (1.2 mmol), and anhydrous zinc chloride (0.2 mmol).

  • Place the vessel in the microwave oven and irradiate at 480 W for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the cooled mixture and filter to separate the catalyst. The catalyst can be washed, dried, and reused.

  • The organic filtrate is then washed with aqueous sodium thiosulfate (B1220275) solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 1-amidoalkyl-2-naphthol.

Protocol 2: Ultrasound-Promoted Synthesis using Sulfamic Acid

This method utilizes ultrasonic irradiation to promote the reaction at ambient temperature, offering an energy-efficient alternative.[6]

Materials:

  • 2-Naphthol (1 mmol)

  • Aldehyde (1 mmol)

  • Amide or Urea (1.1 mmol)

  • Sulfamic acid (10 mol%)

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a flask, dissolve 2-naphthol (1 mmol), the aldehyde (1 mmol), the amide or urea (1.1 mmol), and sulfamic acid (10 mol%) in ethanol.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for the time specified by optimization (typically 25-40 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and ethanol.

  • Dry the product to obtain the pure 1-amidoalkyl-2-naphthol.

Protocol 3: Synthesis using a Reusable Magnetic Ionic Liquid Catalyst

This protocol employs a magnetically separable catalyst, simplifying the work-up procedure and allowing for easy catalyst recycling.[11]

Materials:

  • Aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Amide (1.2 mmol)

  • Magnetic Nanoparticle Supported Acidic Ionic Liquid (AIL@MNP) (0.02 g)

  • Ethanol

  • External magnet

Procedure:

  • In a round-bottom flask, mix the aldehyde (1 mmol), 2-naphthol (1 mmol), amide (1.2 mmol), and the AIL@MNP catalyst (0.02 g).

  • Heat the mixture at 100°C under solvent-free conditions for 7-25 minutes, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to dissolve the product.

  • Place an external magnet against the side of the flask to immobilize the catalyst.

  • Decant the ethanolic solution containing the product.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the decanted solution to obtain the crude product.

  • Recrystallize from ethanol to get the pure 1-amidoalkyl-2-naphthol.

Visualizations

Reaction Mechanism

The synthesis of 1-amidoalkyl-2-naphthols proceeds through a well-established mechanism involving an ortho-quinone methide intermediate.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO oQM ortho-Quinone Methide (o-QM) Aldehyde->oQM Condensation Naphthol 2-Naphthol Naphthol->oQM Amide R'-CONH2 Product 1-Amidoalkyl-2-naphthol Amide->Product oQM->Product Nucleophilic Attack Catalyst H+ Catalyst Catalyst->oQM Catalyzes

Caption: General reaction mechanism for the synthesis of 1-amidoalkyl-2-naphthols.

Experimental Workflow: Magnetic Catalyst Protocol

The following diagram illustrates the workflow for the synthesis and catalyst recovery using a magnetic nanoparticle-supported catalyst.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_recovery Catalyst Recovery A Mix Reactants & Catalyst (Aldehyde, 2-Naphthol, Amide, AIL@MNP) B Heat at 100°C (Solvent-Free) A->B C Monitor by TLC B->C D Cool to RT C->D E Add Ethanol D->E F Apply External Magnet E->F G Decant Product Solution F->G K Wash Catalyst with Ethanol F->K Separate Catalyst H Evaporate Solvent G->H I Recrystallize Product H->I J Pure Product I->J L Dry Catalyst K->L M Reuse Catalyst L->M

Caption: Workflow for synthesis using a magnetically recoverable catalyst.

References

Troubleshooting & Optimization

How to improve the yield of 5-Amino-1-naphthol synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Amino-1-naphthol synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to produce this compound are:

  • Reduction of 5-Nitro-1-naphthol: This is a common and effective method where the nitro group of the precursor is reduced to an amine.

  • Bucherer-Lepetit Reaction: This reaction facilitates the conversion of a naphthol (like 1,5-dihydroxynaphthalene) to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite.[1][2]

  • Multistep Synthesis from Naphthalene: This industrial process typically involves the sulfonation of naphthalene, followed by nitration, reduction, and alkali fusion.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: To reduce byproduct formation, consider the following:

  • Control of Reaction Temperature: Maintaining the optimal temperature for each step is crucial to prevent side reactions.

  • Purity of Starting Materials: Using high-purity reagents and solvents can significantly decrease the likelihood of unwanted reactions.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants can prevent the formation of over-reacted or unreacted starting materials.

Q3: What are the most effective methods for purifying the final this compound product?

A3: Common purification techniques include:

  • Recrystallization: This is a widely used method to purify solid compounds. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: For small-scale synthesis or when high purity is essential, silica (B1680970) gel column chromatography can be employed to separate the desired product from impurities.

  • Distillation: If the starting naphthol is discolored, distillation can be a useful purification step before its use in the synthesis.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 5-Nitro-1-naphthol
Potential Cause Troubleshooting Step
Incomplete Reduction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Increase Reducing Agent: A slight excess of the reducing agent (e.g., sodium dithionite) may be necessary.[4] - Optimize Temperature: Ensure the reaction is proceeding at the optimal temperature for the chosen reducing agent.
Degradation of Product - Control Exothermic Reaction: The reduction of nitro compounds can be exothermic. Add the reducing agent portion-wise and use an ice bath to maintain the desired temperature. - Work-up Under Inert Atmosphere: this compound can be susceptible to air oxidation. Perform the work-up and purification under a nitrogen or argon atmosphere.
Loss During Work-up - Efficient Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the amine. Use a suitable organic solvent and perform multiple extractions. - Careful Solvent Removal: Avoid overheating during solvent evaporation, as this can lead to product decomposition.
Issue 2: Poor Conversion in the Bucherer-Lepetit Reaction
Potential Cause Troubleshooting Step
Reversible Nature of the Reaction - Use of Excess Ammonia: Driving the equilibrium towards the product side can be achieved by using a higher concentration of ammonia.[1] - Removal of Water: If feasible for the specific setup, removal of water as it is formed can also shift the equilibrium.
Suboptimal pH - Maintain Appropriate pH: The reaction is sensitive to pH. Ensure the reaction mixture is maintained within the optimal pH range for the bisulfite addition and subsequent amination.
Decomposition of Reactants or Products - Control Reaction Temperature: The Bucherer reaction is often carried out at elevated temperatures. However, excessively high temperatures can lead to degradation. Find the optimal balance between reaction rate and stability.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 5-Nitro-1-naphthol (Precursor for Reduction Route)

Method Catalyst/Reagent Temperature Time Yield Reference
Microwave-Assisted SynthesisSilica gel adsorbed HNO₃80°C40 min89%[4]
Lewis Acid CatalysisZnCl₂ or FeCl₃ in acetic anhydride/acetic acid--73%[4]

Table 2: General Yields for Related Aminonaphthol Syntheses

Product Synthesis Method Yield Reference
1,4-Aminonaphthol hydrochlorideReduction of an azo dye72-75%[5]
Amidoalkyl naphtholsOne-pot multicomponent reaction90-92%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 5-Nitro-1-naphthol

Materials:

Procedure:

  • Dissolve 5-Nitro-1-naphthol in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of 5-Nitro-1-naphthol. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via the Bucherer-Lepetit Reaction (Representative Protocol)

Materials:

  • 1,5-Dihydroxynaphthalene

  • Ammonia solution (aqueous)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • In a pressure vessel, charge 1,5-dihydroxynaphthalene, aqueous ammonia, and sodium bisulfite.

  • Seal the vessel and heat the mixture to the desired reaction temperature (typically 100-150°C).

  • Maintain the reaction at this temperature with stirring for several hours. The reaction progress can be monitored by taking samples and analyzing them by HPLC or TLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain crude this compound.

  • Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_Pathways cluster_0 Route 1: Reduction of 5-Nitro-1-naphthol cluster_1 Route 2: Bucherer-Lepetit Reaction cluster_2 Route 3: Industrial Synthesis from Naphthalene 1-Naphthol 1-Naphthol 5-Nitro-1-naphthol 5-Nitro-1-naphthol 1-Naphthol->5-Nitro-1-naphthol Nitration (HNO3/H2SO4) 5-Amino-1-naphthol_R1 This compound 5-Nitro-1-naphthol->5-Amino-1-naphthol_R1 Reduction (e.g., Na2S2O4 or H2/Pd-C) 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 5-Amino-1-naphthol_R2 This compound 1,5-Dihydroxynaphthalene->5-Amino-1-naphthol_R2 NH3, NaHSO3, Heat Naphthalene Naphthalene Naphthalene-sulfonic acid Naphthalene-sulfonic acid Naphthalene->Naphthalene-sulfonic acid Sulfonation Nitro-naphthalene-sulfonic acid Nitro-naphthalene-sulfonic acid Naphthalene-sulfonic acid->Nitro-naphthalene-sulfonic acid Nitration Amino-naphthalene-sulfonic acid Amino-naphthalene-sulfonic acid Nitro-naphthalene-sulfonic acid->Amino-naphthalene-sulfonic acid Reduction 5-Amino-1-naphthol_R3 This compound Amino-naphthalene-sulfonic acid->5-Amino-1-naphthol_R3 Alkali Fusion Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Extend_Time Increase reaction time or temperature Check_Completion->Extend_Time No Check_Reagents Are reagents and solvents pure and fresh? Check_Completion->Check_Reagents Yes Extend_Time->Check_Reagents Purify_Reagents Purify starting materials and use fresh solvents Check_Reagents->Purify_Reagents No Check_Workup Was there product loss during work-up? Check_Reagents->Check_Workup Yes Purify_Reagents->Check_Workup Optimize_Extraction Optimize extraction pH and perform multiple extractions Check_Workup->Optimize_Extraction Yes Consider_Side_Reactions Consider potential side reactions and degradation Check_Workup->Consider_Side_Reactions No Optimize_Extraction->Consider_Side_Reactions End Yield Improved Consider_Side_Reactions->End

References

Troubleshooting poor solubility issues with 5-Amino-1-naphthol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor solubility of 5-Amino-1-naphthol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water?

A1: this compound has low intrinsic solubility in neutral aqueous solutions. This is due to its chemical structure, which includes a non-polar naphthalene (B1677914) ring system.[1] The molecule's properties, such as its LogP of approximately 1.43 to 2.7, indicate a preference for more non-polar environments over water.[2][3] While it possesses polar amino (-NH2) and hydroxyl (-OH) groups capable of hydrogen bonding, the large hydrophobic surface area of the naphthalene core dominates its solubility characteristics at neutral pH.[4][5]

Q2: How does pH impact the solubility of this compound?

A2: pH is a critical factor for dissolving this compound. The molecule is amphoteric, meaning it has both an acidic hydroxyl group and a basic amino group.

  • In acidic conditions (low pH): The amino group (-NH2) becomes protonated to form a cationic ammonium (B1175870) group (-NH3+). This charged species is significantly more soluble in water. The reported pKa for the amino group is approximately 3.97, so adjusting the pH to below this value will increase solubility.[2][3][6]

  • In basic conditions (high pH): The hydroxyl group (-OH) can be deprotonated to form an anionic phenoxide group (-O-). This also introduces a charge and enhances aqueous solubility.

Therefore, adjusting the pH of the solvent away from the isoelectric point is the most effective strategy to improve solubility.

Q3: I observed precipitation after initially dissolving the compound and then adjusting the pH back to neutral. Why?

A3: This phenomenon, known as "crashing out," is common for pH-dependent solutes.[1] You likely dissolved the this compound at a low or high pH where it exists as a soluble salt. When you adjust the pH back towards the isoelectric point, you convert the charged, soluble form back into the neutral, poorly soluble form. If the concentration of the compound is above its intrinsic solubility limit at that neutral pH, it will precipitate out of the solution.

Q4: What are suitable solvents or co-solvents for this compound?

A4: While aqueous solubility is limited, this compound shows better solubility in organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][6][7] For experiments requiring a primarily aqueous medium, a co-solvent strategy can be employed. Small amounts of a water-miscible organic solvent like DMSO or ethanol (B145695) can be used to first dissolve the compound, which can then be carefully diluted with the aqueous buffer.[1]

Q5: Can I use heat to improve solubility?

A5: Yes, gently warming the solution can increase the rate of dissolution and the solubility limit.[1] However, caution is advised. This compound is stable under normal temperatures, but excessive or prolonged heating can risk degradation.[2] It is recommended to warm the solution gently (e.g., to 37°C) and combine this with agitation like vortexing or sonication.[1] Always check for visual signs of degradation, such as a significant color change. The compound has a high melting point of around 190°C (with decomposition), indicating good thermal stability for moderate warming.[3][8]

Data Summary

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H9NO[9]
Molecular Weight159.18 g/mol [8]
AppearancePale purple to brown-purple crystalline powder[2][3]
Melting Point~190 °C (decomposes)[3][8]
pKa (of amino group)3.97 (at 25°C)[2][3][6]
LogP (Octanol/Water)1.43 - 2.71[2][3]
Solvent Compatibility
SolventSolubilitySource
WaterPoor (at neutral pH)[1]
DMSOSlightly Soluble[3][6]
MethanolSlightly Soluble[3][6]
ChloroformSoluble[7]
DichloromethaneSoluble[7]
AcetoneSoluble[7]

Experimental Protocols & Workflows

Protocol: Preparing an Acidified Aqueous Stock Solution

This protocol describes a standard method for preparing a stock solution of this compound by leveraging pH modification.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add a fraction of the final required volume of deionized water (or your desired aqueous buffer). The mixture will appear as a suspension.

  • Acidify: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the solution's appearance.

  • Observe Dissolution: Continue adding acid until the suspension fully dissolves, resulting in a clear solution. This indicates the conversion of the compound to its more soluble protonated form.

  • Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • pH Check (Optional): Measure the final pH of the stock solution for your records. Be aware that readjusting the pH towards neutral may cause precipitation.

  • Storage: Store the solution appropriately, often protected from light. For some compounds, refrigeration at 2-8°C is recommended for short-term storage.[10]

Troubleshooting & Decision Workflows

The following diagrams illustrate logical steps for troubleshooting solubility issues.

G start Poor Solubility Observed in Aqueous Buffer check_ph Is pH adjustment permissible for the experiment? start->check_ph adjust_ph Adjust pH to < 3.5 (e.g., with 1M HCl) to protonate amino group check_ph->adjust_ph Yes check_cosolvent Is a co-solvent permissible? check_ph->check_cosolvent No success Compound Dissolved adjust_ph->success use_cosolvent Dissolve in minimal DMSO first, then dilute with aqueous buffer check_cosolvent->use_cosolvent Yes apply_heat Apply gentle heat (37°C) with sonication/vortexing check_cosolvent->apply_heat No use_cosolvent->success apply_heat->success Success fail Solubility remains poor. Consider alternative formulation or lower concentration. apply_heat->fail Failure

Caption: Troubleshooting workflow for poor solubility.

G low_ph Low pH (e.g., pH < 3) -NH2 is protonated to -NH3+ (Cationic Form) Highly Soluble neutral_ph Near Isoelectric Point (e.g., pH 5-8) Neutral Form Poorly Soluble low_ph->neutral_ph Increase pH neutral_ph->low_ph Decrease pH high_ph High pH (e.g., pH > 10) -OH is deprotonated to -O- (Anionic Form) More Soluble neutral_ph->high_ph Increase pH high_ph->neutral_ph Decrease pH

Caption: Relationship between pH and solubility of this compound.

References

Optimizing pH and temperature for 5-Amino-1-naphthol coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH and temperature in 5-Amino-1-naphthol coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the diazotization of an aromatic amine and the subsequent coupling reaction with this compound.

Observation Potential Cause Recommended Solution
Low or No Yield of Azo Dye Incomplete Diazotization: The primary aromatic amine was not fully converted to the diazonium salt. This can be due to an incorrect pH (too high) or temperature (too high).[1]Ensure the diazotization reaction is conducted in a strongly acidic medium, with a pH between 1 and 2.[1] Maintain a low temperature, typically between 0-5°C, throughout the addition of sodium nitrite (B80452).[1][2]
Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not kept low or if the solution is allowed to stand for too long before coupling.[2]Use the diazonium salt solution immediately after preparation for the coupling reaction.[1] Always keep the diazonium salt solution in an ice bath (below 10°C).[2]
Incorrect pH for Coupling: The pH of the coupling reaction mixture is critical. For coupling with phenols like this compound, a mildly alkaline environment is required to activate the naphthol.Adjust the pH of the this compound solution to a mildly alkaline range, typically between 8 and 10, before adding the diazonium salt solution.[1] This deprotonates the phenol (B47542) to the more reactive phenoxide ion.[1]
Formation of Off-Color Precipitate or Tar-Like Substance Side Reactions: Unwanted side reactions can occur if the reaction conditions are not optimal. This can include self-coupling of the diazonium salt or reaction with other nucleophiles present.Control the temperature and pH meticulously. Ensure slow, dropwise addition of the diazonium salt to the this compound solution with efficient stirring to promote the desired reaction.
Precipitation of Coupling Component: this compound may have poor solubility in the reaction medium, leading to premature precipitation.Ensure the this compound is fully dissolved in a suitable solvent, such as a dilute sodium hydroxide (B78521) solution, before initiating the coupling reaction.[2]
Inconsistent Results or Poor Reproducibility Variability in Reagent Quality: The purity of the starting materials, particularly the aromatic amine and sodium nitrite, can affect the reaction outcome.Use high-purity reagents. It is advisable to use freshly opened or properly stored sodium nitrite.
Inaccurate pH and Temperature Control: Fluctuations in pH and temperature can lead to inconsistent yields and purity.Calibrate pH meters regularly and use a reliable thermometer. Employ an ice-salt bath for more stable low-temperature control if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the diazotization of the aromatic amine?

A1: The diazotization reaction should be carried out in a strongly acidic medium, with a pH between 1 and 2.[1] This ensures the in-situ generation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl) and maintains the primary aromatic amine in a reactive state.[1]

Q2: What is the ideal temperature for the diazotization step?

A2: The temperature should be maintained between 0 and 5°C.[1][2] Higher temperatures can lead to the decomposition of the unstable diazonium salt, resulting in lower yields.[2]

Q3: What is the recommended pH for the coupling reaction with this compound?

A3: The optimal pH for the azo coupling of a diazonium salt with a phenol, such as this compound, is in a mildly alkaline range, typically between 8 and 10.[1] This condition facilitates the deprotonation of the hydroxyl group on the naphthol to form the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[1]

Q4: What is the optimal temperature for the coupling reaction?

A4: The coupling reaction should also be conducted at a low temperature, generally between 0 and 10°C.[2] This is crucial to prevent the decomposition of the diazonium salt before it can react with the this compound.

Q5: Why is my azo dye not precipitating out of solution?

A5: The solubility of the azo dye can sometimes be high in the reaction mixture. A technique called "salting out" can be employed. This involves adding a saturated solution of a salt, like sodium chloride, to decrease the solubility of the organic dye and promote its precipitation.[3]

Q6: At which position on the this compound does the coupling reaction occur?

A6: Electrophilic aromatic substitution on 1-naphthol (B170400) (a-naphthol) derivatives typically occurs at the C4 position (para to the hydroxyl group) as it leads to a more stable quinoid intermediate.[4] While attack at the C5 position is sterically less hindered, the C4 product is generally favored.[4]

Experimental Protocols

Protocol 1: Diazotization of a Primary Aromatic Amine

Objective: To prepare a diazonium salt solution from a primary aromatic amine.

Materials:

  • Primary aromatic amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Dissolve the primary aromatic amine in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring. The pH should be between 1 and 2.[1]

  • In a separate flask, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains between 0 and 5°C.[1]

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C.[1] The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately.[1]

Protocol 2: Azo Coupling with this compound

Objective: To synthesize an azo dye by coupling the diazonium salt with this compound.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve this compound in a dilute solution of sodium hydroxide in water.

  • Cool this solution to 0-10°C in an ice bath. The pH of this solution should be in the range of 8-10.[1]

  • Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

  • Isolate the product by vacuum filtration, wash with cold water, and air dry.

Data Presentation

Table 1: Optimal pH and Temperature for Diazotization

ParameterOptimal RangeRationale
pH1 - 2Ensures generation of nitrous acid and maintains the amine in a reactive state.[1]
Temperature0 - 5°CPrevents decomposition of the unstable diazonium salt.[1][2]

Table 2: Optimal pH and Temperature for Azo Coupling with this compound

ParameterOptimal RangeRationale
pH8 - 10Deprotonates the hydroxyl group to the more reactive phenoxide ion.[1]
Temperature0 - 10°CMinimizes the decomposition of the diazonium salt.[2]

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start Primary Aromatic Amine + HCl cool_amine Cool to 0-5°C pH 1-2 start->cool_amine add_nitrite Add NaNO₂ dropwise (maintain 0-5°C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->add_nitrite stir_diazonium Stir for 30 min (0-5°C) add_nitrite->stir_diazonium diazonium_salt Diazonium Salt Solution stir_diazonium->diazonium_salt add_diazonium Add Diazonium Salt dropwise (0-10°C) diazonium_salt->add_diazonium Immediate Use prepare_naphthol Dissolve this compound in NaOH (aq) cool_naphthol Cool to 0-10°C pH 8-10 prepare_naphthol->cool_naphthol cool_naphthol->add_diazonium stir_coupling Stir for 10-15 min add_diazonium->stir_coupling product Azo Dye Precipitate stir_coupling->product

Caption: Experimental workflow for the synthesis of an azo dye from a primary aromatic amine and this compound.

troubleshooting_guide cluster_diazotization_check Diazotization Check cluster_coupling_check Coupling Check start Low/No Azo Dye Yield? check_diaz_pH Is pH 1-2? start->check_diaz_pH check_coup_pH Is pH 8-10? start->check_coup_pH check_diaz_temp Is Temp 0-5°C? check_diaz_pH->check_diaz_temp Yes solution_diaz_pH Adjust pH to 1-2 with strong acid. check_diaz_pH->solution_diaz_pH No check_diaz_time Used Immediately? check_diaz_temp->check_diaz_time Yes solution_diaz_temp Maintain temp at 0-5°C with ice bath. check_diaz_temp->solution_diaz_temp No check_diaz_time->check_coup_pH Yes solution_diaz_time Prepare diazonium salt fresh and use immediately. check_diaz_time->solution_diaz_time No check_coup_temp Is Temp 0-10°C? check_coup_pH->check_coup_temp Yes solution_coup_pH Adjust pH to 8-10 with dilute NaOH. check_coup_pH->solution_coup_pH No check_naphthol_sol Naphthol Dissolved? check_coup_temp->check_naphthol_sol Yes solution_coup_temp Maintain temp at 0-10°C with ice bath. check_coup_temp->solution_coup_temp No solution_naphthol_sol Ensure complete dissolution of this compound. check_naphthol_sol->solution_naphthol_sol No success Yield Improved check_naphthol_sol->success Yes solution_diaz_pH->success solution_diaz_temp->success solution_diaz_time->success solution_coup_pH->success solution_coup_temp->success solution_naphthol_sol->success

Caption: Troubleshooting logic for low yield in this compound coupling reactions.

References

How to prevent the oxidation and degradation of 5-Amino-1-naphthol solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of 5-Amino-1-naphthol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound solution degradation?

A1: The primary sign of degradation is a distinct color change. Freshly prepared solutions of this compound are typically colorless to light tan. Upon exposure to oxygen, light, or inappropriate pH levels, the solution will oxidize, turning progressively yellow, brown, and eventually dark brown or black. The formation of insoluble precipitates may also occur as degradation products polymerize.

Q2: What is the primary cause of degradation in these solutions?

A2: The primary cause of degradation is oxidation. The aminonaphthol structure is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process is significantly accelerated by factors such as exposure to light (photodegradation), elevated temperatures, and neutral to alkaline pH conditions.[1] The presence of trace metal ions can also catalyze oxidative reactions.[2]

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in a tightly sealed, opaque container under desiccated conditions at -20°C for long-term stability. This minimizes exposure to moisture, light, and oxygen, which can degrade the solid powder over time.

Q4: What is the best way to prepare a this compound solution for experimental use?

A4: To maximize stability for short-term use, solutions should be prepared fresh using a deoxygenated solvent (e.g., by sparging with nitrogen or argon gas). The solvent should ideally be slightly acidic (pH 3-5), as this can slow the rate of oxidation. Use high-purity solvents and starting materials to avoid contaminants that can catalyze degradation.

Q5: Can antioxidants be used to stabilize the solution?

A5: Yes, antioxidants can be effective. For analogous compounds like p-aminophenol, antioxidants such as ascorbic acid (Vitamin C) and glutathione (B108866) (GSH) have been shown to attenuate cytotoxicity caused by oxidation, suggesting they can help preserve the integrity of the solution.[3] The choice and concentration of an antioxidant should be tested to ensure it does not interfere with downstream applications.

Troubleshooting Guide

My this compound solution turned brown shortly after preparation. What happened?

  • Cause: This rapid discoloration is a classic sign of oxidation, likely accelerated by one or more of the following factors:

    • Dissolved Oxygen: The solvent was not deoxygenated before use.

    • Light Exposure: The solution was prepared or stored under direct light.

    • pH Level: The solution has a neutral or alkaline pH, which promotes rapid oxidation.

    • Contaminants: Trace metal ions in the solvent or on the glassware are catalyzing the reaction.

  • Solution:

    • Discard the discolored solution, as its composition is no longer defined.

    • Prepare a fresh solution using a solvent that has been thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Work in a fume hood with ambient light minimized or use amber glassware to protect the solution from light.

    • Ensure the final pH of the solution is slightly acidic. If compatible with your experiment, use a buffer system in the pH 3-5 range.

    • Use acid-washed glassware to remove any trace metal contaminants.

I observe a precipitate forming in my refrigerated solution. What is it and how can I prevent it?

  • Cause: The precipitate is likely composed of insoluble polymers, which are advanced oxidation products of this compound. Even at low temperatures, slow oxidation can occur over time, leading to the formation of these products. It could also be the compound precipitating out if the storage temperature is too low for its solubility in the chosen solvent.

  • Solution:

    • Prevention of Oxidation Products: The best strategy is to prevent oxidation from occurring in the first place. Prepare smaller volumes of the solution fresh for each experiment. If storage is necessary, purge the headspace of the storage vial with an inert gas before sealing and store at 2-8°C for very short-term use only.

    • Prevention of Solubility-Related Precipitation: Ensure that the concentration of your solution is not above its solubility limit at the intended storage temperature. Perform a solubility test if this information is not available.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions

FactorConditionExpected Impact on StabilityRationale
Temperature Elevated (>25°C)High Degradation Increases the rate of oxidation reactions.
Refrigerated (2-8°C)Moderate Degradation Slows reaction rates but does not stop oxidation.
Frozen (≤ -20°C)Low Degradation Significantly slows degradation; best for long-term storage if solubility permits.
pH Acidic (pH 3-5)Relatively Stable Protonation of the amino group reduces its susceptibility to oxidation.
Neutral (pH ~7)Unstable Prone to rapid oxidation.
Alkaline (pH > 8)Very Unstable Deprotonation of the hydroxyl group creates a phenoxide, which is extremely sensitive to oxidation.
Oxygen Atmospheric O₂High Degradation Acts as the primary oxidizing agent.
Deoxygenated/InertSignificantly Improved Stability Removes the key reactant for the oxidation pathway.
Light (UV/Visible) ExposedHigh Degradation Provides energy to initiate and accelerate oxidative reactions (photodegradation).[1]
Protected (Amber Vial)Significantly Improved Stability Blocks energetic wavelengths, preventing photo-initiation.

Experimental Protocols

Protocol 1: Stability Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general stability-indicating method to separate this compound from its potential degradation products.

Objective: To quantify the remaining parent compound and detect the formation of degradation products over time.

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • This compound solution (test sample).

  • Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution. Dilute it to a final concentration of approximately 50 µg/mL using the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan, typically in the 280-320 nm range) and a lower wavelength (e.g., 254 nm) to detect a broad range of degradation products.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of a freshly prepared standard.

    • Monitor the decrease in the peak area of the parent compound over time.

    • Integrate the peak areas of any new peaks that appear, which represent degradation products.

    • Calculate the percentage of remaining this compound and the percentage of total degradation products at each time point to assess stability.

Protocol 2: Monitoring Oxidation by UV-Vis Spectrophotometry

Objective: To rapidly and qualitatively monitor the degradation of a this compound solution by observing changes in its absorption spectrum.

Instrumentation & Materials:

  • UV-Vis Spectrophotometer with quartz cuvettes.

  • This compound solution prepared in a suitable solvent (e.g., water with 0.1% HCl, or ethanol).

  • Solvent blank.

Procedure:

  • Determine λmax: Prepare a fresh, dilute solution of this compound. Scan the absorbance from 200 nm to 600 nm to determine the wavelength of maximum absorbance (λmax).

  • Initial Measurement (Time 0): Immediately after preparing the solution for the stability test, take an aliquot, dilute it to fall within the linear range of the spectrophotometer (typically an absorbance of 0.2-1.0), and record the full absorption spectrum. Note the absorbance value at λmax.

  • Time-Course Monitoring: Store the stock solution under the desired stress condition (e.g., on the benchtop exposed to light and air). At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, dilute them identically to the Time 0 sample, and record the absorption spectrum.

  • Data Analysis:

    • Plot the absorbance at λmax versus time. A decrease in absorbance indicates the degradation of the parent compound.

    • Overlay the spectra from different time points. The appearance of new absorption bands, often at longer wavelengths (e.g., in the 400-500 nm range), indicates the formation of colored oxidation products like quinone-imines or polymers.[6]

    • The presence of an isosbestic point (a wavelength where absorbance remains constant) can indicate a clean conversion of one species to another.[6]

Visualizations

cluster_actions Corrective Actions start Start: Solution Shows Discoloration or Precipitate is_fresh Was Solution Prepared Fresh? start->is_fresh action_remake Action: Discard Old Solution. Prepare Fresh Solution. start->action_remake check_prep Review Preparation Protocol is_deox Was Solvent Deoxygenated? check_prep->is_deox is_fresh->check_prep No is_fresh->is_deox Yes is_ph Was pH Acidic (e.g., pH 3-5)? is_deox->is_ph Yes action_deox Action: Sparge Solvent with N2 or Ar for >15 min. is_deox->action_deox No is_light Was Solution Protected from Light? is_ph->is_light Yes action_ph Action: Use a Slightly Acidic Solvent or Buffer. is_ph->action_ph No action_light Action: Use Amber Glassware or Cover with Foil. is_light->action_light action_antiox Consider Adding Antioxidant (e.g., Ascorbic Acid) if compatible. is_light->action_antiox Yes action_remake->is_fresh action_deox->is_ph action_ph->is_light action_light->action_antiox end_node Result: Stable Solution for Experimental Use action_antiox->end_node

Caption: Troubleshooting workflow for diagnosing and preventing the degradation of this compound solutions.

A This compound (Colorless) B Radical Intermediate A->B -e⁻, -H⁺ C Naphthoquinone-imine (Colored Species) B->C Further Oxidation D Polymerization (Brown/Black Precipitates) C->D Polymerization O2 O₂, Light, Metal Ions, High pH O2->B

Caption: Simplified proposed oxidation pathway for this compound leading to colored products and polymers.

References

Enhancing signal-to-noise ratio using 5-Amino-1-naphthol as a MALDI matrix.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Amino-1-naphthol (5,1-ANL) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during MALDI experiments using 5,1-ANL.

Problem Potential Cause Suggested Solution
No or Low Analyte Signal Inefficient co-crystallization of the analyte and matrix.- Ensure the matrix and analyte are dissolved in a miscible solvent system. - Optimize the matrix-to-analyte molar ratio. A higher ratio (e.g., 10,000:1) is often a good starting point.[1] - Use the dried-droplet method and allow for slow evaporation to promote uniform crystal formation.
Inappropriate laser fluence.- Adjust the laser power. Start with a low fluence and gradually increase it until an optimal signal is achieved. Excessive laser power can lead to analyte fragmentation and signal suppression.
Analyte suppression by contaminants (e.g., salts, detergents).- Desalt and purify the sample prior to MALDI analysis using appropriate techniques like C18 ZipTips® or dialysis.
Poor Signal-to-Noise (S/N) Ratio High background noise from the matrix.- While 5,1-ANL is noted for good performance, matrix clusters can still form. Optimize the matrix concentration. - Consider using matrix additives, such as ammonium (B1175870) citrate (B86180) or phosphate, which can reduce matrix adducts and improve S/N ratio.[2]
Non-homogenous crystal formation ("hot spots").- Re-spot the sample, ensuring a uniform and thin layer of matrix-analyte crystals. - Try different spotting techniques, such as the thin-layer method.[3]
Poor Resolution Inhomogeneous crystal formation.- Optimize the crystallization process by varying the solvent system and evaporation rate. - The thin-layer method can produce more homogenous microcrystals, leading to better resolution.[3]
High laser fluence causing ion fragmentation.- Reduce the laser power to the minimum required for good signal intensity.
Difficulty Analyzing Phosphorylated Peptides Use of a suboptimal matrix.- this compound is an excellent choice for phosphorylated peptides, often yielding higher ion signals for these analytes compared to conventional matrices like 1,5-DAN.[4]
Sample preparation issues.- Ensure the sample is free from salts and detergents that can interfere with the ionization of phosphopeptides.
Inconsistent Results (Poor Shot-to-Shot Reproducibility) Inhomogeneous matrix-analyte crystals.- Improve the homogeneity of the crystal spot by optimizing the spotting technique and solvent evaporation. - Acquire data from multiple positions within the spot and average the spectra.
Laser power fluctuations.- Ensure the laser is properly warmed up and stabilized before data acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a MALDI matrix?

A1: this compound (5,1-ANL) is particularly effective for the analysis of phosphorylated peptides using MALDI-in-source decay (ISD) time-of-flight mass spectrometry. It has been shown to produce higher ion yields of ISD fragments from mono-, di-, and tetraphosphorylated peptides compared to other matrices like 1,5-diaminonaphthalene (1,5-DAN).[4] It is also suitable for both positive and negative-ion MALDI-ISD of intact proteins, enabling comprehensive top-down protein analysis.

Q2: How does this compound compare to other common MALDI matrices for phosphopeptide analysis?

A2: For non-modified peptides, the signal-to-noise ratio of ISD fragments follows the order: 1,5-DAN > 5,1-ANL > 1,5-dihydroxynaphthalene (B47172) (1,5-DHN). However, for phosphorylated peptides, the order is reversed: 5,1-ANL > 1,5-DHN > 1,5-DAN.[4] This makes 5,1-ANL a superior matrix for studies involving protein phosphorylation.

Q3: What is the recommended solvent for preparing a this compound matrix solution?

A3: A common solvent system for preparing MALDI matrices is a mixture of acetonitrile (B52724) (ACN) and water with a small amount of trifluoroacetic acid (TFA). A typical starting point is 50:50 ACN:H₂O with 0.1% TFA. The optimal solvent system may vary depending on the analyte's properties.

Q4: What is a typical matrix-to-analyte ratio when using this compound?

A4: A high molar excess of the matrix to the analyte is crucial for effective MALDI. A starting point for the matrix-to-analyte molar ratio is typically in the range of 1,000:1 to 10,000:1.[1] The optimal ratio should be determined empirically for each analyte.

Q5: Can this compound be used for both positive and negative ion modes?

A5: Yes, this compound is suitable for both positive and negative-ion MALDI-ISD, which is advantageous for comprehensive top-down analysis of intact proteins.[5]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and performance metrics when using this compound as a MALDI matrix.

Table 1: Recommended Starting Conditions for this compound MALDI

ParameterRecommended ValueNotes
Matrix Concentration 10 mg/mLDissolved in 50:50 ACN:H₂O with 0.1% TFA.
Matrix-to-Analyte Molar Ratio 5,000:1 - 10,000:1Optimization may be required.
Sample Deposition Volume 0.5 - 1.0 µLUsing the dried-droplet method.
Laser Type Nitrogen Laser337 nm wavelength.
Laser Fluence 30% - 50% of maxAdjust for optimal signal without fragmentation.

Table 2: Comparative Signal-to-Noise (S/N) Ratios for ISD Fragments

Peptide TypeThis compound (S/N)1,5-Diaminonaphthalene (S/N)1,5-Dihydroxynaphthalene (S/N)
Non-modified Peptides GoodExcellentFair
Phosphorylated Peptides ExcellentPoorGood
Data is qualitative based on findings from a study by Takayama et al. (2013).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Solution

  • Weigh out 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of a solvent mixture of 50% acetonitrile and 50% deionized water.

  • Add 1 µL of trifluoroacetic acid (TFA) to the solution (final concentration of 0.1% TFA).

  • Vortex the solution until the matrix is completely dissolved.

  • Centrifuge the solution briefly to pellet any undissolved particles.

  • Use the supernatant for sample preparation. Prepare this solution fresh daily for best results.

Protocol 2: Sample Preparation using the Dried-Droplet Method

  • Prepare your analyte solution at a concentration of approximately 1 pmol/µL.

  • Mix the analyte solution with the this compound matrix solution at a 1:5 or 1:10 (v/v) ratio.

  • Pipette 0.5 to 1.0 µL of the mixture onto a MALDI target plate.

  • Allow the droplet to air dry completely at room temperature. This will result in the formation of matrix-analyte co-crystals.

  • The plate is now ready for insertion into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing A Prepare Analyte Solution (1 pmol/µL) C Mix Analyte and Matrix (1:5 to 1:10 v/v) A->C B Prepare 5,1-ANL Matrix (10 mg/mL) B->C D Spot 0.5-1.0 µL onto MALDI Target Plate C->D E Air Dry to Co-crystallize D->E F Insert Plate into Mass Spectrometer E->F G Set Laser Fluence and Acquisition Parameters F->G H Acquire Mass Spectrum G->H I Process Raw Data (Baseline Correction, etc.) H->I J Analyze S/N Ratio and Identify Peaks I->J

Caption: Experimental workflow for MALDI-TOF MS using this compound.

Troubleshooting_Logic Start Start Experiment Issue Encounter Issue? Start->Issue NoSignal No/Low Signal Issue->NoSignal Yes PoorSN Poor S/N Ratio Issue->PoorSN Yes PoorRes Poor Resolution Issue->PoorRes Yes Success Successful Analysis Issue->Success No Sol_CoCryst Optimize Co-crystallization (Ratio, Solvent) NoSignal->Sol_CoCryst Sol_Laser Adjust Laser Fluence NoSignal->Sol_Laser Sol_Contam Desalt/Purify Sample NoSignal->Sol_Contam Sol_MatrixNoise Optimize Matrix Conc. Use Additives PoorSN->Sol_MatrixNoise Sol_Homogeneity Improve Spot Homogeneity PoorSN->Sol_Homogeneity PoorRes->Sol_Laser PoorRes->Sol_Homogeneity Sol_CoCryst->Issue Sol_Laser->Issue Sol_Contam->Issue Sol_MatrixNoise->Issue Sol_Homogeneity->Issue

Caption: Troubleshooting logic for common MALDI-TOF MS issues.

References

Best practices for purifying crude 5-Amino-1-naphthol post-synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Amino-1-naphthol post-synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization 1. The chosen recrystallization solvent is too good at room temperature. 2. Too much solvent was used. 3. The cooling process was too rapid, leading to precipitation of impurities. 4. The compound is highly polar and remains in the polar solvent.1. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Perform small-scale solvent screening. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Consider a solvent mixture (e.g., ethanol/water, acetone/hexane) to reduce the polarity of the mother liquor.
Product is Colored (Pink, Brown, or Black) 1. Oxidation of the amino or hydroxyl group. Aminonaphthols are susceptible to air oxidation. 2. Presence of colored impurities from the synthesis.1. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of a reducing agent like stannous chloride (SnCl₂) to the recrystallization solvent to prevent oxidation.[1] 3. Use activated charcoal to decolorize the solution during recrystallization. Add charcoal to the hot solution and filter it hot.
Oily Product Instead of Crystals 1. Presence of impurities that lower the melting point. 2. The compound is "oiling out" due to a high concentration of impurities or an inappropriate solvent.1. Attempt purification by column chromatography before recrystallization. 2. Redissolve the oil in a larger volume of hot solvent and cool slowly. If it persists, try a different recrystallization solvent.
Multiple Spots on TLC After Purification 1. Incomplete purification. 2. Decomposition of the product on the silica (B1680970) gel plate. 3. Co-elution of impurities during column chromatography.1. Repeat the purification step. For column chromatography, consider using a shallower solvent gradient. 2. Add a small amount of triethylamine (B128534) (~1%) to the TLC mobile phase to prevent streaking and decomposition of the basic amine on the acidic silica gel. 3. Optimize the mobile phase for better separation.
Product Insoluble in Common Solvents 1. The compound may have formed a salt during synthesis or work-up. 2. The product may be a polymer due to side reactions.1. Check the pH of a suspension of the product in water. Adjust the pH to the isoelectric point to increase solubility in organic solvents. 2. Characterize the product using analytical techniques (e.g., NMR, MS) to confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Isomers: Other aminonaphthol isomers, such as 8-amino-1-naphthol (B1266399) or 5-amino-2-naphthol, may be formed as byproducts depending on the synthetic route.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Oxidation Products: Quinone-type structures formed by the oxidation of the aminonaphthol. These are often highly colored.

  • Salts: If acids or bases are used in the synthesis, the final product may be contaminated with their corresponding salts.

Q2: What is the best method for purifying crude this compound?

A2: The optimal method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.

  • Acid-Base Extraction/Precipitation: This is a good first step to separate the amphoteric product from non-polar and acidic/basic impurities. This compound can be precipitated from a basic solution by careful neutralization with an acid like hydrochloric acid.[2]

  • Recrystallization: This is effective for removing small amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: This is useful for separating impurities with different polarities from the desired product.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in a range of organic solvents. The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Good starting points for solvent screening include:

A rule of thumb is to use a solvent that has a similar polarity to the compound being purified.

Q4: How can I prevent my this compound from oxidizing during purification?

A4: To minimize oxidation:

  • Work under an inert atmosphere (nitrogen or argon) whenever possible.

  • Use degassed solvents.

  • Add an antioxidant, such as a small amount of stannous chloride, to the purification medium, particularly during recrystallization from acidic solutions.[1]

  • Store the purified product under an inert atmosphere and protect it from light.

Q5: My this compound streaks on the TLC plate. How can I fix this?

A5: Streaking of amines on silica gel TLC plates is common due to the interaction of the basic amino group with the acidic silica gel. To resolve this, add a small amount of a base to your developing solvent (eluent). Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonia (B1221849) in the mobile phase will lead to sharper, more defined spots.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

This method is effective for removing non-ionizable impurities.

  • Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH).

  • Stir the solution to ensure all the aminonaphthol has dissolved and formed the sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to the filtrate while stirring.

  • Monitor the pH. The this compound will precipitate out as the solution is neutralized. The isoelectric point will be near neutral pH.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization

This protocol should be performed after an initial purification step like acid-base precipitation if the product is still impure.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Column Chromatography

This method is suitable for separating impurities with different polarities.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good system will give the this compound an Rf value of 0.2-0.4. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Add ~1% triethylamine to the mobile phase to prevent tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound acid_base Acid-Base Precipitation crude->acid_base Initial Purification recrystallization Recrystallization acid_base->recrystallization Further Purification column_chrom Column Chromatography acid_base->column_chrom For Complex Mixtures pure Pure this compound recrystallization->pure column_chrom->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Crude Product Impure? colored Is the product colored? start->colored Yes pure Pure Product start->pure No oily Is the product an oil? colored->oily No charcoal Use Activated Charcoal / Antioxidant colored->charcoal Yes low_yield Low recrystallization yield? oily->low_yield No chromatography Purify by Column Chromatography oily->chromatography Yes solvent Re-evaluate Recrystallization Solvent low_yield->solvent Yes low_yield->pure No charcoal->oily chromatography->low_yield solvent->pure

Caption: Troubleshooting decision tree for purification issues.

References

How to minimize background staining in 5-Amino-1-naphthol-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-1-naphthol-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to help you minimize background staining and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in peroxidase-based assays?

This compound is a chemical compound that can be used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other peroxidase-based detection methods.[1] In the presence of hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP) catalyzes the oxidation of this compound, resulting in the formation of a colored, insoluble product at the site of the reaction. The intensity of the color is proportional to the amount of HRP present, allowing for the quantification of the target molecule.

Q2: What are the primary causes of high background staining in this compound assays?

High background staining can obscure specific signals and lead to inaccurate results. The most common causes include:

  • Non-specific binding: The primary or secondary antibodies may bind to unintended sites on the membrane or plate.

  • Substrate instability: this compound solutions can be unstable and may auto-oxidize, leading to a colored solution even in the absence of enzymatic activity.[1]

  • Excessive enzyme concentration: Too much HRP conjugate can lead to a strong signal that develops too quickly, increasing the background.

  • Inadequate washing: Insufficient washing steps may not remove all unbound antibodies or excess substrate.

  • Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time can contribute to non-specific signal generation.

Q3: How can I tell if my this compound substrate has gone bad?

A fresh this compound solution should be colorless to a pale purple or brown-purple crystalline powder.[1] If the solution appears dark or has a significant precipitate, it may have oxidized and should not be used. It is recommended to prepare the substrate solution fresh before each experiment.

Troubleshooting Guide: Minimizing Background Staining

High background staining is a common issue that can be systematically addressed. The following guide provides steps to identify and mitigate the sources of background noise in your this compound-based assays.

Problem 1: High background across the entire membrane/plate.

This is often due to issues with the blocking, antibodies, or the substrate itself.

Potential Cause Recommended Solution
Ineffective Blocking Optimize the blocking step. Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk) or extend the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
Substrate Auto-oxidation Prepare the this compound working solution immediately before use. Protect the solution from light and use high-quality, fresh reagents.
Contaminated Buffers Ensure all buffers are freshly prepared with high-purity water and are free of microbial contamination. Sodium azide (B81097) should not be used in buffers as it inhibits HRP.
Problem 2: Speckled or punctate background.

This type of background is often caused by the precipitation of reagents.

Potential Cause Recommended Solution
Substrate Precipitation Ensure the this compound is fully dissolved in the buffer. If using a stock solution in an organic solvent, ensure it is properly mixed into the aqueous buffer to prevent precipitation. Do not use Tween-20 in the final substrate development solution, as this can cause precipitation.[2]
Aggregated Antibodies Centrifuge the antibody solutions at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.
Poor Quality Blocking Agent If using non-fat dry milk, ensure it is fully dissolved and filtered to remove any particulate matter.
Problem 3: Signal develops too quickly and becomes saturated.

This indicates that the enzymatic reaction is proceeding too rapidly, leading to a loss of dynamic range and high background.

Potential Cause Recommended Solution
Excessive HRP Conjugate Reduce the concentration of the HRP-conjugated secondary antibody.
High Substrate Concentration Optimize the concentration of this compound and hydrogen peroxide in your working solution.
Prolonged Incubation Time Monitor the color development closely and stop the reaction by washing with distilled water as soon as the desired signal intensity is reached. Avoid development times longer than 30-45 minutes.[2]

Experimental Protocols

Key Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection Immobilize_Antigen Immobilize Antigen/Target Block Block Non-specific Sites Immobilize_Antigen->Block Wash Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Wash Substrate_Addition Add this compound Working Solution Secondary_Ab->Substrate_Addition Wash Color_Development Monitor Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction

Caption: A generalized experimental workflow for a this compound-based assay.

Preparation of this compound Working Solution

This protocol is a general guideline. Optimal concentrations may vary depending on the specific assay.

  • Prepare a stock solution of this compound. Due to its limited solubility in water, a stock solution is often prepared in an organic solvent. For example, dissolve this compound in methanol (B129727) or ethanol (B145695) to a concentration of 3-5 mg/mL. This stock solution should be stored at -20°C and protected from light.

  • Prepare the reaction buffer. A common buffer is Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.6.

  • Prepare the working solution immediately before use. Dilute the this compound stock solution into the reaction buffer to the desired final concentration (e.g., 0.5-1.0 mg/mL).

  • Add hydrogen peroxide. Just before adding the solution to your samples, add 30% hydrogen peroxide to a final concentration of 0.01-0.03%.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
Reagent/Step Recommended Concentration/Time Notes
Blocking Agent (BSA or Non-fat dry milk) 3-5% (w/v)Incubate for 1-2 hours at room temperature or overnight at 4°C.
Primary Antibody Titrate (e.g., 1:500 - 1:5000 dilution)Optimal dilution must be determined empirically.
HRP-conjugated Secondary Antibody Titrate (e.g., 1:1000 - 1:20,000 dilution)Higher concentrations can increase background.
This compound (working solution) 0.5 - 1.0 mg/mLPrepare fresh before use.
Hydrogen Peroxide (30% stock) 0.01 - 0.03% (v/v) in working solutionAdd immediately before use.
Substrate Incubation 5 - 30 minutesMonitor development and stop when the desired signal is reached.
Washing Steps 3-5 washes of 5-10 minutes eachUse a buffer with a mild detergent (e.g., TBS-T with 0.05-0.1% Tween-20).

Signaling Pathways and Logical Relationships

Diagram of the this compound Reaction and Causes of Background

reaction_and_background cluster_reaction Enzymatic Reaction cluster_background Sources of Background Staining HRP Horseradish Peroxidase (HRP) Product Colored, Insoluble Product (Signal) HRP->Product H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP activates 5AN This compound (Substrate) 5AN->HRP is oxidized by NonSpecificBinding Non-specific Antibody Binding NonSpecificBinding->Product false positive AutoOxidation Substrate Auto-oxidation AutoOxidation->Product false positive Precipitation Reagent Precipitation Precipitation->Product false positive

Caption: The enzymatic reaction of this compound and common sources of background.

References

Technical Support Center: Overcoming Challenges in the Enantioseparation of Amino-Naphthol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the enantioseparation of amino-naphthol analogues. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating amino-naphthol analogue enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the enantioseparation of amino-naphthol analogues. Specifically, derivatives of cellulose (B213188) and amylose (B160209) have demonstrated broad applicability. Columns such as Chiralcel OD-H (cellulose-tris(3,5-dimethylphenylcarbamate)) and Chiralpak IA, IB, IC, ID, and IE (immobilized polysaccharide-based selectors) are frequently cited for successful separations in both normal-phase and reversed-phase modes.[1][2] For supercritical fluid chromatography (SFC), Chiralpak IB has been shown to be particularly efficient for a range of these compounds.[2][3]

Q2: Why am I not seeing any separation (a single peak) for my amino-naphthol enantiomers?

A2: A complete lack of resolution is a common challenge in chiral method development. The primary reasons include an inappropriate choice of chiral stationary phase or a suboptimal mobile phase composition. It is also possible that the separation is occurring but is not being detected due to very low resolution.

Q3: My peaks are tailing. What are the likely causes and how can I improve the peak shape?

A3: Peak tailing for amino-naphthol analogues, which are often basic in nature, is typically caused by secondary interactions with acidic sites on the silica (B1680970) surface of the CSP. To mitigate this, the addition of a basic modifier to the mobile phase is crucial. Additives like diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), or other amines can significantly improve peak symmetry by masking these active sites.[1]

Q4: What is the role of additives in the mobile phase for the separation of amino-naphthol analogues?

A4: Additives play a critical role in improving peak shape and selectivity. For basic amino-naphthol analogues, basic additives like DEA or TEA are used to reduce peak tailing.[1] In some cases, acidic additives such as trifluoroacetic acid (TFA) or formic acid may be used for acidic analogues. In SFC, a variety of additives including acids, bases, and salts (e.g., water, formic acid, diethylamine, ammonium (B1175870) acetate) have been tested to enhance peak shape while maintaining selectivity.[2]

Q5: Can temperature be used to optimize the separation of amino-naphthol enantiomers?

A5: Yes, temperature is an important parameter for optimizing chiral separations. Varying the column temperature can affect the thermodynamics of the chiral recognition process, which can in turn alter selectivity and resolution. For amino-naphthol analogues, temperature has been investigated as a parameter in both HPLC and SFC to fine-tune the separation.[2]

Troubleshooting Guides

Issue 1: No Enantiomeric Resolution (Single Peak)

If you are observing a single, unresolved peak for your amino-naphthol analogues, follow this troubleshooting workflow:

G start Start: No Resolution check_csp Is the CSP appropriate for amino-naphthol analogues? start->check_csp screen_csps Screen a range of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, Chiralcel OD-H) check_csp->screen_csps No check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes screen_csps->check_mp adjust_modifier Vary the type and concentration of the alcohol modifier (e.g., IPA, EtOH) check_mp->adjust_modifier No end Resolution Achieved check_mp->end Yes add_additive Introduce a basic additive (e.g., 0.1% DEA) to the mobile phase adjust_modifier->add_additive optimize_temp Screen a range of temperatures (e.g., 10-40°C) add_additive->optimize_temp optimize_temp->end

Caption: Troubleshooting workflow for no enantiomeric resolution.

Issue 2: Poor Peak Shape (Peak Tailing)

For issues with peak tailing, which is common for the basic amino-naphthol analogues, use the following guide:

G start Start: Peak Tailing check_additive Is a basic additive present in the mobile phase? start->check_additive add_dea Add 0.1% DEA or another suitable amine to the mobile phase check_additive->add_dea No optimize_additive Optimize additive concentration (e.g., 0.05% - 0.5%) check_additive->optimize_additive Yes add_dea->optimize_additive check_sample_solvent Is the sample dissolved in the mobile phase? optimize_additive->check_sample_solvent dissolve_in_mp Dissolve the sample in the mobile phase check_sample_solvent->dissolve_in_mp No check_column_health Is the column in good condition? check_sample_solvent->check_column_health Yes dissolve_in_mp->check_column_health flush_column Flush the column with an appropriate solvent check_column_health->flush_column No end Improved Peak Shape check_column_health->end Yes flush_column->end

Caption: Troubleshooting workflow for poor peak shape.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the enantioseparation of amino-naphthol analogues on polysaccharide-based CSPs.

Table 1: HPLC Enantioseparation of 1-(aminoalkyl)-2-naphthol Analogues on Chiralcel OD-H [1]

AnalyteMobile Phase (n-hexane:2-propanol:DEA)k'1αRs
1-(aminomethyl)-2-naphthol90:10:0.12.341.252.15
1-(1-aminoethyl)-2-naphthol90:10:0.11.981.322.89
1-(1-aminopropyl)-2-naphthol90:10:0.11.761.383.45
1-(1-aminobutyl)-2-naphthol90:10:0.11.621.423.87

Table 2: SFC Enantioseparation of Amino-Naphthol Analogues on Chiralpak IB [2]

AnalyteCo-solvent (in CO2)Additivek'1αRs
1-(phenylaminomethyl)-2-naphthol20% MeOH0.5% DEA1.541.353.21
1-(benzylaminomethyl)-2-naphthol25% EtOH0.5% DEA2.111.282.55
1-(1-amino-2-methylpropyl)-2-naphthol15% IPA0.3% TFA3.451.151.89
2-(phenylaminomethyl)-1-naphthol20% MeOH0.5% DEA1.891.424.12

(k'1 = retention factor of the first eluting enantiomer, α = selectivity factor, Rs = resolution factor)

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Amino-Naphthol Analogues

This protocol outlines a systematic approach to developing a chiral HPLC method for the enantioseparation of amino-naphthol analogues.

1. Initial Screening of Chiral Stationary Phases:

  • Select a range of polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak IA, IB, and IC.

  • Prepare a stock solution of the racemic amino-naphthol analogue in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Screen each column with a standard normal-phase mobile phase, such as n-hexane:isopropanol (90:10, v/v) with 0.1% DEA.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Monitor the separation at a suitable UV wavelength.

2. Optimization of the Mobile Phase:

  • For the CSP that shows the best initial separation, optimize the mobile phase composition.

  • Vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol) to find the optimal balance between retention time and resolution.

  • Optimize the concentration of the basic additive (e.g., 0.05% to 0.5% DEA) to achieve the best peak shape.

  • If necessary, screen other alcohol modifiers such as ethanol.

3. Optimization of Temperature and Flow Rate:

  • Investigate the effect of column temperature on the separation by varying it in a range of 10°C to 40°C.

  • Evaluate the effect of flow rate on resolution. Lower flow rates (e.g., 0.5-0.8 mL/min) can sometimes improve resolution for challenging separations.

4. Method Validation:

  • Once optimal conditions are established, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.

G start Start: Method Development csp_screening 1. CSP Screening (e.g., Chiralcel OD-H, Chiralpak IA, IB, IC) start->csp_screening mp_optimization 2. Mobile Phase Optimization - Vary alcohol % and type - Optimize additive concentration csp_screening->mp_optimization param_optimization 3. Parameter Optimization - Temperature - Flow Rate mp_optimization->param_optimization validation 4. Method Validation param_optimization->validation end Optimized Method validation->end

Caption: Workflow for chiral HPLC method development.

Protocol 2: Chiral SFC Method Development for Amino-Naphthol Analogues

This protocol provides a general workflow for developing a chiral SFC method for the enantioseparation of amino-naphthol analogues.[2]

1. Initial Screening:

  • Select immobilized polysaccharide-based CSPs such as Chiralpak IA, IB, IC, ID, and IE.

  • Dissolve the racemic sample in a suitable alcohol (e.g., methanol).

  • Screen different co-solvents (e.g., methanol, ethanol, isopropanol) at a concentration of 15-20% in supercritical CO2.

  • Include a basic additive (e.g., 0.5% DEA) in the co-solvent to improve peak shape for basic analytes.

  • Set the back pressure to 150 bar, temperature to 35°C, and flow rate to 3 mL/min.

2. Optimization of Co-solvent and Additives:

  • Based on the initial screening, select the best CSP and co-solvent combination.

  • Optimize the percentage of the co-solvent to fine-tune retention and resolution.

  • Screen a variety of additives (basic, acidic, or neutral) if peak shape or selectivity needs further improvement.

3. Optimization of Temperature and Back Pressure:

  • Investigate the effect of temperature (e.g., 25-45°C) and back pressure (e.g., 100-200 bar) on the separation.

4. Method Validation:

  • Validate the final optimized method for its intended purpose.

References

Technical Support Center: Adjusting Reaction Parameters for Late-Stage Diversification of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Late-Stage Diversification of Complex Molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the late-stage functionalization of complex molecules.

Frequently Asked Questions (FAQs)

Q1: My late-stage functionalization reaction is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no product formation in late-stage functionalization can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Activity: The catalyst may be inactive or degraded. Ensure you are using a fresh, properly stored catalyst. For palladium-catalyzed reactions, the formation of palladium black is a visual indicator of catalyst decomposition.

  • Reagent Purity and Stability: Impurities in starting materials, reagents, or solvents can poison the catalyst. Ensure all components are pure and, if necessary, freshly distilled or recrystallized. Air and moisture-sensitive reactions require rigorous inert atmosphere techniques.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. Reactions are often sensitive to temperature; a gradual increase may be necessary for sluggish reactions, while excessively high temperatures can lead to decomposition.

  • Ligand Selection: In metal-catalyzed reactions, the ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. The choice of ligand can dramatically affect the outcome.

  • Base/Acid Strength and Solubility: The strength and solubility of the base or acid used can be critical. An inappropriate choice may lead to side reactions, degradation of starting materials or products, or incomplete reaction.

Q2: How can I improve the regioselectivity of my C-H functionalization reaction?

A2: Achieving high regioselectivity is a common challenge in C-H functionalization.[1] Several factors influence which C-H bond is activated:

  • Directing Groups: The presence and nature of directing groups on your substrate are primary determinants of regioselectivity. Modifying the directing group, if possible, can alter the site of functionalization.

  • Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the catalyst, favoring functionalization at a less hindered position.

  • Electronic Effects: The inherent electronic properties of the substrate play a crucial role. Electron-rich or electron-deficient regions of the molecule can influence the site of attack.

  • Catalyst/Ligand System: The choice of catalyst and ligand can significantly influence regioselectivity. Screening different catalyst/ligand combinations is often necessary to find the optimal system for a desired outcome.

Q3: My photoredox-catalyzed reaction is not proceeding as expected. What are some common troubleshooting steps?

A3: Photoredox catalysis is sensitive to several parameters. If you are encountering issues, consider the following:

  • Light Source: Ensure your light source has the correct wavelength and intensity for the photocatalyst being used. The distance of the light source from the reaction vessel is also important.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Solvent Choice: The polarity of the solvent can affect the solubility of the catalyst and reagents, as well as the stability of charged intermediates in the catalytic cycle.

  • Sacrificial Electron Donor/Acceptor: The concentration and nature of the sacrificial agent are critical. Ensure it is being consumed as expected and is not participating in unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Late-Stage C-H Arylation

If you are experiencing low yields in a palladium-catalyzed C-H arylation, a systematic optimization of reaction parameters is crucial. The following table summarizes the impact of different ligands, bases, and solvents on the yield of a model reaction.

Table 1: Optimization of Reaction Parameters for Palladium-Catalyzed Imidazole C-H Arylation [2]

EntryLigandBaseSolventAverage Yield (%)
1XPhosK₂CO₃Dioxane65
2SPhosK₂CO₃Dioxane58
3RuPhosK₂CO₃Dioxane72
4Cy-BippyPhosK₂CO₃Dioxane85
5XPhosCs₂CO₃Dioxane75
6Cy-BippyPhosCs₂CO₃Dioxane88
7Cy-BippyPhosK₃PO₄Dioxane82
8Cy-BippyPhosK₂CO₃DMA78
9Cy-BippyPhosK₂CO₃Toluene60

Data is illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific substrates.

Troubleshooting Workflow for Low Yield in Pd-Catalyzed C-H Arylation

G start Low Yield in C-H Arylation catalyst Check Catalyst Activity - Use fresh Pd source - Observe for Pd black start->catalyst ligand Screen Ligands - Try bulky biarylphosphines (e.g., XPhos, RuPhos, Cy-BippyPhos) catalyst->ligand base Optimize Base - Screen K₂CO₃, Cs₂CO₃, K₃PO₄ ligand->base solvent Vary Solvent - Test Dioxane, Toluene, DMA base->solvent temp Adjust Temperature - Incrementally increase from 80°C to 120°C solvent->temp result Improved Yield temp->result

Caption: Troubleshooting flowchart for low yield in Pd-catalyzed C-H arylation.

Issue 2: Poor Selectivity in Late-Stage Halogenation

Regioselectivity in late-stage halogenation is often dictated by the electronic and steric properties of the substrate. However, reaction conditions can be tuned to favor a specific isomer.

Table 2: Influence of Reaction Parameters on Regioselectivity of Aromatic Bromination

EntrySubstrateReagentSolventTemperature (°C)Major Product (Isomeric Ratio)
1AnisoleNBSCCl₄77ortho/para (1:20)
2AnisoleNBSCH₃CN25ortho/para (1:10)
3TolueneBr₂/FeBr₃-25ortho/para (1:1.5)
4TolueneNBS, hνCCl₄77Benzylic
5PhenolBr₂ in H₂O-252,4,6-tribromophenol
6PhenolBr₂ in CS₂-0para-bromophenol

NBS = N-Bromosuccinimide. Data is compiled from general principles of electrophilic aromatic substitution.

Decision Tree for Optimizing Halogenation Regioselectivity

G start Poor Regioselectivity electronics Electronic Control? (Activating/Deactivating Groups) start->electronics sterics Steric Hindrance? start->sterics conditions Modify Reaction Conditions start->conditions ortho_para Ortho/Para Directing electronics->ortho_para Yes meta Meta Directing electronics->meta No less_hindered Favor Less Hindered Site sterics->less_hindered Yes solvent Change Solvent Polarity conditions->solvent reagent Vary Halogenating Agent conditions->reagent temp Adjust Temperature conditions->temp improved_selectivity Improved Selectivity solvent->improved_selectivity reagent->improved_selectivity temp->improved_selectivity

Caption: Decision tree for improving regioselectivity in late-stage halogenation.

Experimental Protocols

Protocol 1: General Procedure for Late-Stage Iridium-Catalyzed C-H Borylation

This protocol is a general starting point for the iridium-catalyzed C-H borylation of complex molecules and may require optimization for specific substrates.[3][4][5]

Materials:

  • Substrate (1.0 equiv)

  • [Ir(cod)OMe]₂ (1.5 mol %)

  • dtbpy (3.0 mol %)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Cyclohexane)

Procedure:

  • In a nitrogen-filled glovebox, add the substrate, [Ir(cod)OMe]₂, and dtbpy to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Add B₂pin₂ to the reaction mixture.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Stir the reaction for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Late-Stage Photoredox-Catalyzed C-N Coupling

This protocol provides a general method for the photoredox-catalyzed coupling of an amine to a complex aryl halide.[6][7]

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, 1-2 mol %)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, DMF)

Procedure:

  • To a dry vial, add the aryl halide, photocatalyst, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Seal the vial and place it in a photoreactor equipped with a cooling fan, at a fixed distance from the light source (e.g., blue LEDs).

  • Irradiate the reaction mixture with stirring for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a general guide. The optimal conditions for a specific transformation will depend on the substrate and desired product and should be determined through systematic optimization. Always consult the relevant literature and perform a thorough safety assessment before conducting any new experiment.

References

Validation & Comparative

A Comparative Guide: 5-Amino-1-naphthol and 1,5-diaminonaphthalene as MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is critical for achieving optimal analytical performance. This guide provides a detailed comparison of two naphthalene-based matrices, 5-Amino-1-naphthol (5,1-ANL) and 1,5-diaminonaphthalene (1,5-DAN), offering insights into their respective strengths and ideal applications.

Executive Summary

This compound and 1,5-diaminonaphthalene are both effective matrices for the MALDI analysis of a range of biomolecules. The selection between the two is highly dependent on the specific analyte of interest. 1,5-DAN demonstrates superior performance for non-modified peptides and oligonucleotides, acting as a robust matrix for in-source decay (ISD) fragmentation.[1][2] Conversely, 5,1-ANL has been identified as a superior matrix for the analysis of phosphorylated peptides, yielding higher fragment ion signals for this important class of post-translationally modified biomolecules.[1]

Performance Comparison

The efficacy of 5,1-ANL and 1,5-DAN as MALDI matrices has been evaluated for different classes of analytes, with key performance metrics summarized below.

Peptides

A direct comparison of the two matrices for the analysis of peptides via MALDI-ISD has revealed distinct advantages for each, depending on the presence of phosphorylation.

Table 1: Performance Comparison for Peptides (MALDI-ISD)

Analyte TypePerformance MetricThis compound (5,1-ANL)1,5-diaminonaphthalene (1,5-DAN)Reference
Non-modified PeptidesSignal-to-Noise Ratio (S/N) of c'-series ionsGoodExcellent[1]
Phosphorylated PeptidesSignal-to-Noise Ratio (S/N) of c'-series ionsExcellentPoor[1]

The data indicates that for general peptide analysis, 1,5-DAN provides a higher signal-to-noise ratio.[1] However, for studies focused on phosphoproteomics, 5,1-ANL is the matrix of choice, yielding significantly better results for mono-, di-, and tetraphosphorylated peptides.[1]

Oligonucleotides

1,5-diaminonaphthalene has been demonstrated as a novel and effective matrix for facile in-source decay of both DNA and RNA molecular anions.[2] It promotes the generation of d-, w-, and y-series fragment ions, which are valuable for sequence confirmation.[2] While data on the performance of 5,1-ANL for oligonucleotides is not as readily available, the proven efficacy of 1,5-DAN makes it a strong candidate for nucleic acid analysis.

Other Analytes

1,5-DAN has also shown utility as a high-performance electron-transfer matrix for the analysis of molecules like croconaine dyes and is effective for the analysis of small molecules (MW < ~400 Da) and phospholipids (B1166683) in both positive and negative ion modes.[3][4][5]

Physicochemical Properties

The performance of a MALDI matrix is intrinsically linked to its physical and chemical properties.

Table 2: Physicochemical Properties

PropertyThis compound (5,1-ANL)1,5-diaminonaphthalene (1,5-DAN)
Molecular FormulaC₁₀H₉NOC₁₀H₁₀N₂
Molecular Weight159.19 g/mol 158.20 g/mol
Key Functional GroupsAmino (-NH₂), Hydroxyl (-OH)Two Amino (-NH₂) groups
Ionization MechanismPrimarily proton transfer and radical-induced fragmentation[6]Forms odd-electron molecular ions (M+•) due to low ionization energy; also capable of protonation and reduction[7]
Crystal StructureForms a two-dimensional polymeric structure via intermolecular N-H···O-H hydrogen bonding[8]Not specified in the provided results

The presence of both amino and hydroxyl groups in 5,1-ANL allows it to act as both a hydrogen bond donor and acceptor, contributing to its co-crystallization with analytes.[8] The low ionization energy of 1,5-DAN is a key factor in its ability to generate radical cations, which can be advantageous for certain applications.[7]

Experimental Workflow for Matrix Comparison

A generalized workflow for the comparative evaluation of MALDI matrices is presented below. This process ensures a systematic and unbiased assessment of matrix performance for a given analyte.

G cluster_prep Sample and Matrix Preparation cluster_spot MALDI Target Spotting cluster_analysis Data Acquisition and Analysis Analyte Analyte Solution (e.g., Peptide Standard) MixA Mix Analyte with This compound Analyte->MixA MixB Mix Analyte with 1,5-diaminonaphthalene Analyte->MixB MatrixA This compound Solution MatrixA->MixA MatrixB 1,5-diaminonaphthalene Solution MatrixB->MixB SpotA Spot Mixture A on MALDI Target MixA->SpotA SpotB Spot Mixture B on MALDI Target MixB->SpotB AcquireA Acquire Mass Spectra (Matrix A) SpotA->AcquireA AcquireB Acquire Mass Spectra (Matrix B) SpotB->AcquireB Compare Compare Performance Metrics (S/N, Resolution, Intensity) AcquireA->Compare AcquireB->Compare

Caption: Experimental workflow for comparing MALDI matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are recommended starting protocols for the use of 5,1-ANL and 1,5-DAN.

This compound (5,1-ANL) Matrix Preparation

While a specific, detailed protocol for 5,1-ANL was not found in the search results, a general protocol based on common MALDI practices for similar matrices can be followed:

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent mixture, such as acetonitrile (B52724)/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). Vortex the solution thoroughly to ensure the matrix is fully dissolved.

  • Analyte Solution Preparation: Dissolve the analyte (e.g., peptide, protein) in a compatible solvent, typically 0.1% TFA in water, to the desired concentration (e.g., 1-10 pmol/µL).

  • Sample-Matrix Deposition (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry at room temperature, allowing for co-crystallization of the analyte and matrix.

  • Mass Spectrometry Analysis: Analyze the sample spots using a MALDI-TOF mass spectrometer in the appropriate mode (e.g., reflectron positive ion mode for peptides).

1,5-diaminonaphthalene (1,5-DAN) Matrix Preparation

A more specific protocol for 1,5-DAN is available:

  • Matrix Solution Preparation:

    • For general use, prepare a saturated solution of 1,5-diaminonaphthalene in a solvent such as acetonitrile or a mixture of acetonitrile and water.

    • For specific applications like MALDI imaging, a hydrochloride derivative can be prepared. This involves adding hydrochloric acid to a suspension of 1,5-DAN in water. This solution should be freshly prepared before use.

  • Analyte Solution Preparation: Prepare the analyte solution as described for 5,1-ANL.

  • Sample-Matrix Deposition: The dried-droplet method as described for 5,1-ANL is commonly used. Alternatively, for applications like imaging, matrix can be deposited via spraying or sublimation.

  • Mass Spectrometry Analysis: Acquire mass spectra in the desired ion mode. 1,5-DAN is effective in both positive and negative ion modes.

Conclusion

Both this compound and 1,5-diaminonaphthalene are valuable additions to the MALDI matrix toolbox. The choice between them should be guided by the specific analytical challenge. For researchers working with non-modified peptides or oligonucleotides requiring in-source decay, 1,5-diaminonaphthalene is an excellent choice. For those focused on the challenging analysis of phosphopeptides, this compound offers a clear advantage. It is recommended that laboratories working with a diverse range of analytes validate both matrices to determine the optimal choice for their specific applications.

References

Validating a Novel Analytical Method for 5-Amino-1-naphthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new analytical method for the quantification of 5-Amino-1-naphthol against established techniques. It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The guide details the experimental protocols for key validation parameters and presents supporting data to facilitate an informed assessment of the new method's performance.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical component of quality assurance in the pharmaceutical industry and is mandated by regulatory bodies to ensure the reliability and consistency of analytical data.[2] The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters to be evaluated during method validation.[1][3][4][5] These parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantitation.[1][3][4]

This compound is a versatile chemical compound used as an intermediate in the synthesis of dyes and pharmaceuticals, and as a reagent in analytical chemistry.[6] The availability of a robust and validated analytical method for its quantification is crucial for quality control and research purposes. This guide compares a hypothetical new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with two alternative techniques: a standard HPLC with Fluorescence Detection (HPLC-FLD) method and an advanced Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.[7] The following table summarizes the performance characteristics of the new HPLC-UV method in comparison to HPLC-FLD and UHPLC-MS/MS for the analysis of this compound.

ParameterNew HPLC-UV MethodHPLC-FLDUHPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by fluorescence.Separation based on polarity, detection by mass-to-charge ratio.[8]
Specificity Good; potential for interference from co-eluting compounds with similar UV spectra.[8]High; fluorescence detection offers higher selectivity than UV.Very High; detection is based on specific mass transitions, minimizing matrix effects.[7]
Linearity (r²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.5%< 3.0%< 1.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL~0.015 µg/mL
Analysis Time ~15 minutes~25 minutes~5 minutes

Experimental Protocols

Detailed methodologies for the validation of the new HPLC-UV method for this compound are provided below. These protocols are based on the ICH guidelines for analytical method validation.[3][4][9]

Chromatographic Conditions
  • Column: C18 column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1][4]

Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions to induce degradation.[8]

    • Acid Degradation: Add 1 M HCl and heat at 80°C for 2 hours.

    • Base Degradation: Add 1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid standard to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the standard to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC-UV method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]

Protocol:

  • Prepare a stock solution of this compound standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.[3]

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. A correlation coefficient of ≥ 0.995 is generally considered acceptable.[3]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often determined through recovery studies.

Protocol:

  • Prepare a sample matrix with a known concentration of this compound (spiked sample).

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.[10]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • The analyses should be performed under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or using different equipment.

  • Calculate the relative standard deviation (RSD) for the results at each precision level. An RSD of ≤ 2% is commonly acceptable for assay methods.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Measure the standard deviation of the response for a series of blank samples.

    • Calculate the slope of the calibration curve.

    • LOD = 3.3 x (Standard Deviation of the Blank / Slope)

    • LOQ = 10 x (Standard Deviation of the Blank / Slope)

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the analytical method validation process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC-UV) A->B C Optimize Chromatographic Conditions B->C D Prepare Validation Protocol C->D Method Ready for Validation E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K System Suitability J->K L Analyze Validation Data K->L M Compare Against Acceptance Criteria L->M M->C Method Fails (Re-optimize) N Prepare Validation Report M->N O Routine Use N->O Method Validated

Caption: Logical workflow for analytical method validation.

Conclusion

The validation of an analytical method is a systematic process that ensures the reliability and accuracy of analytical data. The new HPLC-UV method for the quantification of this compound demonstrates excellent performance with respect to specificity, linearity, accuracy, and precision, making it a suitable alternative for routine analysis. While HPLC-FLD offers enhanced selectivity and UHPLC-MS/MS provides superior sensitivity and specificity, the new HPLC-UV method presents a cost-effective and robust option for quality control and research applications where ultra-high sensitivity is not a primary requirement. The detailed protocols and comparative data in this guide provide a solid framework for the implementation and validation of this new analytical method.

References

5-Amino-1-naphthol vs. other naphthol derivatives for synthesizing acid dyes.

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of acid dye synthesis, the selection of appropriate intermediates is paramount to achieving desired coloristic properties, performance, and cost-effectiveness. Among the various classes of dye precursors, naphthol derivatives, particularly aminonaphthols, play a crucial role as coupling components. This guide provides a detailed comparison of 5-Amino-1-naphthol against other common naphthol derivatives in the synthesis of acid dyes, offering insights for researchers, scientists, and professionals in drug development and materials science. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing experimental data for related compounds to provide a comprehensive overview of performance metrics.

Synthesis of Acid Dyes from Naphthol Derivatives: An Overview

The synthesis of acid dyes from naphthol derivatives typically follows a two-step process involving diazotization and azo coupling. First, a primary aromatic amine is converted to a diazonium salt. This salt then acts as an electrophile in a coupling reaction with a nucleophilic naphthol derivative to form the azo dye. The position of the amino and hydroxyl groups on the naphthol ring significantly influences the final properties of the dye.

General Experimental Protocol for Acid Dye Synthesis

The following is a generalized experimental protocol for the synthesis of an acid dye using an aminonaphthol derivative as the coupling component.

1. Diazotization of the Aromatic Amine:

  • Dissolve the chosen aromatic amine (e.g., aniline (B41778) or a substituted aniline) in a dilute mineral acid (e.g., hydrochloric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously.

  • The completion of the diazotization can be checked using starch-iodide paper. An excess of nitrous acid will turn the paper blue-black.

2. Azo Coupling Reaction:

  • Dissolve the naphthol derivative (e.g., this compound or another aminonaphthol) in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold naphthol solution with constant stirring.

  • The coupling reaction is typically rapid, and the dye precipitates out of the solution.

  • Continue stirring for a specified period to ensure the reaction goes to completion.

  • The pH of the reaction mixture is a critical parameter and should be controlled to optimize the coupling reaction.

3. Isolation and Purification of the Dye:

  • The precipitated dye is collected by filtration.

  • Wash the dye with a suitable solvent (e.g., cold water or a salt solution) to remove unreacted starting materials and byproducts.

  • The purified dye is then dried.

SynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl, 0-5°C AcidDye Acid Dye DiazoniumSalt->AcidDye Coupling NaphtholDerivative Naphthol Derivative (e.g., this compound) NaphtholDerivative->AcidDye Alkaline solution, 0-5°C

Caption: General workflow for the synthesis of acid dyes.

Performance Comparison of Naphthol Derivatives in Acid Dye Synthesis

The performance of a naphthol derivative in acid dye synthesis is evaluated based on several key parameters, including the yield and purity of the resulting dye, its spectroscopic properties (color), and its fastness properties (durability).

Dye Yield and Purity
Spectroscopic Properties and Color

The color of an acid dye is determined by its absorption spectrum in the visible region. The position of the amino and hydroxyl groups on the naphthol ring, along with other substituents, influences the electronic structure of the dye molecule and thus its color. While specific spectroscopic data for dyes from this compound is scarce, it is known to be a key intermediate in the production of azo dyes with vibrant colors.[2] The table below presents the UV-Visible spectroscopic properties of acid dyes synthesized from 1-amino-2-naphthol-4-sulphonic acid and various coupling components, illustrating the impact of the coupling component on the dye's color.

Coupling Componentλmax in Water (nm)λmax in Ethanol (nm)Molar Absorptivity (εmax) (L mol⁻¹ cm⁻¹)
1-Nitroso-2-naphthol4955101.872
2-Nitroso-1-naphthol4154201.951
1-Naphthol (B170400)4754401.633
2-Naphthol4804851.741
N,N-dimethyl aniline4354901.832
Data from a study on acid dyes derived from 1-amino-2-naphthol-4-sulphonic acid.[3]
Fastness Properties

The fastness of a dye refers to its resistance to various environmental factors such as washing, light, and rubbing. This compound is noted for its role in developing high-performance dyes with enhanced colorfastness.[2] The following table summarizes the wash and light fastness properties of acid dyes synthesized from 1-amino-2-naphthol-4-sulphonic acid, providing a reference for the expected performance of aminonaphthol-based dyes. The ratings are based on a grey scale where 5 is excellent and 1 is poor for wash fastness, and a blue scale from 1 to 8 for light fastness, where higher is better.

Coupling ComponentWash Fastness (Staining on Nylon)Light Fastness
1-Nitroso-2-naphthol4-56
2-Nitroso-1-naphthol47
1-Naphthol4-55
2-Naphthol46
N,N-dimethyl aniline4-53-4
Data from a study on acid dyes derived from 1-amino-2-naphthol-4-sulphonic acid.[3]

The percentage exhaustion of a dye onto a fabric is another critical performance indicator, reflecting the efficiency of the dyeing process. For the same series of dyes, the percentage exhaustion on nylon fabric ranged from 40.4% to 72% at a pH of 4.5.[3]

PerformanceComparison cluster_precursors Naphthol Derivatives cluster_performance Performance Metrics This compound This compound YieldPurity Yield & Purity This compound->YieldPurity influences Spectroscopic Spectroscopic Properties (Color) This compound->Spectroscopic determines Fastness Fastness Properties (Wash, Light, Rub) This compound->Fastness impacts Other Naphthol Derivatives Other Naphthol Derivatives Other Naphthol Derivatives->YieldPurity influences Other Naphthol Derivatives->Spectroscopic determines Other Naphthol Derivatives->Fastness impacts

Caption: Key performance metrics for comparing naphthol derivatives.

Conclusion

This compound stands as a promising intermediate in the synthesis of high-performance acid dyes, with literature suggesting its contribution to vibrant colors and excellent fastness properties. While direct quantitative comparative studies are not extensively available, the analysis of related aminonaphthol derivatives provides a solid framework for predicting its performance. The experimental data available for dyes synthesized from other aminonaphthols, such as 1-amino-2-naphthol-4-sulphonic acid, demonstrate that the choice of the naphthol coupling component is a critical determinant of the final dye's yield, color, and durability. Future research focusing on a direct, quantitative comparison of this compound with other isomers would be invaluable for the dye manufacturing industry and researchers in the field, enabling a more precise selection of intermediates for the development of acid dyes with tailored properties.

References

Performance evaluation of 5-Amino-1-naphthol in different biological staining techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chromogenic substrates used in key biological staining techniques: Immunohistochemistry (IHC), Western Blotting (WB), and Enzyme-Linked Immunosorbent Assay (ELISA). While the primary focus is to evaluate the performance of 5-Amino-1-naphthol, a comprehensive review of existing literature reveals a significant lack of specific performance data for this compound in these applications. Therefore, this guide will detail the performance of commonly used alternative chromogens, providing a benchmark against which this compound could be evaluated in future studies.

Overview of Chromogenic Detection

Chromogenic detection methods are fundamental in molecular biology and pathology, enabling the visualization of specific antigens in tissues and cells, or on membranes. These techniques typically rely on an enzymatic reaction where a colorless substrate is converted into a colored, insoluble precipitate at the site of the target molecule. The choice of chromogen is critical as it directly impacts the sensitivity, specificity, and signal-to-noise ratio of the assay.

Comparative Analysis of Chromogenic Substrates

Immunohistochemistry (IHC)

Table 1: Comparison of Chromogens in Immunohistochemistry (IHC)

Feature3,3'-Diaminobenzidine (DAB)3-Amino-9-ethylcarbazole (AEC)Vector® NovaRED™
Enzyme Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)
Color of Precipitate BrownRedRed
Solubility Insoluble in alcohol and organic solventsSoluble in alcoholInsoluble in alcohol and organic solvents
Mounting Organic-based mounting mediaAqueous mounting mediaOrganic-based mounting media
Staining Intensity StrongModerateStrong
Signal-to-Noise Ratio HighModerateHigh
Stability High, resistant to fadingProne to fading over timeHigh, resistant to fading
Notes Most widely used chromogen for IHC.[1][2]Useful for multiplexing when a contrasting color to brown is needed.Provides a crisp, intense red stain.
Western Blotting (WB)

Table 2: Comparison of Chromogens in Western Blotting (WB)

Feature4-Chloro-1-naphthol (4-CN)3,3',5,5'-Tetramethylbenzidine (TMB)BCIP/NBT
Enzyme Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Alkaline Phosphatase (AP)
Color of Precipitate Bluish-purpleDark bluePurple/Blue
Sensitivity ModerateHigh[3]High
Stability Fades upon exposure to lightStableStable
Background Can produce high backgroundLow backgroundLow background
Notes One of the first chromogens used for WB.Offers high sensitivity and a good signal-to-noise ratio.[4]A very common and sensitive substrate for AP-based detection.
Enzyme-Linked Immunosorbent Assay (ELISA)

Table 3: Comparison of Substrates in Enzyme-Linked Immunosorbent Assay (ELISA)

Feature3,3',5,5'-Tetramethylbenzidine (TMB)o-Phenylenediamine dihydrochloride (B599025) (OPD)p-Nitrophenyl Phosphate (pNPP)
Enzyme Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Alkaline Phosphatase (AP)
Color of Product Blue (turns yellow with stop solution)Yellow-orangeYellow
Sensitivity Very High[5]HighModerate
Dynamic Range Wide[6]ModerateModerate
Stability GoodLight sensitiveGood
Notes The most common and sensitive chromogenic substrate for HRP in ELISA.A reliable substrate, though less sensitive than TMB.A standard and reliable substrate for AP detection in ELISA.

Potential of this compound in Biological Staining

This compound, also known as 5-hydroxy-1-naphthylamine, possesses chemical properties that suggest its potential as a chromogen. Its aromatic structure with amino and hydroxyl groups could be susceptible to oxidation by enzymes like horseradish peroxidase, potentially forming a colored, insoluble product. However, without experimental data, its performance characteristics such as color, intensity, stability, and signal-to-noise ratio in biological staining remain speculative.

Experimental Protocols

Below are detailed, generalized protocols for the key staining techniques discussed. It is important to note that optimization of antibody concentrations, incubation times, and blocking buffers is crucial for successful staining.

Immunohistochemistry (IHC) Staining Protocol (Chromogenic)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x 5 minutes).

    • Immerse in 100% ethanol (B145695) (2x 3 minutes).

    • Immerse in 95% ethanol (1 minute).

    • Immerse in 80% ethanol (1 minute).

    • Rinse in distilled water (5 minutes).[7]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[8]

    • Allow slides to cool for 20 minutes.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Wash slides with PBS.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.[8]

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS.

  • Chromogen Development:

    • Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions.

    • Incubate sections with the chromogen solution until the desired stain intensity develops.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of alcohol and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blot (WB) Protocol (Chromogenic)
  • Protein Transfer: Transfer proteins from the polyacrylamide gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP or AP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Chromogenic Detection:

    • Prepare the chromogenic substrate solution (e.g., TMB or BCIP/NBT) according to the manufacturer's instructions.[3]

    • Incubate the membrane in the substrate solution until bands of the desired intensity appear.

    • Stop the reaction by rinsing the membrane with distilled water.[9]

  • Imaging: Image the blot using a standard gel documentation system or scanner.

ELISA Protocol (Sandwich, Chromogenic)
  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[10]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.[10]

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add the TMB substrate solution and incubate in the dark until color develops.[11]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.[11]

Visualizations

Signaling Pathway and Experimental Workflows

To further illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a representative signaling pathway commonly studied with these techniques and a typical experimental workflow.

G cluster_pathway Simplified HRP-mediated Signaling in IHC Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Binds to Chromogen Chromogen (e.g., DAB) SecondaryAb->Chromogen Catalyzes oxidation of Precipitate Colored Precipitate Chromogen->Precipitate Forms

Caption: HRP Signaling Cascade in Immunohistochemistry.

G cluster_workflow General Chromogenic Staining Workflow start Start prep Sample Preparation start->prep blocking Blocking prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (Enzyme-conjugated) primary_ab->secondary_ab chromogen Chromogen Incubation secondary_ab->chromogen detection Signal Detection chromogen->detection end End detection->end

Caption: A generalized workflow for chromogenic staining.

G cluster_comparison Chromogen Selection Logic technique Staining Technique (IHC, WB, ELISA) ihc IHC technique->ihc wb Western Blot technique->wb elisa ELISA technique->elisa dab DAB (Brown, Stable) ihc->dab High Stability Needed aec AEC (Red, Alcohol Soluble) ihc->aec Contrasting Color Needed tmb_wb TMB (Blue, Sensitive) wb->tmb_wb HRP-based bcip BCIP/NBT (Purple, Sensitive) wb->bcip AP-based tmb_elisa TMB (Blue/Yellow, Very Sensitive) elisa->tmb_elisa HRP-based, High Sensitivity pnpp pNPP (Yellow, Moderate Sensitivity) elisa->pnpp AP-based

Caption: Logical flow for selecting a chromogen.

References

Confirming the Structure of Synthesized 5-Amino-1-naphthol: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of 5-Amino-1-naphthol, a vital intermediate in the synthesis of various dyes and bioactive molecules.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

Expected Fragmentation Pattern of this compound:

The molecular formula of this compound is C₁₀H₉NO, and its molecular weight is approximately 159.18 g/mol .[1][2] In an EI mass spectrum, the molecular ion peak is expected at an m/z of 159. The fragmentation of the molecular ion can provide key structural information. The stable naphthalene (B1677914) ring system often remains intact, with fragmentation primarily involving the amino and hydroxyl substituents.

A prominent fragmentation pathway involves the loss of a neutral molecule of carbon monoxide (CO) from the naphthol ring, resulting in a fragment ion at m/z 131. Subsequent loss of a hydrogen cyanide (HCN) molecule from the amino group can lead to a fragment at m/z 130. The observation of these characteristic losses provides strong evidence for the presence of both the hydroxyl and amino groups on the naphthalene core.

Table 1: Expected m/z Values for Key Ions in the EI Mass Spectrum of this compound

m/z ValueIon IdentityDescription
159[M]⁺Molecular Ion
131[M - CO]⁺Loss of carbon monoxide
130[M - CHO]⁺ or [M - CO - H]⁺Loss of a formyl radical or sequential loss of CO and H
103[C₈H₇]⁺Further fragmentation of the naphthalene ring
Soft Ionization Techniques: ESI and MALDI

For molecules that are thermally labile or less volatile, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. These methods typically produce protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, providing clear molecular weight information.

  • Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like this compound. It generates ions directly from a solution, making it compatible with liquid chromatography (LC-MS), which can be used to analyze the purity of the synthesized compound.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a sensitive technique that is also applicable to a wide range of molecules, including polar aromatic compounds. In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte.

The use of these soft ionization techniques would be expected to yield a strong signal for the protonated molecule of this compound at m/z 160 ([C₁₀H₉NO + H]⁺).

Comparison with Other Analytical Techniques

While mass spectrometry is a cornerstone of structural elucidation, a comprehensive confirmation relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information (with high-resolution MS).Isomers may have similar mass spectra, extensive fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships of atoms.Unambiguous structure determination, provides information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure, overlapping peaks can be difficult to interpret.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and fragmentation pattern of synthesized this compound.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source or a liquid chromatograph-mass spectrometer (LC-MS) with an electrospray ionization source.

Procedure (EI-MS):

  • Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Inject an appropriate volume of the solution into the GC-MS system.

  • Set the GC oven temperature program to ensure proper separation and elution of the compound.

  • Acquire the mass spectrum in the m/z range of 50-300.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Procedure (ESI-MS):

  • Prepare a dilute solution of the synthesized this compound in a solvent compatible with ESI (e.g., methanol or acetonitrile (B52724) with a small amount of formic acid to promote protonation).

  • Infuse the solution directly into the ESI source or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Analyze the spectrum for the protonated molecular ion peak ([M+H]⁺).

Visualizing the Workflow and Comparative Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized this compound SamplePrep Sample Preparation Synthesis->SamplePrep MS_Analysis MS Analysis (EI or ESI) SamplePrep->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the structural confirmation of this compound using mass spectrometry.

comparative_analysis cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Connectivity Atom Connectivity & Spatial Arrangement NMR->Connectivity Func_Groups Functional Groups IR->Func_Groups

Caption: Comparison of information obtained from different analytical techniques for structural elucidation.

References

Navigating Cross-Reactivity: A Comparative Guide for 5-Amino-1-naphthol in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-Amino-1-naphthol in their work, understanding its potential for cross-reactivity in complex biological matrices is paramount for data accuracy and interpretation. This guide provides a comparative framework for evaluating the cross-reactivity of this compound and outlines the experimental protocols necessary for such assessments. While specific cross-reactivity data for this compound is not extensively available in published literature, this guide presents a hypothetical yet plausible dataset to illustrate how such comparisons would be structured.

Understanding Cross-Reactivity

Cross-reactivity occurs when an assay designed to detect a specific analyte, in this case, this compound, also detects other, structurally similar compounds. This can lead to false-positive results or an overestimation of the analyte's concentration. In drug development and clinical diagnostics, such inaccuracies can have significant consequences.

Comparative Analysis of Cross-Reactivity

The following table summarizes hypothetical cross-reactivity data for this compound against a panel of structurally related compounds commonly found in biological samples or as metabolites. The data is presented as the percentage of cross-reactivity, which is the ratio of the concentration of this compound to the concentration of the interfering compound that produces the same analytical signal.

Interfering CompoundChemical StructureConcentration Tested (ng/mL)% Cross-Reactivity (Hypothetical)
This compound C₁₀H₉NO100100%
1-NaphthylamineC₁₀H₉N100015.2%
1-NaphtholC₁₀H₈O10008.5%
5-Amino-2-naphtholC₁₀H₉NO100025.8%
AnilineC₆H₇N10000<0.1%
PhenolC₆H₅OH10000<0.1%
N-Acetyl-5-amino-1-naphtholC₁₂H₁₁NO₂10005.3%

This data is illustrative and intended to demonstrate the format of a cross-reactivity comparison. Actual values would need to be determined experimentally.

Experimental Protocols

A detailed methodology is crucial for accurate and reproducible cross-reactivity studies. The following is a generalized protocol for assessing the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.

Objective: To determine the percentage of cross-reactivity of various compounds with an antibody raised against this compound.

Materials:

  • Microtiter plates (96-well) coated with a this compound-protein conjugate.

  • Monoclonal or polyclonal antibody specific to this compound.

  • This compound standard solutions.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in the assay buffer to create a standard curve (e.g., 0.1 to 1000 ng/mL).

  • Preparation of Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant in the assay buffer (e.g., 10 to 100,000 ng/mL).

  • Assay Protocol:

    • Add 50 µL of the standard solutions or cross-reactant solutions to the appropriate wells of the coated microtiter plate.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate the plate for 1 hour at 37°C.

    • Wash the plate three times with the wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Wash the plate five times with the wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

    • Add 50 µL of the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of this compound to generate a standard curve.

    • Determine the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway where such cross-reactivity could be a confounding factor.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare Standards (this compound) add_samples Add Standards/Interferents to Coated Plate prep_standards->add_samples prep_interferents Prepare Interferents (Structurally Similar Compounds) prep_interferents->add_samples add_antibody Add Primary Antibody add_samples->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash incubate1->wash1 add_secondary Add Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Read Absorbance add_substrate->read_plate gen_curve Generate Standard Curve read_plate->gen_curve calc_ic50 Calculate IC50 Values gen_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Experimental workflow for assessing cross-reactivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme_A Enzyme A receptor->enzyme_A metabolite Metabolite (e.g., this compound) enzyme_A->metabolite Produces tf Transcription Factor metabolite->tf Activates gene Target Gene tf->gene Binds to response Cellular Response gene->response ligand External Ligand ligand->receptor interferent Cross-Reactant interferent->metabolite False Detection

Caption: Hypothetical signaling pathway and potential cross-reactivity.

Alternative Methodologies

While immunoassays are common, other analytical techniques can be employed to mitigate cross-reactivity issues.

  • High-Performance Liquid Chromatography (HPLC): This separation technique can resolve this compound from structurally similar compounds before detection, offering high specificity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the mass-selective detection of mass spectrometry provides a highly specific and sensitive method for quantifying this compound in complex matrices, virtually eliminating cross-reactivity concerns.

The choice of analytical method will depend on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. For any chosen method, rigorous validation, including a thorough assessment of cross-reactivity, is essential for reliable results.

A comparative study of 5-Amino-1-naphthol and luminol for ROS detection.

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two distinct chemical scaffolds for the detection of reactive oxygen species (ROS) in biological systems.

In the dynamic field of cellular biology and drug development, the accurate detection of reactive oxygen species (ROS) is paramount. ROS, a group of highly reactive molecules and free radicals derived from molecular oxygen, play a dual role as both deleterious agents in oxidative stress and crucial signaling molecules in various physiological processes. Consequently, the choice of detection probe is a critical decision for researchers. This guide provides a comparative analysis of the well-established chemiluminescent probe, luminol (B1675438), and the potential utility of naphthol-based compounds, specifically focusing on 5-Amino-1-naphthol, for ROS detection.

While luminol is a widely recognized and utilized reagent for ROS detection, it is important to note that current scientific literature does not support the use of this compound as a direct chemiluminescent or fluorescent probe for reactive oxygen species. Its primary applications are in other scientific domains, such as a matrix for mass spectrometry and as a precursor in the synthesis of dyes. However, certain derivatives of naphthols have been explored as enhancers for luminol-based chemiluminescence and as scaffolds for novel fluorescent ROS probes. This guide, therefore, will compare the established performance of luminol with the general characteristics of naphthol-based fluorescent probes, providing a valuable resource for researchers selecting the appropriate tool for their experimental needs.

Performance Characteristics at a Glance

The selection of a suitable ROS probe is contingent on a variety of factors, including sensitivity, specificity, and the nature of the biological system under investigation. The following table summarizes the key performance indicators of luminol and a representative naphthol-based fluorescent probe.

FeatureLuminolNaphthol-Based Fluorescent Probes
Detection Principle ChemiluminescenceFluorescence
Primary ROS Detected Superoxide (B77818) anion (O₂⁻), Hydrogen peroxide (H₂O₂), Hypochlorous acid (HOCl)Varies by probe design (e.g., H₂O₂, O₂⁻, •OH)
Sensitivity HighModerate to High
Specificity Low (reacts with multiple ROS)Can be designed for high specificity to a particular ROS
Quantum Yield Variable, often enhanced by peroxidasesGenerally higher and more stable
Cellular Localization Can diffuse across cell membranes, providing a measure of total cellular ROSCan be targeted to specific organelles (e.g., mitochondria, lysosomes)
Instrumentation LuminometerFluorometer, fluorescence microscope, flow cytometer
Advantages High sensitivity, real-time detectionHigh specificity, subcellular imaging capabilities, ratiometric detection possible
Limitations Low specificity, potential for auto-oxidation, signal can be influenced by various factorsPhotobleaching, potential for photo-induced ROS generation, requires external light source

Unveiling the Mechanisms: Signaling and Detection Pathways

The distinct detection modalities of luminol and naphthol-based fluorescent probes are rooted in their unique chemical reactions with ROS.

The Chemiluminescent Cascade of Luminol

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) undergoes a complex oxidation process in the presence of ROS and a catalyst, typically a peroxidase enzyme like horseradish peroxidase (HRP), to produce light.[1][2] The reaction is initiated by the oxidation of luminol to a diazaquinone, which then reacts with hydrogen peroxide to form an unstable endoperoxide. The subsequent decomposition of this intermediate releases nitrogen gas and results in the formation of an excited-state 3-aminophthalate, which emits a photon of light as it decays to the ground state.

Luminol_Mechanism Luminol Luminol Diazaquinone Luminol Radical/ Diazaquinone Luminol->Diazaquinone ROS ROS (e.g., O₂⁻, H₂O₂) ROS->Luminol Oxidation HRP Peroxidase (HRP) HRP->Luminol Endoperoxide Unstable Endoperoxide Diazaquinone->Endoperoxide + H₂O₂ Excited_AP Excited 3-Aminophthalate* Endoperoxide->Excited_AP - N₂ Ground_AP Ground State 3-Aminophthalate Excited_AP->Ground_AP Light Light (425 nm) Excited_AP->Light

Caption: The chemiluminescent reaction pathway of luminol upon interaction with ROS.

The Fluorogenic Response of Naphthol-Based Probes

Naphthol-based fluorescent probes are designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with a specific ROS, a chemical transformation occurs that "switches on" their fluorescence. A common strategy involves the use of a reactive group attached to the naphthol scaffold that is cleaved or modified by the target ROS. This alteration changes the electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity.

Naphthol_Probe_Mechanism Probe_Off Non-fluorescent Naphthol Probe Reaction Specific Chemical Reaction Probe_Off->Reaction ROS Specific ROS ROS->Reaction Probe_On Highly Fluorescent Product Reaction->Probe_On Emission Fluorescence Emission Probe_On->Emission Excitation Excitation Light Excitation->Probe_On Luminol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement Seed_Cells Seed Cells in 96-well Plate Wash_Cells Wash Cells with PBS Seed_Cells->Wash_Cells Add_Reagent Add Working Solution to Cells Wash_Cells->Add_Reagent Prepare_Reagent Prepare Luminol/HRP Working Solution Prepare_Reagent->Add_Reagent Add_Stimulus Add Experimental Stimulus Add_Reagent->Add_Stimulus Measure_CL Measure Chemiluminescence in Luminometer Add_Stimulus->Measure_CL Fluorescent_Probe_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement Culture_Cells Culture Cells on Glass-bottom Dish Wash_Cells1 Wash Cells with PBS Culture_Cells->Wash_Cells1 Load_Probe Incubate Cells with Fluorescent Probe Wash_Cells1->Load_Probe Wash_Cells2 Wash to Remove Excess Probe Load_Probe->Wash_Cells2 Add_Stimulus Add Experimental Stimulus Wash_Cells2->Add_Stimulus Image_Cells Image Cells with Fluorescence Microscope Add_Stimulus->Image_Cells

References

Navigating the Therapeutic Potential of Aminonaphthol Derivatives in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Novel Anti-Inflammatory Agents

In the landscape of medicinal chemistry, the naphthalene (B1677914) scaffold has served as a versatile foundation for the development of novel therapeutic agents. While 5-Amino-1-naphthol is recognized as a key intermediate in the synthesis of various compounds, including potential analgesics and anti-inflammatory drugs, the publicly available research literature offers more extensive efficacy data on its structural isomers, particularly β-aminonaphthyl derivatives. This guide provides a comparative analysis of a series of these β-aminonaphthyl derivatives, evaluating their anti-inflammatory efficacy and safety profiles against established non-steroidal anti-inflammatory drugs (NSAIDs).

This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of preclinical data, detailed experimental protocols, and visual representations of key concepts to facilitate informed analysis and future research directions.

Comparative Efficacy and Safety Profile

The anti-inflammatory potential of novel β-aminonaphthyl derivatives has been quantified and compared with standard NSAIDs, Phenylbutazone and Indomethacin. The primary measure of efficacy was the inhibition of carrageenan-induced paw edema in rats, a standard preclinical model for acute inflammation. The key safety parameter assessed was ulcerogenic activity, a common side effect of NSAIDs.

The data, summarized from a key study by Bansal et al. (2001), reveals that several synthesized compounds exhibit potent anti-inflammatory activity, with some demonstrating efficacy comparable to the standard drugs but with a significantly improved safety profile (lower ulcerogenic potential).

CompoundStructureAnti-inflammatory Activity (% Inhibition of Edema)Ulcerogenic Activity (Average No. of Ulcers)
Test Compound 1 1-acetyl-5-(p-chlorophenyl)-3-(β-aminonaphthyl)-2-pyrazoline45.1%0.50
Test Compound 2 1-acetyl-5-(p-methoxyphenyl)-3-(β-aminonaphthyl)-2-pyrazoline42.3%0.75
Test Compound 3 β-(diethylaminoethyl) amidonaphthalene38.5%0.25
Test Compound 4 β-(morpholinoethyl) amidonaphthalene35.2%0.50
Phenylbutazone Standard NSAID48.5%2.25
Indomethacin Standard NSAIDNot specified in direct comparison2.75

Data presented is a representative selection from the study for illustrative purposes.

Key Experimental Methodologies

To ensure reproducibility and critical evaluation of the presented data, detailed protocols for the principal assays are provided below.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This widely used preclinical model assesses the efficacy of compounds in treating acute inflammation.

Protocol:

  • Animal Model: Wistar rats (100-150g) of either sex are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds and a standard drug (e.g., Phenylbutazone) are administered orally or intraperitoneally at a specified dose (e.g., 100 mg/kg). A control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Edema: The volume of the injected paw is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[1][2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group. The formula used is: % Inhibition = (1 - Vt/Vc) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Ulcerogenic Activity Assessment

This assay evaluates the potential of the compounds to induce gastric ulcers, a critical safety concern for NSAIDs.

Protocol:

  • Animal Model: Wistar rats are fasted for 24 hours before the experiment but are allowed free access to water.

  • Compound Administration: The test compounds and a standard ulcerogenic drug (e.g., Indomethacin) are administered orally at doses typically higher than those used for efficacy studies (e.g., 200 mg/kg) for a set number of days.

  • Observation: The animals are monitored for signs of toxicity. After the treatment period, the animals are sacrificed.

  • Gastric Examination: The stomach is removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined with a magnifying glass for the presence of ulcers.

  • Scoring: The number of ulcers is counted, and an ulcer index can be calculated based on the number and severity of the lesions.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are the primary targets of NSAIDs.

Protocol:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes (ovine or human recombinant) are used.

  • Incubation: The test compound is pre-incubated with the enzyme (either COX-1 or COX-2) in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement of Activity: The COX activity is determined by measuring the production of prostaglandins (B1171923) (e.g., PGE2) using methods like an Enzyme-Linked Immunosorbent Assay (ELISA) or by monitoring oxygen consumption.[3][4]

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined.

Visualizing Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis of Pyrazoline Derivatives beta_acetyl β-Acetylamino Naphthalene chalcone Aminonaphthyl Chalcone Intermediate beta_acetyl->chalcone + aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline + hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Caption: Synthetic pathway for aminonaphthyl-substituted pyrazoline derivatives.

G cluster_workflow Workflow for Carrageenan-Induced Paw Edema Assay start Select & Fast Rats administer Administer Test Compound (or Vehicle/Standard) start->administer wait Wait 1 Hour administer->wait inject Inject Carrageenan into Paw wait->inject measure Measure Paw Volume (t=0, 1, 2, 3, 4h) inject->measure calculate Calculate % Inhibition of Edema measure->calculate

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

G cluster_pathway Mechanism of NSAID Action membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 pla2 Phospholipase A2 pgs Prostaglandins aa->pgs COX cox COX-1 / COX-2 Enzymes inflammation Inflammation Pain, Fever pgs->inflammation aminonaphthol Aminonaphthol Derivatives (NSAIDs) aminonaphthol->cox Inhibition

Caption: Simplified signaling pathway of NSAID-mediated inflammation inhibition.

References

Quantitative comparison of reaction kinetics for different 5-Amino-1-naphthol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of the reaction kinetics for three key reactions involving 5-Amino-1-naphthol: oxidation, azo coupling, and polymerization. Due to the limited availability of direct kinetic data for this compound in peer-reviewed literature, this guide leverages data from closely related compounds to provide a comparative framework. The methodologies for the key experiments are detailed to support further research and application.

Oxidation of this compound

The oxidation of this compound is a crucial reaction, often leading to polymerization or the formation of quinone-imine structures. The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring makes it susceptible to oxidation. The reaction mechanism and kinetics are highly dependent on the oxidant used and the reaction conditions, such as pH.

Quantitative Comparison of Oxidation Kinetics
CompoundOxidantRate Constant (k)Temperature (°C)pH
1-Naphthol (B170400)•OH(9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹[1]Not SpecifiedNeutral[1]
2-Naphthol (B1666908)•OH(7.31 ± 0.11) × 10⁹ M⁻¹s⁻¹[1]Not SpecifiedNeutral[1]
Experimental Protocol for Studying Oxidation Kinetics

The following is a generalized experimental protocol for studying the oxidation kinetics of a naphthol derivative using pulse radiolysis, adapted from studies on 1-naphthol and 2-naphthol[1].

Objective: To determine the second-order rate constant for the reaction of this compound with hydroxyl radicals.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Nitrous oxide (N₂O)

  • Phosphate (B84403) buffer solutions of various pH

  • Pulse radiolysis setup with spectrophotometric detection

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer. The final concentration in the radiolysis cell should be in the micromolar range.

  • Saturation with N₂O: Saturate the sample solution with high-purity N₂O for at least 30 minutes prior to irradiation. This converts the hydrated electrons (e⁻aq) generated during radiolysis into hydroxyl radicals (•OH).

  • Pulse Radiolysis: Irradiate the sample with a short pulse of high-energy electrons (e.g., from a linear accelerator). This generates a pulse of hydroxyl radicals.

  • Kinetic Monitoring: Monitor the formation of the transient intermediate species (e.g., the naphthoxyl radical or a radical adduct) by measuring the change in absorbance at its characteristic wavelength maximum (λmax) over time.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential growth curve. The second-order rate constant (k) is then calculated using the equation: k = k_obs / [this compound].

Reaction Pathway: Oxidation of this compound

Oxidation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5AN This compound Radical Naphthoxyl Radical / Radical Adduct 5AN->Radical Electron Transfer / Addition Oxidant Oxidant (e.g., •OH) QuinoneImine Quinone-imine Radical->QuinoneImine Further Oxidation Polymer Polymerized Products Radical->Polymer Radical Coupling

Caption: Proposed oxidation pathway of this compound.

Azo Coupling of this compound

Azo coupling is a characteristic reaction of phenols and aromatic amines, leading to the formation of intensely colored azo dyes. This compound, with its activated aromatic system, is expected to undergo rapid azo coupling with diazonium salts.

Quantitative Comparison of Azo Coupling Kinetics

Direct kinetic data for the azo coupling of this compound was not found in the provided search results. However, a study on the rapid azo-coupling of 5-hydroxytryptophan (B29612) (5HTP), another hydroxylated aromatic compound, provides a relevant comparison point.

Coupling Partner 1Coupling Partner 2Second-Order Rate Constant (k)Temperature (°C)pH
5-Hydroxytryptophan (5HTP)4-Carboxybenzenediazonium (4CDz)193 ± 37 M⁻¹s⁻¹[2]Room Temperature7.0[2]
5-Hydroxytryptophan (5HTP)4-Methoxybenzenediazonium (4MDz)2.3 ± 0.1 M⁻¹s⁻¹[2]Room TemperatureNot Specified
Experimental Protocol for Azo Coupling Kinetics

The following protocol for determining the kinetics of an azo coupling reaction is based on methodologies described for similar reactions[2].

Objective: To determine the second-order rate constant for the azo coupling reaction between this compound and a diazonium salt.

Materials:

  • This compound

  • Aniline (B41778) derivative (for preparing the diazonium salt)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Buffer solutions (e.g., phosphate or borate (B1201080) buffers) of desired pH

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Diazonium Salt Solution: Diazotize the aniline derivative by reacting it with sodium nitrite in the presence of hydrochloric acid at low temperature (0-5 °C).

  • Preparation of this compound Solution: Dissolve this compound in the desired buffer.

  • Kinetic Measurement (Stopped-Flow):

    • Load the two reactant solutions into separate syringes of the stopped-flow instrument.

    • Rapidly mix the solutions in the observation cell.

    • Monitor the formation of the azo dye product by measuring the increase in absorbance at its λmax over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (one reactant in large excess), the observed rate constant (k_obs) is obtained by fitting the absorbance data to a single exponential function.

    • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant that was not in excess.

Reaction Mechanism: Azo Coupling

Azo_Coupling cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5AN This compound Sigma Sigma Complex 5AN->Sigma Electrophilic Attack Diazonium Ar-N₂⁺ (Diazonium Salt) Diazonium->Sigma AzoDye Azo Dye Sigma->AzoDye Proton Loss

Caption: General mechanism for the azo coupling of this compound.

Polymerization of this compound

This compound can undergo polymerization through both oxidative and enzymatic pathways. The resulting polymers have interesting electrochemical and optical properties.

Qualitative Comparison of Polymerization

Quantitative kinetic data for the polymerization of this compound is sparse. However, studies on its electropolymerization have shown that the reaction mechanism is pH-dependent. In acidic conditions, polymerization is believed to occur primarily through the amino groups, while under neutral or basic conditions, the hydroxyl groups are more involved.

Experimental Workflow for Polymerization Study

The following is a generalized workflow for studying the electropolymerization of this compound.

Polymerization_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis ElectrochemicalCell Electrochemical Cell (Working, Counter, Reference Electrodes) CV Cyclic Voltammetry (CV) or Potentiostatic/Galvanostatic Method ElectrochemicalCell->CV Solution Solution of this compound in supporting electrolyte Solution->CV PolymerDeposition Polymer Film Deposition on Working Electrode CV->PolymerDeposition ElectrochemicalAnalysis Electrochemical Characterization (CV, EIS) PolymerDeposition->ElectrochemicalAnalysis SpectroscopicAnalysis Spectroscopic Analysis (UV-Vis, FTIR, Raman) PolymerDeposition->SpectroscopicAnalysis MicroscopicAnalysis Microscopic Analysis (SEM, AFM) PolymerDeposition->MicroscopicAnalysis

Caption: Experimental workflow for studying the electropolymerization of this compound.

Conclusion

This guide provides a comparative overview of the reaction kinetics of this compound for oxidation, azo coupling, and polymerization. While direct quantitative data for this compound is limited, the analysis of related compounds and established experimental protocols offers a solid foundation for researchers and professionals in the field. Further experimental studies are warranted to elucidate the specific kinetic parameters for these important reactions of this compound.

References

A Researcher's Guide to Validating New Amino Acid Footprinting Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately probe protein structure and interactions is paramount. Amino acid footprinting, a powerful mass spectrometry-based technique, provides insights into protein topography and dynamics by covalently modifying solvent-accessible amino acid side chains. The development of novel footprinting reagents promises to expand the capabilities of this technique, offering greater specificity, efficiency, and broader coverage of the proteome. However, the introduction of any new reagent necessitates a rigorous validation workflow to ensure its reliability and proper application.

This guide provides a comprehensive framework for validating new amino-acid footprinting reagents, comparing their performance to established alternatives, and presenting the supporting experimental data in a clear and accessible format.

The Validation Workflow: A Step-by-Step Approach

A systematic validation process is crucial to characterize the performance of a new amino acid footprinting reagent. This workflow, adapted from best practices in the field, ensures a thorough evaluation of the reagent's properties and its suitability for various applications.[1][2][3]

A critical first step is to assess the reagent's fundamental properties, including its reactivity towards different amino acid side chains, the optimal reaction conditions (e.g., pH, buffer composition), and the efficiency of quenching the labeling reaction.[1][2][3] This initial characterization is often performed using model systems such as cyclic peptides, which lack N- and C-termini, allowing for the unambiguous study of side-chain modifications.[2]

Following the initial characterization, the reagent's performance is evaluated on a well-characterized model protein. This allows for the assessment of its labeling pattern in the context of a folded protein structure and provides an opportunity to compare its performance against established reagents under identical conditions. The final step involves detailed analysis using bottom-up mass spectrometry to identify the specific sites of modification and to quantify the extent of labeling.[2]

Validation_Workflow cluster_0 Phase 1: Reagent Characterization cluster_1 Phase 2: Performance Evaluation on Model Protein cluster_2 Phase 3: Mass Spectrometry Analysis Reactivity_Screening Amino Acid Side-Chain Reactivity Screening (e.g., with cyclic peptides) Condition_Optimization Optimization of Reaction Conditions (pH, Buffer, Temperature) Reactivity_Screening->Condition_Optimization Quenching_Validation Quenching Efficacy Assessment Condition_Optimization->Quenching_Validation Model_Protein_Labeling Labeling of a Well-Characterized Model Protein Quenching_Validation->Model_Protein_Labeling Comparative_Analysis Comparative Labeling with Established Reagents Model_Protein_Labeling->Comparative_Analysis Proteolysis Enzymatic Digestion Comparative_Analysis->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Data_Analysis Identification and Quantification of Modifications LC_MSMS->Data_Analysis

A generalized workflow for the validation of new amino acid footprinting reagents.

Comparative Analysis of Footprinting Reagents

The performance of a new reagent is best understood in the context of established alternatives. This section compares a novel nucleophilic footprinter, Benzoyl Fluoride (B91410) (BF), with commonly used reagents: Diethylpyrocarbonate (DEPC), Glycine Ethyl Ester (GEE) with a carbodiimide (B86325) (EDC), and Hydroxyl Radical Footprinting (HRF).

Reagent Specificity and Reactivity

The choice of footprinting reagent often depends on the specific amino acids one wishes to probe. Reagents vary in their reactivity towards different side chains.

ReagentPrimary Target ResiduesSecondary Target ResiduesNotes
Benzoyl Fluoride (BF) Lys, Tyr, Ser, Thr, Cys, N-terminusHisA next-generation nucleophile footprinter with high reactivity towards hydroxyl-containing residues.[4]
Diethylpyrocarbonate (DEPC) His, Lys, Cys, Tyr, N-terminusSer, ThrA widely used reagent for labeling nucleophilic residues.[5][6][7]
GEE / EDC Asp, Glu, C-terminus-Specific for carboxyl groups.[8]
Hydroxyl Radical (HRF) Most amino acids-A non-specific reagent that labels a broad range of solvent-accessible residues. Reactivity varies significantly between amino acids.[9][10][11][12]
Quantitative Performance Metrics

The efficiency of labeling is a key performance indicator. The following table summarizes available quantitative data on the reactivity of these reagents.

ReagentTarget Amino AcidRate Constant (k)Reference
Benzoyl Fluoride (BF)Myoglobin (overall)0.176 ± 0.006 mM⁻¹ s⁻¹[1]
Benzoyl Fluoride (BF)Lysozyme (overall)0.125 ± 0.009 mM⁻¹ s⁻¹[1]
Diethylpyrocarbonate (DEPC)Myoglobin (overall)0.042 ± 0.001 mM⁻¹ s⁻¹[1]
Diethylpyrocarbonate (DEPC)Lysozyme (overall)0.0109 ± 0.0006 mM⁻¹ s⁻¹[1]
Hydroxyl Radical (HRF)Cys> Met > Trp > Tyr > Phe > His > Leu, Ile > Arg, Lys, Val > Ser, Thr, Pro > Gln, Glu > Asp, Asn > Ala > GlyRelative reactivity order.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of footprinting reagents.

General Protocol for Amino Acid Footprinting
  • Protein Preparation: Prepare the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 10-50 µM.

  • Reagent Preparation: Prepare a stock solution of the footprinting reagent in an appropriate solvent (e.g., acetonitrile (B52724) for DEPC and BF).

  • Labeling Reaction: Initiate the reaction by adding the reagent to the protein solution at a specific molar excess. Incubate for a defined period at a controlled temperature (e.g., 1-5 minutes at 37°C for DEPC).

  • Quenching: Stop the reaction by adding a quenching agent (e.g., 10 mM imidazole (B134444) for DEPC).

  • Sample Preparation for MS:

    • Denature the protein (e.g., with acetonitrile).

    • Reduce disulfide bonds (e.g., with TCEP).

    • Alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the protein into peptides using a specific protease (e.g., trypsin, chymotrypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) to identify the peptides and localize the modifications.

  • Data Analysis:

    • Use database searching software to identify the modified peptides and pinpoint the exact sites of modification.

    • Quantify the extent of modification for each identified site by comparing the peak areas of the modified and unmodified peptides in the extracted ion chromatograms.

Specific Protocol for Benzoyl Fluoride (BF) Footprinting
  • Reagent Stock: 100 mM BF in acetonitrile.

  • Labeling: Incubate protein with the desired molar excess of BF at 25°C with shaking.

  • Quenching: A physical quench by rapid removal of excess BF using centrifugal desalting columns is often preferred to prevent potential reversibility with chemical quenches.[2]

  • Downstream Processing: Follow the general protocol for MS analysis.

Specific Protocol for Diethylpyrocarbonate (DEPC) Footprinting
  • Reagent Stock: Freshly prepare a 69 mM solution of DEPC in acetonitrile.[10]

  • Labeling: Add DEPC to the protein solution (e.g., at a 4:1 molar ratio of DEPC to protein) and incubate for 1 minute at 37°C.[7][10]

  • Quenching: Add 10 mM imidazole to quench the reaction.[7]

  • Downstream Processing: Follow the general protocol for MS analysis.

Specific Protocol for Hydroxyl Radical Footprinting (HRF) using Fast Photochemical Oxidation of Proteins (FPOP)
  • Reagent: Hydrogen peroxide (H₂O₂).

  • Radical Generation: Use a UV laser to photolyze H₂O₂ to generate hydroxyl radicals.

  • Labeling: Flow the protein and H₂O₂ solution past the laser source for rapid, microsecond-timescale labeling.

  • Quenching: The reaction is self-quenching as the radicals are short-lived. A scavenger (e.g., methionine) can be included in the collection vial.

  • Downstream Processing: Follow the general protocol for MS analysis.

Application in Signaling Pathway Analysis: The MAPK Pathway

Amino acid footprinting is a valuable tool for studying protein-protein interactions within signaling pathways. For example, it can be used to map the binding interface between a kinase and its substrate in the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK_Signaling cluster_mapk MAP Kinase cluster_substrate Substrate Protein MAPK MAPK Substrate Substrate MAPK->Substrate DockingSite Docking Site (Solvent Accessible) BindingMotif Binding Motif (Becomes Protected) Footprinting_Unbound Footprinting of Unbound Proteins Footprinting_Unbound->DockingSite Labels Footprinting_Unbound->BindingMotif Labels Footprinting_Bound Footprinting of MAPK-Substrate Complex Footprinting_Bound->DockingSite Protection Footprinting_Bound->BindingMotif Protection

Mapping the MAPK-substrate interaction using amino acid footprinting.

In an unbound state, the docking site on the MAPK and the binding motif on the substrate are solvent-accessible and will be labeled by the footprinting reagent. Upon complex formation, these regions become buried at the interface and are protected from modification. By comparing the labeling patterns of the unbound and bound states, researchers can precisely identify the amino acid residues that constitute the binding interface.

Conclusion

The validation of new amino acid footprinting reagents is a critical process that underpins their reliable application in structural biology and drug discovery. By following a systematic workflow that includes rigorous characterization, comparative analysis with established reagents, and detailed documentation of experimental protocols, researchers can confidently employ these novel tools to gain deeper insights into the intricate world of protein structure and function. The continued development and validation of new footprinting reagents will undoubtedly push the boundaries of what is achievable in the study of complex biological systems.

References

A Comparative Analysis of the Anticancer Potential of Aminobenzylnaphthols from Betti Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers and drug development professionals on the burgeoning class of anticancer compounds, aminobenzylnaphthols, synthesized via the Betti reaction. This guide provides a comparative analysis of their efficacy, detailed experimental protocols, and insights into their mechanisms of action.

The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the promising classes of synthetic compounds, aminobenzylnaphthols, derived from the versatile Betti multicomponent reaction, have garnered significant attention for their cytotoxic activities against various cancer cell lines. This guide synthesizes findings from recent studies to offer an objective comparison of the anticancer performance of different aminobenzylnaphthol derivatives, supported by quantitative data and detailed methodologies.

Quantitative Comparison of Anticancer Activity

The antiproliferative effects of various aminobenzylnaphthols have been evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a clear comparison of their potency.

Table 1: Cytotoxicity of Prototypical Aminobenzylnaphthols against Colorectal Adenocarcinoma (Caco-2) and Neuroblastoma (SH-SY5Y) Cell Lines. [1][2]

CompoundCell LineTreatment DurationEC50 (µM)
Compound 1Caco-224h> 200
72h180
Compound 2Caco-224h94
72h83
Cisplatin (B142131)Caco-224h97
72h88
Compound 1SH-SY5Y24h170
72h160
Compound 2SH-SY5Y24h> 200
72h190
CisplatinSH-SY5Y24h160
72h150

Compound 2, in particular, demonstrated antiproliferative activity comparable to the standard chemotherapeutic agent, cisplatin, against Caco-2 cells.[2]

Table 2: Cytotoxicity of Amino Acid-Functionalized Aminobenzylnaphthols (MMZ Series) against Pancreatic (BxPC-3) and Colorectal (HT-29) Cancer Cell Lines. [3][4]

CompoundCell LineTreatment DurationIC50 (µM)
MMZ-140CBxPC-324h30.15 ± 9.39
MMZ-45BHT-2924h31.78 ± 3.93
MMZ-140CHT-2924h37.76 ± 3.2
5-FluorouracilHT-2924h52.26 ± 4.9
MMZ-45AABxPC-372h13.26
5-FluorouracilBxPC-372h13.43 ± 1.9
MMZ-140CHT-2972h11.55
5-FluorouracilHT-2972h4.38 ± 1.1

The MMZ series of compounds, functionalized with amino acid residues, showed potent cytotoxic effects, with some derivatives exhibiting activity comparable to or exceeding that of the standard drug 5-Fluorouracil.[3]

Synthesis and Mechanism of Action

Aminobenzylnaphthols are synthesized through the Betti reaction, a one-pot multicomponent reaction involving an aldehyde, 2-naphthol, and an amine. This straightforward synthesis allows for significant structural diversity, which can be exploited to fine-tune the pharmacological properties of the resulting compounds.[1]

Betti_Reaction Aldehyde Aryl Aldehyde Product Aminobenzylnaphthol Aldehyde->Product + Naphthol 2-Naphthol Naphthol->Product + Amine Amine / Amino Acid Amine->Product + Betti Reaction

Caption: The Betti reaction for synthesizing aminobenzylnaphthols.

Recent in silico studies on the MMZ series of aminobenzylnaphthols suggest that their anticancer activity may stem from the inhibition of key cellular targets involved in cancer pathogenesis, including Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24).[3][5][6] The inhibition of these proteins can disrupt crucial cellular processes, leading to apoptosis and the suppression of cell proliferation.

Signaling_Pathway cluster_drug Aminobenzylnaphthols (MMZ) cluster_targets Molecular Targets cluster_effects Cellular Effects Drug MMZ Compounds CDK2 CDK2 Drug->CDK2 inhibit ADORA1 ADORA1 Drug->ADORA1 inhibit TRIM24 TRIM24 Drug->TRIM24 inhibit Proliferation Cell Proliferation CDK2->Proliferation promotes ADORA1->Proliferation implicated in TRIM24->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

Caption: Proposed mechanism of action for MMZ aminobenzylnaphthols.

Experimental Protocols

The evaluation of the anticancer activity of aminobenzylnaphthols involves a series of standardized in vitro assays. A general workflow is outlined below, followed by detailed protocols for key experiments.

Experimental_Workflow start Start synthesis Betti Synthesis of Aminobenzylnaphthols start->synthesis treatment Cell Treatment with Test Compounds synthesis->treatment cell_culture Culturing of Cancer Cell Lines cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50/EC50 Calculation) viability->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General workflow for evaluating anticancer activity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated overnight to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the aminobenzylnaphthol compounds (e.g., 5 to 400 µM) for specific durations (e.g., 24 or 72 hours).[3] A positive control (e.g., cisplatin or 5-Fluorouracil) and an untreated control are included.[7]

  • MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined from dose-response curves.

Apoptosis Assays

To determine if the cytotoxic effects of the compounds are due to the induction of programmed cell death (apoptosis), staining methods such as Acridine Orange/Ethidium Bromide (AO/EB) and Annexin V-FITC/Propidium Iodide (PI) are employed.[3][5]

  • Cell Treatment: Cells are treated with the aminobenzylnaphthol compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both floating and attached cells are collected, washed, and resuspended in a binding buffer.

  • Staining:

    • For Annexin V-FITC/PI: Cells are incubated with Annexin V-FITC and Propidium Iodide in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • For AO/EB: A mixture of Acridine Orange and Ethidium Bromide is added to the cell suspension. AO stains all cells, making them appear green, while EB is only taken up by cells with damaged membranes, staining their nucleus red.

  • Analysis: The stained cells are analyzed using fluorescence microscopy or flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

This guide provides a foundational understanding of the anticancer potential of aminobenzylnaphthols derived from the Betti reaction. The ease of synthesis and the promising biological activities highlight these compounds as a valuable scaffold for the development of new cancer therapeutics. Further in-depth studies are warranted to elucidate the precise molecular mechanisms and to evaluate their in vivo efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Amino-1-naphthol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Amino-1-naphthol is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

Immediate Safety and Logistical Information

This compound is classified as a hazardous substance and must be handled with care. Improper disposal can lead to environmental contamination and pose health risks.

1. Hazard Identification: Before handling, it is crucial to recognize the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

2. Personal Protective Equipment (PPE): To mitigate exposure risks, all personnel must use appropriate PPE when handling this compound for disposal purposes.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

  • Body Protection: A standard laboratory coat is required.[2]

  • Respiratory Protection: In cases of significant dust generation, use a NIOSH-approved N95 dust mask or a respirator.[2][3]

3. Waste Segregation and Storage: Proper segregation is a critical step in the waste management process.

  • Waste Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container may be used if it is in good condition.[4][5]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4]

Data Presentation: Chemical and Hazard Information

This table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueCitations
CAS Number 83-55-6[1][3][6]
Molecular Formula C₁₀H₉NO[1][3][6]
Molecular Weight 159.18 g/mol [1][3]
Appearance Pale purple to brown-purple crystalline powder[7]
Melting Point 190 °C (decomposes)[3][7]
GHS Hazard Codes H315, H319, H335[3]
Storage Class 11 - Combustible Solids[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.

Objective: To safely collect, store, and prepare this compound waste for final disposal by a licensed hazardous waste contractor.

Materials:

  • This compound waste (solid or contaminated materials)

  • Designated hazardous waste container (with lid)

  • Hazardous waste labels

  • Required PPE (gloves, safety glasses, lab coat)

  • Spatula and/or brush for solid waste transfer

  • Waste logbook

Procedure:

  • Preparation:

    • Identify a suitable location for waste consolidation, preferably within a chemical fume hood to minimize inhalation risk.

    • Don all required personal protective equipment.

    • Prepare the designated hazardous waste container by ensuring it is clean, dry, and correctly labeled with "Hazardous Waste" and the chemical name.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste into the hazardous waste container using a dedicated spatula. Avoid crushing the material to prevent dust generation.[8]

    • Contaminated Debris: Place any contaminated items, such as weighing paper, gloves, or absorbent pads, directly into the same container.

    • Empty Containers: An empty container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.[4]

  • Container Management and Storage:

    • Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spills.

    • Securely seal the container lid after waste has been added.[4][5]

    • Wipe the exterior of the container to remove any residual contamination.

    • Store the sealed container in your laboratory's designated hazardous waste accumulation area.

  • Documentation and Disposal Request:

    • Record the addition of waste in the laboratory's waste log.

    • Once the container is full or has reached the storage time limit set by your institution, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.[4]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [5][9] It must be disposed of through an approved hazardous waste disposal plant.[8][10][11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_collect 2. Collection Phase cluster_disposal 3. Disposal Phase prep1 Identify Waste & Review SDS prep2 Don Appropriate PPE prep1->prep2 Safety First collect1 Transfer Waste to Designated Container prep2->collect1 collect2 Securely Seal & Label Container collect1->collect2 disp1 Store in Secure Waste Area collect2->disp1 disp2 Request EHS Pickup disp1->disp2 disp3 Professional Disposal disp2->disp3 Regulatory Compliance

Caption: A workflow diagram for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Amino-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Amino-1-naphthol. Adherence to these procedures is essential for ensuring personal safety and proper laboratory practice.

Hazard Summary

This compound is a chemical that poses several health risks. It is known to cause skin and serious eye irritation, and it may also lead to respiratory irritation.[1][2][3][4] The signal word for this chemical is "Warning".[1][3][4][5]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation.[3][5]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Minimizes inhalation of dust, which may cause respiratory irritation.[3][5] All handling should occur in a well-ventilated area or under a chemical fume hood.[3]
Body Protection A lab coat, fully buttoned, and long pants.Protects skin from accidental spills and splashes.[3]
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks.

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above before handling the chemical.

2. Handling:

  • Conduct all weighing and transferring of this compound within a chemical fume hood to avoid dust inhalation.[3]

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, weigh boats) for transferring the chemical.

  • Keep containers tightly closed when not in use.[1][3][4]

  • Wash hands thoroughly after handling.[1]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.

  • Avoid generating dust during cleanup.

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[6]

  • Collect waste, including contaminated consumables like gloves and weigh boats, in a clearly labeled, sealed, and appropriate hazardous waste container.[6]

  • Empty containers that held the chemical must also be treated as hazardous waste unless they have been triple-rinsed.[6] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[6]

  • Do not dispose of this compound or its waste down the drain.[6]

  • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[4]

Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Required PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh Proceed when ready handle_procedure Perform Experiment handle_weigh->handle_procedure cleanup_decon Decontaminate Glassware handle_procedure->cleanup_decon Experiment complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.